1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
Description
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Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-6-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-2-3-9-10-4-5-11(9)6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXVHBLEQBCOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN2C=CN=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289067 | |
| Record name | 1-Imidazo[1,2-a]pyridin-6-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944905-12-8 | |
| Record name | 1-Imidazo[1,2-a]pyridin-6-ylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944905-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Imidazo[1,2-a]pyridin-6-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone, a key heterocyclic compound. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its wide range of biological activities. This document delves into the core physicochemical characteristics, spectroscopic signature, and synthetic methodologies pertinent to this compound. Furthermore, it explores the reactivity of this molecule and the broader therapeutic potential of the imidazo[1,2-a]pyridine class, particularly in the context of kinase inhibition for oncology applications. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this important molecular framework.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine moiety is a fused bicyclic aromatic system that has garnered significant attention in the field of medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal scaffold for the design of potent and selective therapeutic agents.[1] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antimicrobial properties.
The ethanone substituent at the 6-position of the imidazo[1,2-a]pyridine ring system provides a crucial handle for further chemical modifications. The ketone functionality can be readily transformed into a variety of other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This versatility makes this compound a valuable starting material and intermediate in drug discovery programs.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and formulation characteristics.
| Property | Value | Source |
| CAS Number | 944905-12-8 | [2] |
| Molecular Formula | C₉H₈N₂O | [2] |
| Molecular Weight | 160.17 g/mol | [3] |
| Appearance | Not explicitly stated, likely a solid | - |
| Melting Point | Not explicitly stated in searched literature | - |
| Boiling Point | Not explicitly stated in searched literature | - |
| Solubility | Not explicitly stated in searched literature | - |
Note: Specific experimental data for the melting point, boiling point, and solubility of this compound were not available in the searched literature. These properties would need to be determined experimentally.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. The following sections would typically detail the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While specific spectra for this compound were not found, related compounds have been characterized. For instance, ¹H NMR data for a similar compound, 1-(imidazo[1,2-a]pyridin-6-ylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][5]triazolo[4,5-b]pyrazine, shows characteristic signals for the imidazo[1,2-a]pyridine ring protons.[1]
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the bicyclic ring system and the methyl protons of the ethanone group. The chemical shifts and coupling constants would be indicative of their electronic environment and spatial relationships.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule, with characteristic signals for the carbonyl carbon of the ethanone group and the carbons of the imidazo[1,2-a]pyridine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands would include those for C-H and C=N stretching and bending vibrations of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 160.17, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.[5]
Synthesis and Reactivity
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various established methods.
General Synthetic Strategies
Several efficient methods for the synthesis of imidazo[1,2-a]pyridines have been reported, including:
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Groebke–Blackburn–Bienaymé Reaction: This is a one-pot, three-component reaction that offers a convergent and atom-economical approach to the synthesis of substituted imidazo[1,2-a]pyridines.[5]
-
Ortoleva-King Reaction: This method involves the reaction of 2-aminopyridines with α-haloketones.[2]
-
Copper-Catalyzed Aerobic Oxidative Synthesis: This approach utilizes 2-aminopyridines and acetophenones to construct the imidazo[1,2-a]pyridine core.[6]
The synthesis of this compound would likely involve the reaction of a suitably substituted 2-aminopyridine with an appropriate α-haloketone or a related synthetic equivalent.
Caption: A plausible synthetic workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the presence of the ketone functional group and the electron-rich imidazo[1,2-a]pyridine ring system.
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Reactions of the Ketone: The carbonyl group can undergo a variety of transformations, including reduction to an alcohol, reductive amination to form amines, and reactions with organometallic reagents to extend the carbon chain. These reactions provide avenues for the synthesis of a diverse library of derivatives for biological screening.
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Reactions of the Imidazo[1,2-a]pyridine Ring: The imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution reactions. The site of substitution is influenced by the electronic nature of the existing substituents.
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of kinase inhibitors, which are a major class of targeted cancer therapeutics.
Kinase Inhibition
Derivatives of the imidazo[1,2-a]pyridine core have been identified as potent inhibitors of several key kinases implicated in cancer progression, including:
-
c-Met: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is associated with the development and progression of various cancers. Volitinib, a potent and selective c-Met inhibitor, features a substituted imidazo[1,2-a]pyridine moiety.[7]
-
PI3Kα: Phosphatidylinositol 3-kinase alpha (PI3Kα) is a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. Imidazo[1,2-a]pyridine derivatives have been developed as potent and selective PI3Kα inhibitors.[8]
Sources
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- 2. 1-Imidazo[1,2-a]pyridin-6-yl-ethanone | 944905-12-8 [sigmaaldrich.cn]
- 3. 1-imidazo[1,2-a]pyridin-6-ylEthanone - CAS:944905-12-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1-(imidazo[1,2-a]pyridin-7-yl)ethanone(1036991-50-0) 1H NMR [m.chemicalbook.com]
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- 7. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone, a key heterocyclic building block in contemporary drug discovery and development. We will delve into its chemical identity, explore established and innovative synthetic routes with detailed mechanistic insights, present its spectroscopic and physicochemical properties, and discuss its significant role as a precursor in the synthesis of targeted therapeutics, most notably the c-Met inhibitor, volitinib.
Core Compound Identification and Structure
1.1. Chemical Structure and IUPAC Nomenclature
The compound of interest is a bicyclic heteroaromatic ketone. The core of the molecule is the imidazo[1,2-a]pyridine ring system, which results from the fusion of an imidazole ring and a pyridine ring. An acetyl group is substituted at the 6-position of this fused ring system.
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IUPAC Name: this compound
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CAS Number: 944905-12-8
-
Molecular Formula: C₉H₈N₂O
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Molecular Weight: 160.17 g/mol
The structural representation of this compound is as follows:
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, and numerous methods for its synthesis have been developed. The synthesis of this compound is typically achieved through a variation of the classic Tschitschibabin reaction.
2.1. Primary Synthetic Route: Cyclocondensation
The most direct and widely employed method for the synthesis of this compound involves the cyclocondensation of a 2-amino-5-substituted pyridine with an α-halocarbonyl compound. In this specific case, the precursors are 2-amino-5-acetylpyridine and a haloacetaldehyde equivalent.
A closely related and illustrative procedure is the synthesis of 6-bromoimidazo[1,2-a]pyridine from 2-amino-5-bromopyridine and a chloroacetaldehyde aqueous solution. This reaction proceeds under mild conditions, at temperatures ranging from 25 to 50 °C.
Experimental Protocol (Adapted from analogous syntheses):
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Reaction Setup: To a solution of 2-amino-5-acetylpyridine in a suitable solvent (e.g., ethanol, water, or a mixture) is added an aqueous solution of chloroacetaldehyde (typically 40%).
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Reaction Conditions: The reaction mixture is stirred at a temperature between 25-50°C for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then extracted with an organic solvent such as ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield pure this compound.
2.2. Mechanistic Pathway
The formation of the imidazo[1,2-a]pyridine ring system in this reaction follows a well-established mechanism:
Caption: Simplified reaction mechanism for the synthesis of this compound.
2.3. Alternative Synthetic Strategies
The versatility of the imidazo[1,2-a]pyridine core has led to the development of numerous other synthetic approaches, including:
-
Groebke–Blackburn–Bienaymé Reaction: This is a one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. This method offers a high degree of molecular diversity.
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Copper-Catalyzed Aerobic Oxidative Synthesis: This method utilizes 2-aminopyridines and acetophenones in the presence of a copper catalyst and air as the oxidant.
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Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridine derivatives.
Physicochemical and Spectroscopic Characterization
The proper identification and characterization of this compound are crucial for its use in further synthetic applications.
3.1. Physicochemical Properties
| Property | Value |
| Physical State | Solid |
| Melting Point | Not explicitly reported in the searched literature. |
| Solubility | Soluble in common organic solvents like DMSO and chloroform. |
3.2. Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine ring system and the methyl protons of the acetyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with characteristic splitting patterns (doublets, doublet of doublets) due to coupling between adjacent protons. The methyl protons of the acetyl group will appear as a singlet in the upfield region (around δ 2.5 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for all nine carbon atoms in the molecule. The carbonyl carbon of the acetyl group will be the most downfield signal (around δ 190-200 ppm). The carbons of the aromatic rings will appear in the range of δ 110-150 ppm. The methyl carbon of the acetyl group will be the most upfield signal.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (160.17 g/mol ). For example, in the synthesis of volitinib, a derivative of this compound showed an MS (m/z) of 332 (M + 1)⁺.
Applications in Drug Discovery
The primary significance of this compound lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds.
4.1. Precursor to Volitinib (Savolitinib)
This compound is a crucial building block in the multi-step synthesis of volitinib (also known as savolitinib or HMPL-504). Volitinib is a potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, which is implicated in the progression of various cancers.
The synthesis of volitinib involves the chiral reduction of the ketone in this compound to a secondary alcohol, followed by further elaboration of the molecule.
Caption: Synthetic pathway from this compound to Volitinib.
4.2. Broader Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a common feature in a wide range of biologically active molecules. This scaffold has been explored for the development of drugs with various therapeutic applications, including:
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Anticancer agents: Besides c-Met inhibitors, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of other kinases and as cytotoxic agents against various cancer cell lines.
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Antituberculosis agents
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Anti-inflammatory agents
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Antiviral agents
The favorable drug-like properties of the imidazo[1,2-a]pyridine scaffold make it an attractive starting point for the design of new therapeutic agents.
Conclusion
This compound is a heterocyclic ketone of significant interest to the pharmaceutical and medicinal chemistry communities. Its straightforward synthesis, coupled with its crucial role as a key intermediate in the production of targeted cancer therapies like volitinib, underscores its importance. The continued exploration of the imidazo[1,2-a]pyridine scaffold promises to yield new and improved therapeutic agents, further solidifying the value of versatile building blocks such as the one detailed in this guide.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Jia, H., Dai, G., Weng, J., Zhang, Z., Wang, Q., Zhou, F., Jiao, L., Cui, Y., Ren, Y., Fan, S., Zhou, J., Qing, W., Gu, Y., Wang, J., Sai, Y., & Su, W. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-tri
A Technical Guide to 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: A Key Intermediate in Kinase Inhibitor Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone, a pivotal heterocyclic ketone that serves as a crucial building block in the synthesis of advanced kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics targeting oncogenic signaling pathways.
Core Compound Identification and Properties
This compound is a bicyclic heteroaromatic ketone. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide range of biological targets with high affinity.[1][2]
| Identifier | Value |
| CAS Number | 944905-12-8 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Canonical SMILES | CC(=O)c1ccc2ncn(c2c1)C |
Strategic Importance in Drug Discovery
The imidazo[1,2-a]pyridine core is a cornerstone in the development of numerous therapeutic agents due to its versatile biological activities, which include anticancer, anti-inflammatory, and antiviral properties.[3] The acetyl group at the 6-position of this compound offers a reactive handle for further chemical modifications, making it an ideal starting material for the synthesis of more complex molecules.
Notably, this compound is a key precursor in the synthesis of Volitinib (Savolitinib), a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor that has been investigated for the treatment of various cancers.[4][5] The dysregulation of the c-Met signaling pathway is a known driver of tumor growth, invasion, and metastasis, making it a critical target for cancer therapy.[2]
Synthesis and Chemical Workflow
The synthesis of this compound can be achieved through various established methods for constructing the imidazo[1,2-a]pyridine scaffold. A common and effective approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone.
Experimental Protocol: Synthesis of this compound
This protocol is based on established synthetic routes for analogous 6-substituted imidazo[1,2-a]pyridines.
Materials:
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5-amino-2-bromopyridine
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Tributyl(1-ethoxyvinyl)tin
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Anhydrous toluene
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Aqueous hydrochloric acid (1M)
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Sodium bicarbonate
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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Stille Coupling: To a solution of 5-amino-2-bromopyridine in anhydrous toluene, add tributyl(1-ethoxyvinyl)tin and a catalytic amount of a palladium catalyst.
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The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched with aqueous potassium fluoride.
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The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
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Hydrolysis: The crude product from the previous step is dissolved in a mixture of tetrahydrofuran and 1M aqueous hydrochloric acid.
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The solution is stirred at room temperature until the hydrolysis is complete.
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The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate.
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The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
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Purification: The crude 1-(6-aminopyridin-3-yl)ethanone is then used in the subsequent cyclization step.
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Cyclization to Imidazo[1,2-a]pyridine: The aminopyridine derivative is reacted with a suitable C2-synthon, such as chloroacetaldehyde, in a solvent like ethanol under reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed in vacuo, and the residue is purified by silica gel column chromatography to afford the final product, this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
-
¹H NMR: Resonances corresponding to the aromatic protons of the imidazo[1,2-a]pyridine ring system and a singlet for the methyl protons of the acetyl group.
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¹³C NMR: Signals for the carbonyl carbon, the methyl carbon of the acetyl group, and the carbons of the bicyclic aromatic core.
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Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight (160.17 g/mol ).
Biological Activity and Applications in Drug Development
This compound is a critical intermediate in the synthesis of c-Met kinase inhibitors. The acetyl group provides a convenient point for chemical elaboration to introduce moieties that can interact with the kinase active site.
Role as a Precursor to Volitinib
The synthesis of Volitinib involves the chiral reduction of the ketone in this compound to the corresponding alcohol, followed by further functionalization and coupling reactions to build the final complex molecule.[4] This transformation highlights the strategic importance of the acetyl group in providing a stereocenter that can be crucial for target engagement.
Caption: From intermediate to therapeutic candidate.
While this compound itself is primarily a synthetic intermediate, derivatives based on the 6-substituted imidazo[1,2-a]pyridine scaffold have demonstrated significant biological activity. For instance, various compounds with this core structure have shown potent inhibitory activity against PI3Kα, another key enzyme in cancer cell signaling.[7] This underscores the broad potential of this chemical scaffold in oncology drug discovery.
Conclusion
This compound is a valuable and versatile chemical entity for medicinal chemists and drug discovery scientists. Its straightforward synthesis and the reactive nature of its acetyl group make it an ideal starting point for the development of sophisticated kinase inhibitors. The successful application of this compound in the synthesis of Volitinib exemplifies its importance in the ongoing quest for novel and effective cancer therapeutics. Further exploration of derivatives based on this scaffold is warranted to unlock its full therapeutic potential.
References
- Heravi, M. M., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 2565-2571.
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][6]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589.
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][6]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. (2014). ACS Publications. [Link]
- Kazmierczak, P., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 26(11), 3163.
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Halvachs, R. E. (2006). Method of Preparation for Imidazolepyridines. SciSpace. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][6]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][6]triazolo[4,5-b]pyrazine (volitinib) as a highly potent. (n.d.). Semantic Scholar. [Link]
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Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
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Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
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Chuenchom, S., et al. (2019). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Thai Journal of Online. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2025). ResearchGate. [Link]
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Werz, O., et al. (2011). Molecular characterization of EP6--a novel imidazo[1,2-a]pyridine based direct 5-lipoxygenase inhibitor. PubMed. [Link]
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Chen, D., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed. [Link]
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Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]
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Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
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Fan, Y., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. PubMed. [Link]
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Discovery and history of imidazo[1,2-a]pyridine synthesis
An In-Depth Technical Guide to the Discovery and Synthetic History of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic and structural properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[3] This guide provides a comprehensive exploration of the century-long journey of imidazo[1,2-a]pyridine synthesis, from its initial discovery under harsh conditions to the sophisticated, efficient, and green methodologies employed today. We will delve into the mechanistic underpinnings of foundational reactions, trace the evolution of synthetic strategies driven by the demands of drug discovery, and present detailed protocols and comparative analyses to arm the modern chemist with a deep, actionable understanding of this critical heterocyclic system.
Chapter 1: The Genesis of a Scaffold - A High-Temperature Discovery
The story of the imidazo[1,2-a]pyridine scaffold begins in 1925 with the pioneering work of Aleksei Tschitschibabin (also spelled Chichibabin).[3][4] In a foundational experiment, Tschitschibabin reported that reacting 2-aminopyridine with bromoacetaldehyde in a sealed tube at temperatures between 150 and 200°C resulted in the formation of the fused bicyclic system.[3][4] While the yields were modest and the conditions severe, this discovery marked the first-ever synthesis of the imidazo[1,2-a]pyridine core and laid the groundwork for all future developments. This initial report was not merely a synthetic curiosity; it unveiled a robust new heterocyclic framework whose true potential would be realized in the decades to come.
Chapter 2: The Classical Era - The Tschitschibabin Reaction and Its Mechanistic Core
The method introduced by Tschitschibabin became the cornerstone for imidazo[1,2-a]pyridine synthesis for many years. The generalized reaction, now bearing his name, involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[5]
The causality behind this transformation lies in a two-step sequence. First, the more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming a pyridinium salt intermediate. The second, and crucial, step is an intramolecular condensation: the exocyclic amino group attacks the carbonyl carbon, followed by dehydration to form the five-membered imidazole ring, leading to the final aromatic system. Later refinements, such as the inclusion of a mild base like sodium bicarbonate (NaHCO₃), allowed the reaction to proceed under less extreme conditions, significantly improving its efficiency and broadening its applicability.[3]
Visualizing the Foundational Mechanism
The diagram below illustrates the stepwise mechanism of the classical Tschitschibabin reaction, highlighting the key bond formations.
Caption: Mechanism of the Tschitschibabin reaction.
Standard Laboratory Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol is a representative example of the classical Tschitschibabin condensation under milder, base-mediated conditions.
-
Reagent Preparation: To a round-bottom flask, add 2-aminopyridine (1.0 eq), 2-bromoacetophenone (1.0 eq), and sodium bicarbonate (1.5 eq).
-
Solvent Addition: Add ethanol as the solvent to achieve a concentration of approximately 0.5 M with respect to the 2-aminopyridine.
-
Reaction Execution: Stir the mixture at reflux (approximately 78°C) for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane (DCM) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield the pure 2-phenylimidazo[1,2-a]pyridine.
Chapter 3: A Paradigm Shift - The Rise of Multicomponent Reactions (MCRs)
As the field of medicinal chemistry accelerated, so did the demand for methods that could rapidly generate large libraries of diverse compounds. This need for efficiency sparked a paradigm shift away from traditional two-component reactions towards multicomponent reactions (MCRs). These one-pot processes combine three or more starting materials to form a product that incorporates portions of all reactants, offering significant advantages in terms of step economy and operational simplicity.
One of the most impactful MCRs for this scaffold is the Groebke-Blackburn-Bienaymé reaction .[6] This acid-catalyzed, three-component condensation of a 2-aminoazine, an aldehyde, and an isonitrile provides a powerful and convergent route to 3-aminoimidazo[1,2-a]pyridines.[7] The reaction proceeds through the formation of an imine from the 2-aminopyridine and aldehyde, which is then attacked by the nucleophilic isonitrile. A subsequent intramolecular [4+1] cycloaddition yields the final product.[8]
Workflow for Synthetic Strategy Selection
Choosing the right synthetic path depends on the desired substitution pattern and available starting materials. The following workflow helps guide this decision-making process.
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The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines, coupled with its rigid, planar geometry and synthetic tractability, has made it a cornerstone for the development of a multitude of biologically active compounds. This guide provides a comprehensive exploration of the imidazo[1,2-a]pyridine scaffold, delving into its synthesis, diverse mechanisms of action, and profound impact across various therapeutic areas, with a particular focus on oncology and infectious diseases. We will dissect key signaling pathways targeted by these agents, present detailed experimental protocols, and synthesize structure-activity relationship (SAR) data to offer actionable insights for drug design and development.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine system, formed by the fusion of an imidazole and a pyridine ring, is not merely a synthetic curiosity but a recurring motif in numerous clinically successful drugs. Marketed therapeutics such as Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Soraprazan (a proton pump inhibitor) underscore the scaffold's therapeutic versatility.[1][2] Its significance stems from its ability to serve as a versatile template for molecular recognition, engaging with a wide array of biological targets through well-defined hydrogen bonding, π-π stacking, and hydrophobic interactions. This inherent "drug-likeness" has propelled continuous research into its derivatization and application.[3][4]
Synthetic Accessibility: Building the Core
The widespread investigation of the imidazo[1,2-a]pyridine scaffold is significantly aided by its accessible synthesis. While numerous methods exist, they generally leverage the nucleophilicity of the 2-aminopyridine precursor.
Classical Synthesis: The Tschitschibabin Reaction
First reported in 1925, the reaction of a 2-aminopyridine with an α-halo-carbonyl compound (e.g., α-bromoketone) remains a fundamental and widely used method.[5] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system.
Modern Methodologies: Efficiency and Diversity
Contemporary organic synthesis has introduced more sophisticated and efficient routes:
-
Multi-Component Reactions (MCRs): One-pot reactions combining a 2-aminopyridine, an aldehyde, and an alkyne, often catalyzed by copper or iodine, allow for the rapid assembly of complex, substituted imidazo[1,2-a]pyridines.[5][6]
-
Catalyst-Free and Eco-Friendly Conditions: Recent advancements focus on green chemistry, utilizing catalysts like neutral alumina or performing reactions in water or even solvent-free conditions to enhance sustainability.[5][7]
-
C-H Functionalization: Direct functionalization of the pyridine or ketone starting materials using catalytic systems like KI/tert-butyl hydroperoxide offers novel pathways to the scaffold.[7]
Experimental Protocol: General Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine
This protocol describes a classic and reliable method for synthesizing an imidazo[1,2-a]pyridine derivative.
Objective: To synthesize 2-phenyl-3-methylimidazo[1,2-a]pyridine via the reaction of 2-aminopyridine with 2-bromopropiophenone.
Materials:
-
2-Aminopyridine (1.0 eq)
-
2-Bromopropiophenone (1.05 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (as solvent)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Ethyl acetate/Hexane mixture (for TLC and column chromatography)
Procedure:
-
To a 100 mL round-bottom flask, add 2-aminopyridine (1.0 g, 10.6 mmol) and ethanol (30 mL). Stir until the solid is fully dissolved.
-
Add sodium bicarbonate (1.78 g, 21.2 mmol) to the solution.
-
Add 2-bromopropiophenone (2.38 g, 11.1 mmol) dropwise to the stirring mixture at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Monitor the reaction progress using TLC (e.g., 30% ethyl acetate in hexane as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add deionized water (50 mL) to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 2-phenyl-3-methylimidazo[1,2-a]pyridine.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The imidazo[1,2-a]pyridine scaffold has demonstrated remarkable potential in oncology, with derivatives designed to inhibit a variety of targets crucial for cancer cell growth and survival.[8][9]
Inhibition of Protein Kinases
Protein kinases are a major class of enzymes often dysregulated in cancer, making them prime therapeutic targets.[10] Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent inhibitors of several key kinase families.[11]
-
PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[12] Several imidazo[1,2-a]pyridine-based compounds have been developed as pan-PI3K or isoform-selective inhibitors.[12][13] By binding to the ATP-binding pocket of PI3K, these inhibitors block the downstream signaling, leading to cell cycle arrest and apoptosis.[11][14] For example, compound 14 (from a study by Amgen) demonstrated excellent potency and selectivity, good oral exposure, and in vivo efficacy in an A2780 ovarian cancer mouse xenograft model.[12]
-
Other Kinase Targets: The scaffold's versatility extends to other critical cancer-related kinases, including:
Tubulin Polymerization Inhibition
Some imidazo[1,2-a]pyridine analogs act as anti-proliferative agents by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This action is similar to classic chemotherapy agents like taxanes and vinca alkaloids, leading to mitotic arrest and apoptosis in cancer cells.[18]
| Compound Class | Target | Cancer Cell Line | IC₅₀ Value | Reference |
| 6'-Alkoxy-5'-aminopyrazine-imidazo[1,2-a]pyridine | Pan-PI3K | A2780 (Ovarian) | Low nM range | [12] |
| 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine | IGF-1R | Various | Sub-µM range | [16] |
| Selenylated imidazo[1,2-a]pyridines | Akt/mTOR Pathway | A375 (Melanoma) | 9.7 - 44.6 µM | [14] |
| Imidazo[1,2-a]pyridine-isoquinoline hybrids | Tubulin Polymerization | MCF-7 (Breast) | Low µM range | [18] |
Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
Antitubercular Activity: A New Front Against an Old Foe
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The imidazo[1,2-a]pyridine scaffold has emerged as a source of novel anti-TB agents with a unique mechanism of action.[19][20]
Mechanism of Action: Targeting Cellular Respiration
Unlike many existing TB drugs that target cell wall synthesis, leading imidazo[1,2-a]pyridine amides (IPAs) inhibit the cytochrome bcc complex (also known as complex III) of the electron transport chain.[21] Specifically, they target the QcrB subunit , disrupting oxidative phosphorylation and depleting the bacterium's supply of ATP, which is essential for its survival.[19][21] This novel mechanism is effective against both replicating and non-replicating Mtb and shows activity against resistant strains.
Telacebec (Q203): A Clinical Candidate
The most prominent example in this class is Telacebec (Q203) , a clinical candidate that has shown potent activity against MDR- and XDR-TB strains.[21] The discovery of Telacebec resulted from extensive high-throughput screening and subsequent lead optimization, demonstrating a clear structure-activity relationship where modifications to the 3-carboxamide and other positions on the scaffold significantly impacted potency and pharmacokinetic properties.[19][21]
| Compound | Target | MIC₉₀ vs. Mtb H37Rv | Key Feature | Reference |
| Telacebec (Q203) | QcrB (Cytochrome bcc) | 0.004 µM | Clinical Candidate (Phase II) | [21] |
| Imidazo[1,2-a]pyridine-3-carboxamides | QcrB | 0.03 to 5.0 µM | Potent against MDR-TB | [5][19] |
| 3-Amino-imidazo[1,2-a]-pyridines | Glutamine Synthetase | 1.6 µM (IC₅₀) | Alternative Mtb Target | [19] |
Table 2: Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Derivatives
Anti-inflammatory and Other Biological Activities
The biological significance of the imidazo[1,2-a]pyridine scaffold is not limited to cancer and TB. Its derivatives have shown promise in a range of other areas.
-
Anti-inflammatory Effects: Certain analogs exert anti-inflammatory effects by modulating key signaling pathways such as STAT3/NF-κB .[22] By inhibiting these pathways, the compounds can reduce the expression of pro-inflammatory enzymes like iNOS and COX-2, which are also implicated in the link between chronic inflammation and cancer.[22]
-
Antiviral and Antifungal Activity: Various derivatives have been reported to possess activity against a range of viruses and fungi.[3][4]
-
Central Nervous System (CNS) Activity: The well-known drug Zolpidem acts as a hypnotic by modulating GABA-A receptors in the CNS, highlighting the scaffold's ability to cross the blood-brain barrier and interact with neurological targets.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxicity (IC₅₀ value) of an imidazo[1,2-a]pyridine compound against a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (dissolved in DMSO to create a stock solution)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (for dissolving formazan crystals)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound (e.g., from 0.1 to 100 µM). Include "vehicle control" wells (containing only medium with DMSO) and "untreated control" wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic accessibility and inherent ability to interact with diverse biological targets have cemented its role in the development of treatments for cancer, tuberculosis, and beyond.[3][23] The success in targeting challenging enzymes like protein kinases and the novel mechanism of action against Mtb highlight its continued relevance.
Future research will likely focus on:
-
Enhanced Selectivity: Designing next-generation inhibitors with greater selectivity for specific kinase isoforms or mutant proteins to minimize off-target effects and improve therapeutic windows.
-
Novel Therapeutic Areas: Exploring the scaffold's potential against other diseases, including neurodegenerative disorders, metabolic diseases, and different viral infections.
-
Advanced Drug Modalities: Incorporating the imidazo[1,2-a]pyridine core into novel therapeutic platforms, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), to create highly targeted and potent medicines.
The rich history and ongoing innovation surrounding the imidazo[1,2-a]pyridine scaffold ensure that it will remain a vital and productive area of research for medicinal chemists and drug development professionals for the foreseeable future.
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Unlocking the Therapeutic Potential of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its broad spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of the potential therapeutic targets of a specific derivative, 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone . While direct pharmacological data for this exact compound is not extensively published, a robust body of literature on structurally related analogs enables a predictive exploration of its most probable and potent mechanisms of action. This document synthesizes current research to identify and validate high-potential targets, offering a strategic roadmap for researchers in oncology and drug development. We will focus on the most compelling targets for this scaffold: the Mesenchymal-Epithelial Transition Factor (c-Met) receptor tyrosine kinase and the Phosphoinositide 3-Kinase (PI3K) signaling pathway. For each, we will detail the signaling cascade, provide actionable experimental protocols for target validation, and present representative data from closely related compounds to establish a framework for future investigation.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has given rise to numerous commercial drugs and clinical candidates, including zolpidem and alpidem.[1] Its rigid structure and synthetic tractability make it an ideal foundation for developing targeted therapies. Derivatives have demonstrated a wide array of activities, including anticancer, antimicrobial, and antiviral properties.[3]
Our focus, this compound, possesses a key substitution at the 6-position. Structure-activity relationship (SAR) studies consistently highlight this position as critical for potent interactions with several oncogenic kinases.[4] Most notably, the (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl) moiety is the core component of Volitinib (Savolitinib) , a highly potent and selective c-Met inhibitor currently in clinical development.[1][5][6][7] This strong structural precedent makes c-Met a primary putative target. Furthermore, the 6-substituted imidazo[1,2-a]pyridine scaffold is a recurring motif in the design of potent PI3K inhibitors.[8][9]
This guide will therefore proceed with a deep dive into these two high-probability targets.
Primary Potential Target: Mesenchymal-Epithelial Transition (c-Met) Kinase
The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion.[10][11] Its aberrant activation through gene amplification, mutation, or overexpression is a key driver in numerous human cancers, including non-small cell lung cancer and gastric cancer.[12][13] Inhibition of this pathway is a validated therapeutic strategy.[7]
The c-Met Signaling Cascade
Binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1234, Y1235) in its intracellular kinase domain.[11] This activation creates docking sites for adaptor proteins like GRB2 and GAB1, which subsequently recruit and activate major downstream oncogenic pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to enhanced cell proliferation, survival, and metastasis.[14][15]
Caption: Putative inhibition of the c-Met signaling pathway.
Validation Workflow for c-Met Inhibition
A multi-step approach is required to confirm if this compound is a direct inhibitor of c-Met.
Caption: Experimental workflow for validating c-Met inhibition.
Experimental Protocols
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the test compound to the ATP-binding site of the c-Met kinase domain.[16][17][18]
Objective: To determine the IC50 value of this compound against recombinant human c-Met kinase.
Materials:
-
Recombinant c-Met Kinase (Thermo Fisher or BPS Bioscience)[19]
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236 (Alexa Fluor™ 647-labeled)
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[17]
-
Test Compound: this compound, serially diluted in DMSO.
-
Staurosporine (Positive Control)
-
384-well microplate (low-volume, black)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Assay Plate Setup: Add 5 µL of the serially diluted compound or DMSO (vehicle control) to triplicate wells of the 384-well plate.
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of c-Met kinase and Eu-anti-tag antibody in 1X Kinase Buffer A. The final concentration in the well should be ~5 nM for the kinase and 2 nM for the antibody.
-
Tracer Preparation: Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A. The final concentration should be near the Kd of the tracer for c-Met (e.g., 100 nM).
-
Reagent Addition:
-
Add 5 µL of the 3X Kinase/Antibody mixture to each well.
-
Add 5 µL of the 3X Tracer solution to each well.
-
-
Incubation: Centrifuge the plate briefly, cover, and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay determines if the compound inhibits c-Met autophosphorylation in a cellular context.[20]
Objective: To measure the levels of phosphorylated c-Met (p-Met) in a c-Met-dependent cancer cell line (e.g., EBC-1, Hs746T) after treatment.
Materials:
-
EBC-1 or Hs746T cells
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Hepatocyte Growth Factor (HGF)
-
Test Compound
-
RIPA Lysis Buffer with phosphatase and protease inhibitors
-
Primary Antibodies: Rabbit anti-p-Met (Y1234/1235), Rabbit anti-total c-Met
-
Loading Control Antibody: Mouse anti-β-actin
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
PVDF membrane, SDS-PAGE gels, and standard Western blot equipment
Procedure:
-
Cell Culture: Seed EBC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace media with serum-free media and incubate for 12-24 hours.
-
Treatment: Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for 2 hours.
-
Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes. A non-stimulated control should be included.
-
Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane, run the SDS-PAGE gel, and transfer proteins to a PVDF membrane.[21]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with anti-p-Met primary antibody overnight at 4°C.
-
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Detect bands using an ECL substrate and imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total c-Met and then β-actin to ensure equal protein loading and to normalize the p-Met signal.
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ).
Representative Data for c-Met Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of known imidazo[1,2-a]pyridine-based c-Met inhibitors, providing a benchmark for evaluating this compound.
| Compound Name/ID | c-Met Kinase IC50 (nM) | Cellular p-Met IC50 (nM) | Cell Proliferation IC50 (nM, EBC-1 cells) | Reference |
| Volitinib (Savolitinib) | 5 | 3 | 45.0 | [4][6] |
| Compound 15g | 7.8 | Not Reported | 270 | [4] |
| Compound 22e | 3.9 | Not Reported | 45.0 | [4] |
| Compound 31 | 12.8 | ~40 | ~100 (est.) | [22] |
Note: Data is compiled from multiple sources for structurally related compounds and serves as a predictive benchmark.
Secondary Potential Target: Phosphoinositide 3-Kinase (PI3K)
The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancer, playing a central role in cell growth, survival, and metabolism.[1][23] The imidazo[1,2-a]pyridine scaffold has been successfully employed to generate potent inhibitors of PI3K, particularly the Class Iα isoform (PI3Kα).[8][9]
The PI3K/AKT/mTOR Signaling Cascade
Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][24] PIP3 acts as a second messenger, recruiting and activating kinases such as AKT and PDK1. Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, which promotes protein synthesis and cell growth.[24][25] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[23]
Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway.
Validation Workflow for PI3K Inhibition
The validation process mirrors that for c-Met, focusing on biochemical assays, cellular target engagement, and phenotypic outcomes.
This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to PI3Kα activity.
Objective: To determine the IC50 value of the test compound against recombinant human PI3Kα.
Materials:
-
Recombinant PI3Kα (e.g., from Promega or similar)
-
PIP2 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test Compound, serially diluted in DMSO
-
HS-173 or Alpelisib (Positive Control)
-
96-well, white, flat-bottom plates
Procedure:
-
Kinase Reaction: In a 96-well plate, combine the PI3Kα enzyme, PIP2 substrate, and the test compound at various concentrations in kinase reaction buffer.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to light via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot luminescence against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This assay assesses the inhibition of the PI3K pathway by measuring the phosphorylation of its primary downstream effector, AKT.
Objective: To measure the levels of phosphorylated AKT (p-AKT) in a cancer cell line with a PIK3CA mutation (e.g., T47D, MCF-7) after treatment.
Procedure: This protocol is nearly identical to the Western Blot for p-Met (Protocol 2.3.2), with the following key differences:
-
Cell Line: Use a cell line with a known PIK3CA mutation, such as T47D or MCF-7.[26]
-
Stimulation: Stimulation with an external ligand like IGF-1 may be used but is often unnecessary in cells with activating mutations.
-
Primary Antibodies: Use Rabbit anti-p-AKT (Ser473) and Rabbit anti-total AKT.
-
Analysis: Normalize the p-AKT signal to the total AKT signal.
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[27]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound on PIK3CA-mutant cancer cells.
Materials:
-
T47D or MCF-7 cells
-
96-well cell culture plates
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[27]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[27]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of Solubilization Solution to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and read the absorbance at 570 nm.
-
Data Analysis: Plot the percentage of cell viability against the log of inhibitor concentration to calculate the GI50 value.
Representative Data for PI3Kα Inhibitors
The following table summarizes the IC50 values of known 6-substituted imidazo[1,2-a]pyridine-based PI3Kα inhibitors.
| Compound Name/ID | PI3Kα Kinase IC50 (nM) | Cell Proliferation IC50 (µM, T47D cells) | Reference |
| Compound 13k | 1.94 | 0.28 | [8] |
| Compound 35 | 150 | 7.9 | [26] |
| Thiazole Derivative | 2.8 | 0.14 (A375 cells) | [28] |
| IP-5 | Not Reported | 45 (HCC1937 cells) | [29] |
Note: Data is compiled from multiple sources for structurally related compounds and serves as a predictive benchmark.
Conclusion and Future Directions
Based on robust structure-activity relationship data from the scientific literature, This compound presents as a promising chemical scaffold for the development of targeted cancer therapies. The evidence strongly suggests that its most likely therapeutic targets are the c-Met receptor tyrosine kinase and PI3Kα . The close structural similarity to the clinical candidate Volitinib makes c-Met a particularly compelling target for immediate investigation.
The experimental workflows and detailed protocols provided in this guide offer a clear, actionable path for researchers to systematically validate these hypotheses. Successful confirmation of potent, on-target activity would position this compound as a valuable lead compound for further optimization, preclinical evaluation, and potential advancement into clinical trials for cancers driven by c-Met or PI3K pathway dysregulation.
References
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Kaur, H., & Singh, J. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]
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Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Available at: [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Available at: [Link]
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ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... Available at: [Link]
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Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Available at: [Link]
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ResearchGate. (n.d.). The schematic diagram of c-mesenchymal–epithelial transition (c-MET)... Available at: [Link]
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Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
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Liu, G., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Zhang, Y., et al. (2017). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Scientific Reports. Available at: [Link]
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ResearchGate. (n.d.). Schematic representation of the c-Met signaling pathway suggested in... Available at: [Link]
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ResearchGate. (n.d.). c-MET activation signaling pathways. | Download Scientific Diagram. Available at: [Link]
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Semantic Scholar. (n.d.). Figure 2 from An overview of the c-MET signaling pathway. Available at: [Link]
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Wang, Y., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica. Available at: [Link]
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MySkinRecipes. (n.d.). Volitinib. Available at: [Link]
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ResearchGate. (n.d.). The schematic diagram of HGF/c-MET signal transduction pathway. Available at: [Link]
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Fan, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. Available at: [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Available at: [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available at: [Link]
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National Cancer Institute. (n.d.). Savolitinib. Available at: [Link]
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Su, Y., et al. (2018). Volitinib, a potent and highly selective c‐Met inhibitor, effectively blocks c‐Met signaling and growth in c‐MET amplified gastric cancer patient‐derived tumor xenograft models. Molecular Oncology. Available at: [Link]
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BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Available at: [Link]
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The Therapeutic Potential of 6-Substituted Imidazo[1,2-a]pyridines: A Technical Guide to Their Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, is recognized as a "privileged" scaffold in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to a diverse pharmacological profile.[1] The substitution pattern on this core structure significantly influences its biological activity, with modifications at the 6-position proving to be particularly crucial for enhancing potency and selectivity against various therapeutic targets. This guide provides an in-depth technical overview of the known biological activities of 6-substituted imidazo[1,2-a]pyridines, with a primary focus on their well-documented anticancer properties and a comprehensive look at their antiviral, antimicrobial, anti-inflammatory, and central nervous system activities.
Anticancer Activity: Targeting Key Oncogenic Pathways
6-Substituted imidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent activity against a range of human cancer cell lines.[4][5][6][7] Their primary mechanism of action often involves the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for drug development.[5] Several 6-substituted imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key kinases within this pathway.
For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized as potent PI3Kα inhibitors.[5] One of the most potent compounds from this series, 13k , exhibited an IC50 value of 1.94 nM against PI3Kα and demonstrated submicromolar inhibitory activity against various tumor cell lines.[5] The proposed binding mode involves the imidazo[1,2-a]pyridine moiety acting as a key pharmacodynamic group.[5]
Furthermore, other novel imidazo[1,2-a]pyridine compounds have been shown to inhibit the AKT/mTOR pathway in melanoma and cervical cancer cells.[8] Treatment with these compounds led to a decrease in the phosphorylation of both AKT and its downstream target mTOR.[8]
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#F1F3F4"]; Casp9 [label="Caspase-9", fillcolor="#F1F3F4"]; Inhibitor [label="6-Substituted\nImidazo[1,2-a]pyridines", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GF -> RTK [arrowhead=vee]; RTK -> PI3K [arrowhead=vee]; PI3K -> PIP2 [label=" phosphorylates", arrowhead=vee]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> PDK1 [arrowhead=vee]; PDK1 -> Akt [label=" activates", arrowhead=vee]; Akt -> mTORC1 [label=" activates", arrowhead=vee]; mTORC1 -> CellGrowth [arrowhead=vee]; Akt -> Apoptosis [label=" inhibits", arrowhead=tee]; Inhibitor -> PI3K [label=" inhibit", arrowhead=tee, style=bold, color="#EA4335"]; Inhibitor -> Akt [label=" inhibit", arrowhead=tee, style=bold, color="#FBBC05"]; Bax -> Casp9 [arrowhead=vee]; Casp9 -> Apoptosis [arrowhead=vee]; } end_dot Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition by 6-substituted imidazo[1,2-a]pyridines.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. One study found that these compounds initiated the proteolytic phase of apoptosis in colon cancer cell lines HT-29 and Caco-2.[4] This process was mediated through the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8.[4]
Another study on melanoma and cervical cancer cells demonstrated that a novel imidazo[1,2-a]pyridine derivative, compound 6, induced apoptosis and cell cycle arrest.[8] This was associated with increased levels of the tumor suppressor protein p53 and the cell cycle inhibitor p21, as well as the pro-apoptotic protein Bax and active caspase-9.[8] Similarly, in breast cancer cells, another compound, IP-5, was shown to cause cell cycle arrest by increasing the levels of p53 and p21.[9]
Other Anticancer Mechanisms
The anticancer activity of 6-substituted imidazo[1,2-a]pyridines is not limited to the PI3K/Akt/mTOR pathway. Other reported mechanisms include:
-
Inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R) Tyrosine Kinase: A series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines were identified as potent and selective inhibitors of IGF-1R kinase.[10]
-
Tubulin Polymerization Inhibition: A novel series of imidazo[1,2-a]pyridine-oxadiazole hybrids were found to inhibit tubulin polymerization, a critical process for cell division.[11] Compound 6d from this series showed potent activity against lung cancer cells with an IC50 value of 2.8 µM.[11]
-
Inhibition of Rab Geranylgeranyl Transferase (RGGT): 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids have been evaluated as potential inhibitors of RGGT, an enzyme involved in protein prenylation, which is crucial for the function of small GTPases like Ras.[12]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 6-substituted imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Biological Target | IC50 (µM) | Reference |
| 13k | HCC827 (Non-small cell lung cancer) | PI3Kα | 0.09 | [5] |
| A549 (Non-small cell lung cancer) | PI3Kα | 0.23 | [5] | |
| SH-SY5Y (Neuroblastoma) | PI3Kα | 0.43 | [5] | |
| HEL (Erythroid and leukocyte leukemia) | PI3Kα | 0.15 | [5] | |
| MCF-7 (Breast cancer) | PI3Kα | 0.29 | [5] | |
| Compound 6 | A375 (Melanoma) | Not specified | <1 | [8] |
| HeLa (Cervical cancer) | Not specified | Not specified | [8] | |
| IP-5 | HCC1937 (Breast cancer) | Not specified | 45 | [9] |
| IP-6 | HCC1937 (Breast cancer) | Not specified | 47.7 | [9] |
| 6d | A549 (Lung cancer) | Tubulin polymerization | 2.8 | [11] |
Antiviral Activity
Certain 6-substituted imidazo[1,2-a]pyridines have demonstrated notable antiviral activity, particularly against herpesviruses.
Activity against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV)
A study on 3-phenethylthiomethylimidazo[1,2-a]pyridines with substitutions at the 6 or 8-position revealed potent activity against HCMV and VZV.[13] Specifically, 6-halogeno and 6-phenylimidazo[1,2-a]pyridine derivatives were among the most potent compounds.[13] Importantly, these compounds exhibited a mechanism of action independent of the viral thymidine kinase, as they were equally effective against thymidine kinase competent (TK+) and deficient (TK-) VZV strains.[13]
Other research has also reported on the synthesis of imidazo[1,2-a]pyridine derivatives with a thioether side chain at the 3-position that were highly active against HCMV, with a therapeutic index greater than 150.[14] These compounds also showed significant activity against VZV.[14]
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has been explored for its antibacterial and antifungal properties.
Antibacterial Activity
Several novel imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been synthesized and shown to effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus.[15] The nature of the substituents on the phenyl groups was found to be a key determinant of the antibacterial activity.[15] Another study reported on the synthesis of a series of 75 imidazo[1,2-α]pyrimidine derivatives, some of which exhibited potent antimicrobial activity against a variety of bacteria, including Mycobacterium species.[16]
Antifungal Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antifungal potential.[17] One study focused on the synthesis of imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives and evaluated their activity against a resistant strain of Candida albicans.[18] Four of the synthesized compounds showed significant activity, with one compound, 10i , being the most potent with a minimum inhibitory concentration (MIC) of 41.98 μmol/L.[18] Additionally, a series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives displayed broad-spectrum antifungal activities against nine phytopathogenic fungi.[19]
Anti-inflammatory Activity
The anti-inflammatory properties of 6-substituted imidazo[1,2-a]pyridines have also been investigated. These compounds have been shown to possess potent anti-inflammatory effects both in vitro and in vivo.[20] The mechanism is believed to be related to the inhibition of ALK5 tyrosine kinase, a receptor for transforming growth factor TGFβ.[20]
A novel imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), demonstrated anti-inflammatory effects in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[21]
Central Nervous System (CNS) Activity
The application of imidazo[1,2-a]pyridines extends to the central nervous system, particularly in the context of neurodegenerative diseases. A series of derivatives, including 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), have been developed as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[22] The radioiodinated version of IMPY showed excellent brain uptake and washout in in vivo studies.[22]
Experimental Protocols
MTT Assay for Antiproliferative Activity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 6-substituted imidazo[1,2-a]pyridines) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SeedCells [label="Seed cancer cells in\n a 96-well plate"]; Incubate1 [label="Incubate for 24h"]; Treat [label="Treat cells with test compounds\n and vehicle control"]; Incubate2 [label="Incubate for 48-72h"]; AddMTT [label="Add MTT solution"]; Incubate3 [label="Incubate for 2-4h"]; Solubilize [label="Solubilize formazan crystals"]; Measure [label="Measure absorbance at 570nm"]; Analyze [label="Calculate cell viability and IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Measure; Measure -> Analyze; Analyze -> End; } end_dot Figure 2: Workflow of the MTT assay for determining the antiproliferative activity of compounds.
Conclusion and Future Directions
6-Substituted imidazo[1,2-a]pyridines represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The extensive research into their anticancer properties has elucidated their ability to target key oncogenic pathways, induce apoptosis, and inhibit cell proliferation. Furthermore, their demonstrated antiviral, antimicrobial, anti-inflammatory, and CNS activities highlight their potential for development into therapeutic agents for a wide range of diseases.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Further optimization of the substitution pattern at the 6-position and other positions of the imidazo[1,2-a]pyridine core to enhance potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the diverse biological activities to identify novel targets and pathways.
-
In Vivo Efficacy and Safety Studies: Evaluation of the most promising lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.
-
Development of Combination Therapies: Exploring the synergistic effects of 6-substituted imidazo[1,2-a]pyridines with existing therapeutic agents to overcome drug resistance and improve treatment outcomes.
The continued exploration of this privileged scaffold holds great promise for the discovery and development of novel and effective therapies for a multitude of human diseases.
References
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- 10. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents with a vast range of biological activities.[1][2] This scaffold's unique electronic and structural properties make it a versatile template for designing potent and selective modulators of various biological targets. Marketed drugs such as Zolpidem (a sedative), Olprinone (a cardiotonic agent), and Soraprazan (an anti-ulcer agent) underscore the clinical significance of this heterocyclic system.[1][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, synthesizing data from seminal studies across anticancer, antimicrobial, and anti-inflammatory research. We will dissect the causal relationships between specific structural modifications and resulting biological outcomes, present key experimental methodologies, and offer field-proven insights to guide future drug discovery efforts.
The Imidazo[1,2-a]pyridine Core: A Structural Overview
The imidazo[1,2-a]pyridine is a fused bicyclic 5,6 heterocycle containing a bridgehead nitrogen atom.[4][5] Its planarity, aromaticity, and distinct regions for substitution make it an ideal starting point for library synthesis and lead optimization. Understanding the role of each position is fundamental to rational drug design.
Caption: The core structure of imidazo[1,2-a]pyridine with standard IUPAC numbering.
The primary sites for substitution and their general roles in SAR are:
-
C2 Position: Typically bears aryl or heteroaryl substituents. Modifications here profoundly impact target engagement and pharmacokinetic properties.
-
C3 Position: A key site for introducing diversity. C3-amination, in particular, is a well-established strategy for enhancing bioactivity.[6]
-
Pyridine Ring (C5-C8): Substitutions on this ring are critical for modulating physicochemical properties like solubility and lipophilicity, and for establishing secondary interactions with biological targets. The C6 and C7 positions are frequently modified.[6][7]
SAR in Anticancer Drug Discovery
Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through the inhibition of various molecular targets crucial for tumor growth and survival.[8][9]
Kinase Inhibition: A Dominant Mechanism
Many derivatives exert their anticancer effects by targeting protein kinases, which are often dysregulated in cancer.[9] The bridgehead nitrogen (N1) of the scaffold frequently acts as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of the kinase hinge region.[10]
-
c-Met Inhibitors: The c-Met proto-oncogene is a key target in cancer therapy. SAR studies have revealed that substitutions at the C6 position of the imidazo[1,2-a]pyridine core are critical for potent inhibition.[7] For instance, introducing polar groups, such as a cyano group on a 6-phenyl substituent, significantly enhances cellular activity.[7] Bioisosteric replacement of the N8 atom with a C-F bond has also been explored to mimic the electron-deficient nature of the ring system, leading to potent inhibitors.[7]
-
PI3K/Akt/mTOR Pathway Inhibitors: This pathway is central to cell growth and survival. Potent inhibitors of PI3Kα have been developed with IC50 values in the nanomolar range, demonstrating the scaffold's suitability for targeting this enzyme class.[9][11]
-
Nek2 Inhibitors: Never in mitosis A (NIMA)-related kinase 2 (Nek2) is overexpressed in various tumors. Focused SAR studies have led to the identification of compounds like 28e , which exhibits an exceptionally potent IC50 of 38 nM against the MGC-803 gastric cancer cell line, highlighting the potential for highly specific inhibitors.[12]
-
Dual Mer/Axl Kinase Inhibitors: Starting from hits identified via a DNA-encoded library screen, an imidazo[1,2-a]pyridine series was optimized to yield selective dual inhibitors of Mer and Axl kinases.[10] The N-methyl group on an amine substituent was found to be essential, with its removal leading to a >1000-fold loss in potency, indicating a critical hydrophobic interaction.[10]
Quantitative SAR Data for Anticancer Derivatives
The following table summarizes the activity of representative imidazo[1,2-a]pyridine-based kinase inhibitors.
| Compound ID | Target Kinase | Key Substitutions | Cell Line | IC50 (nM) | Reference |
| 22e | c-Met | 6-(1-methyl-1H-pyrazol-4-yl)-7-methoxy | EBC-1 | 45.0 | [7] |
| 28e | Nek2 | Complex substitutions at C2 and C3 | MGC-803 | 38.0 | [12] |
| GSK923295 | CENP-E | - | Various | Potent | [13] |
| Generic | PI3Kα | - | Breast Cancer | Nanomolar | [9] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the antiproliferative activity of synthesized compounds.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyridine derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[14]
SAR in Antimicrobial Drug Discovery
The imidazo[1,2-a]pyridine scaffold is also a promising framework for developing novel agents against bacterial and mycobacterial infections.[15]
Antibacterial Agents
SAR studies indicate that antibacterial activity is heavily influenced by the nature of substituents at the C2 and C7 positions.[6]
-
Azo-Conjugated Derivatives: A recent study on azo-based imidazo[1,2-a]pyridines revealed that the introduction of a para-chlorine atom on the C2-aryl substituent significantly improved activity against E. coli and multidrug-resistant strains.[16] This is attributed to enhanced lipophilicity, which facilitates membrane permeability and interaction with bacterial targets.[16]
Antituberculosis Agents: A Success Story
The development of antitubercular agents based on this scaffold has been particularly fruitful, leading to the clinical candidate Telacebec (Q203) .[4] Telacebec is a potent inhibitor of the cytochrome bcc complex (QcrB) in Mycobacterium tuberculosis, disrupting the pathogen's energy metabolism.[5]
Key SAR Insights for Antitubercular Activity:
-
The 3-Carboxamide Moiety: This functional group is a critical pharmacophore for QcrB inhibition.[4]
-
Side Chain: Bulky and lipophilic biaryl ethers attached to the 3-carboxamide lead to nanomolar potency.[4] The flexibility and lipophilicity of this side chain are more important than its linearity for retaining activity.[17]
-
Core Substitutions: A chlorine atom on the pyridine ring enhances potency, suggesting a key role for steric factors.[17]
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In silico prediction of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone bioactivity
An In-Depth Technical Guide: In Silico Prediction of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone Bioactivity
Abstract
This technical guide provides a comprehensive, methodology-focused framework for the in silico prediction of biological activity for this compound. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1][2][3] Given the novelty of this specific derivative, this document serves as a procedural whitepaper detailing a robust computational workflow. We will cover target identification, molecular docking, pharmacophore modeling, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The causality behind each methodological choice is explained, providing researchers and drug development professionals with a self-validating system for assessing novel chemical entities and prioritizing them for experimental validation.
Introduction: The Rationale for a Computational First Approach
In the modern drug discovery pipeline, the journey from a chemical concept to a marketable therapeutic is arduous, time-consuming, and prohibitively expensive.[4][5] Traditional high-throughput screening (HTS) campaigns, while powerful, require significant investment in compound synthesis and assay development. Computer-Aided Drug Design (CADD) has emerged as an indispensable and complementary strategy to de-risk and accelerate this process.[4][6] By leveraging computational methods, we can rapidly screen vast virtual libraries, predict biological activities, and evaluate the "drug-likeness" of molecules before a single gram is synthesized.[7][8]
The subject of this guide, this compound, belongs to the imidazo[1,2-a]pyridine class of nitrogen-bridged heterocyclic compounds. This scaffold is the core of several marketed drugs, including zolpidem and alpidem, and its derivatives are known to possess anticancer, anti-inflammatory, antiviral, and antituberculosis properties, among others.[1][9][10] This known polypharmacology makes an initial, broad-spectrum computational analysis not just beneficial, but essential to efficiently identify its most promising therapeutic applications.
This guide is structured to follow the logical progression of an in silico investigation, from identifying "what" the compound might target to "how well" it might bind and "whether" it possesses the properties of a viable drug candidate.
Chapter 1: Target Identification - Unveiling Potential Molecular Partners
The foundational step in characterizing a novel compound is to generate a data-driven hypothesis of its potential protein targets.[7][11] A robust approach integrates both ligand-based and structure-based methods to create a high-confidence list of putative targets for further investigation. The convergence of predictions from these orthogonal techniques significantly increases the probability of identifying a true biological partner.
Ligand-Based Target Prediction (Chemical Similarity Principle)
This methodology operates on the principle that structurally similar molecules often exhibit similar biological activities.[7] By comparing our query molecule to vast databases of known bioactive compounds, we can infer its targets.
Experimental Protocol: Ligand-Based Target Fishing
-
Obtain Ligand Structure: Secure the 2D structure or SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem.
-
Utilize Prediction Servers: Input the SMILES string into multiple web-based prediction tools. It is crucial to use several platforms to cross-validate results.
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.
-
PharmMapper: Identifies potential targets by fitting the query molecule into a large database of pharmacophore models.
-
SuperPred: A web server for predicting the ATC code and target class of a compound.
-
-
Data Consolidation: Compile the predicted target lists from each server. The primary data to extract is the protein target (e.g., UniProt ID) and the associated probability or confidence score.[12] Targets that appear consistently across multiple platforms are prioritized.
Causality Insight: Using multiple servers mitigates the inherent biases of any single algorithm. One algorithm might prioritize topological similarity, while another may focus on pharmacophoric features. Consensus targets are therefore supported by multiple lines of computational evidence.
Structure-Based Target Prediction (Inverse Docking)
Also known as reverse docking, this method "docks" our single query ligand against a large library of 3D protein structures to find which ones it binds to most favorably.[11] This approach is computationally intensive but offers the advantage of not being limited by the structural information of known ligands.
Experimental Protocol: Inverse Docking
-
Prepare 3D Ligand Structure: Convert the 2D structure of this compound into a 3D conformation. This requires an energy minimization step using a force field (e.g., MMFF94) to obtain a low-energy, sterically favorable structure.
-
Select a Target Library: Utilize a platform like TarFisDock or a manually curated library of protein binding sites (e.g., all human kinases from the PDB).
-
Perform Inverse Docking: Submit the prepared 3D ligand for screening against the structural library. The software calculates a docking score for the ligand in the binding site of each protein.
-
Rank and Filter: Rank the potential targets based on their docking scores. Lower binding energy values typically indicate a more favorable interaction.
Target Prioritization Workflow
The final step is to synthesize the data from both approaches to create a final, prioritized list of targets for deeper investigation.
Chapter 2: Molecular Docking - Predicting Binding Affinity and Pose
Once high-priority targets are identified, molecular docking predicts the preferred orientation (pose) and binding affinity of the ligand within the protein's active site.[13][14] This provides a structural hypothesis for the compound's mechanism of action and a semi-quantitative estimate of its potency.
Experimental Protocol: Protein-Ligand Docking using AutoDock Vina
-
Prepare the Receptor (Protein):
-
Fetch Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[15] For example, if AKT1 is a predicted target, one might use PDB ID: 6S9W.
-
Clean Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands using a molecular visualization tool like UCSF Chimera or PyMOL.[14][15]
-
Add Hydrogens & Charges: Add polar hydrogens and compute Gasteiger charges. This is critical for accurately modeling electrostatic interactions and hydrogen bonds.
-
-
Prepare the Ligand (Compound):
-
Generate 3D Conformation: Convert the 2D structure of this compound to a 3D structure.
-
Energy Minimization: Perform energy minimization to find a low-energy conformation.
-
Define Torsion Tree: Assign rotatable bonds for the ligand to allow conformational flexibility during the docking simulation.
-
-
Define the Binding Site (Grid Box Generation):
-
Identify the Active Site: If the PDB structure contains a co-crystallized ligand, the binding site is known. If not, use site-finder algorithms (e.g., based on pocket volume and druggability) to identify potential binding pockets.
-
Generate Grid Box: Define a 3D grid box that encompasses the entire binding site. The docking algorithm will confine its search for binding poses within this box.[14]
-
-
Run the Docking Simulation:
-
Execute the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the grid box, scoring each pose using a defined scoring function.[13]
-
-
Analyze the Results:
-
Binding Affinity: The primary quantitative output is the binding affinity, typically reported in kcal/mol. More negative values indicate stronger predicted binding.
-
Pose Analysis: Visually inspect the top-ranked poses. Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's amino acid residues. A plausible pose should exhibit chemically sensible interactions with key residues in the active site.
-
Causality Insight: A common pitfall is to rely solely on the binding affinity score. A low energy score is meaningless if the corresponding pose shows the ligand in a sterically clashed or chemically nonsensical orientation. Visual inspection and chemical intuition are non-negotiable validation steps.
Data Presentation: Docking Results
Quantitative results from docking simulations should be summarized for clarity and comparison.
| Predicted Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| AKT1 | 6S9W | -8.5 | LYS179, GLU228, ASP292 |
| Mtb ATP Synthase | 6QA4 | -7.9 | ARG187, GLU61, TYR10 |
| PI3Kα | 4JPS | -9.1 | VAL851, LYS802, TRP780 |
Chapter 3: Pharmacophore Modeling - Abstracting Key Chemical Features
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity.[16][17] A pharmacophore model can be used as a 3D query to rapidly screen large databases for structurally diverse compounds that still possess the key features required for binding.[18]
Structure-Based Pharmacophore Generation
When a reliable protein-ligand complex is available (either from a crystal structure or a validated docking pose), a pharmacophore can be derived directly from the key interaction points.
Experimental Protocol: Deriving a Pharmacophore from a Docked Pose
-
Select a High-Confidence Pose: Use the best-ranked, visually inspected docking pose of this compound with a target like PI3Kα.
-
Identify Interaction Features: Map the key interactions between the ligand and the protein.
-
The nitrogen in the pyridine ring may act as a Hydrogen Bond Acceptor (HBA) .
-
The imidazo[1,2-a]pyridine core likely forms a Hydrophobic (H) / Aromatic (AR) feature.
-
The carbonyl oxygen of the ethanone group can be another HBA .
-
-
Generate the Model: Define these features and their 3D spatial relationships (distances and angles) to create the pharmacophore model. Software like LigandScout or the pharmacophore tools within MOE or Discovery Studio can automate this process.
Sources
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Spectroscopic Elucidation of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural characterization of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3][4][5] Accurate structural confirmation through spectroscopic methods is a critical step in the discovery and development of novel molecules incorporating this core.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has garnered significant interest in pharmaceutical research due to its diverse biological activities.[1][3][4][5] Its structural rigidity and potential for substitution at various positions make it an attractive scaffold for the design of new therapeutic agents.[6] The title compound, this compound, incorporates a key acetyl group, which can serve as a synthetic handle for further molecular elaboration or as a crucial pharmacophoric element.
This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed analysis of the anticipated data from ¹H NMR, ¹³C NMR, IR, and MS. The interpretation of these spectra is fundamental to verifying the molecular structure and assessing the purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding the electronic environment of each atom and the connectivity within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of the aromatic protons on the imidazo[1,2-a]pyridine core and the methyl protons of the ethanone group. The chemical shifts are influenced by the electron-withdrawing nature of the acetyl group and the inherent electronic distribution of the heterocyclic ring system.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.50 - 7.60 | s | - |
| H-3 | 7.90 - 8.00 | s | - |
| H-5 | 7.55 - 7.65 | d | ~9.0 |
| H-7 | 7.30 - 7.40 | dd | ~9.0, ~1.5 |
| H-8 | 9.15 - 9.25 | d | ~1.5 |
| -CH₃ | 2.50 - 2.60 | s | - |
Causality Behind Predicted Chemical Shifts:
-
H-8: This proton is anticipated to be the most deshielded aromatic proton due to its proximity to the bridgehead nitrogen and the anisotropic effect of the fused ring system.
-
H-3 and H-2: These protons on the imidazole portion of the molecule will appear as singlets, with their chemical shifts influenced by the overall electron density of the ring.
-
H-5 and H-7: These protons on the pyridine ring will show characteristic ortho and meta coupling, respectively. The electron-withdrawing acetyl group at the 6-position will influence their chemical shifts.
-
-CH₃: The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 117 - 119 |
| C-3 | 109 - 111 |
| C-5 | 125 - 127 |
| C-6 | 130 - 132 |
| C-7 | 120 - 122 |
| C-8 | 140 - 142 |
| C-8a | 144 - 146 |
| C=O | 195 - 198 |
| -CH₃ | 25 - 27 |
Interpretation of the Carbon Spectrum:
-
Carbonyl Carbon (C=O): The carbonyl carbon of the ketone is expected to be the most downfield signal in the spectrum, typically appearing above 190 ppm.
-
Aromatic Carbons: The chemical shifts of the carbons in the imidazo[1,2-a]pyridine ring will be spread over a range of approximately 110-146 ppm. The carbon bearing the acetyl group (C-6) and the bridgehead carbon (C-8a) will have distinct chemical shifts.
-
Methyl Carbon (-CH₃): The methyl carbon will be observed in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the C=O bond in the ketone and the various C-H, C-N, and C=C bonds within the aromatic ring system.
Table 3: Key Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1680 - 1700 | Strong |
| C=C and C=N (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Significance of IR Data: The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl stretch of the ketone. The presence of this band, along with the characteristic absorptions of the aromatic system, provides strong evidence for the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine the exact mass and elemental composition.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: A characteristic fragmentation pattern would involve the loss of the acetyl group (•CH₃CO) or a methyl radical (•CH₃), leading to the formation of stable fragment ions. The fragmentation of the imidazo[1,2-a]pyridine core would also contribute to the overall spectrum.
Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ (C₉H₉N₂O) | 161.0715 |
| [M-CH₃]⁺ | 146.0480 |
| [M-COCH₃]⁺ | 118.0531 |
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.[7][8][9][10]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to analyzing the sample.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common and effective ionization technique for this type of molecule.[7][9][10]
-
Mass Analysis: Use a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, to obtain accurate mass measurements.[8]
Visualization of Key Molecular Features
To further aid in the understanding of the molecular structure and its expected behavior in mass spectrometry, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Plausible mass spectrometry fragmentation pathway.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the unambiguous structural characterization of this important heterocyclic compound. By understanding these spectroscopic signatures, researchers can confidently verify their synthetic products and advance their research in the field of medicinal chemistry.
References
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Deriv
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. (n.d.). PubMed Central.
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines - ijrpr. (n.d.).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.).
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[7][11][12]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent - ACS Publications. (2014).
- Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.).
- A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC. (n.d.). PubMed Central.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.).
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.).
- Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed. (2023).
- ¹H and ¹³C NMR chemical shifts of 6a - ResearchG
- synthesis and characterization of novel imidazo[1,2- a]pyridine derivatives as potential cyclooxygenase-2 (cox-2) inhibitors - Semantic Scholar. (n.d.).
- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - ACS Public
- (PDF)
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[7][11][12]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed. (n.d.).
- A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - IU Indianapolis ScholarWorks. (2023).
- ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction.
- Ethanone, 1-(1H-pyrrol-2-yl)- - the NIST WebBook. (n.d.).
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
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Solubility and Stability of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: A Comprehensive Technical Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active agents.[1] 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone (CAS 944905-12-8) serves as a critical building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), including the potent c-Met inhibitor, volitinib.[2][3] However, fused bicyclic ring systems like this often present significant challenges related to their physicochemical properties, most notably poor aqueous solubility, which can impede drug development.[4] This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. We will explore the theoretical underpinnings of its behavior in various solvent systems, present detailed, field-proven protocols for empirical determination, and discuss strategies for identifying and mitigating potential degradation pathways. This document is intended to equip researchers, medicinal chemists, and formulation scientists with the necessary tools to effectively handle this valuable chemical entity.
Introduction to this compound
This compound is a heterocyclic ketone with the molecular formula C₉H₈N₂O.[2] Its structure, featuring a fused imidazole and pyridine ring, makes it a privileged scaffold in drug discovery.[1] The electron-withdrawing acetyl group at the 6-position and the nitrogen atoms within the bicyclic system dictate its chemical reactivity, polarity, and potential for intermolecular interactions, all of which profoundly influence its solubility and stability.
A primary challenge in the development of imidazo[1,2-a]pyridine-based drug candidates is their inherent lipophilicity and tendency for low aqueous solubility.[4] Understanding these properties early in the development process is not merely a box-checking exercise; it is fundamental to designing effective synthetic routes, purification strategies, and ultimately, bioavailable drug formulations. This guide establishes a systematic approach to building a robust physicochemical profile for this key intermediate.
Physicochemical Properties: The Foundation of Behavior
A molecule's inherent physicochemical properties are the primary determinants of its solubility and stability. For this compound, the key parameters to consider are:
-
pKa: The basicity of the imidazo[1,2-a]pyridine ring system is a critical factor. The nitrogen atoms can be protonated, significantly increasing the molecule's polarity and, consequently, its solubility in acidic aqueous media. The pKa of related derivatives has been shown to be a key modulator of solubility and permeability.[5]
-
LogP/LogD: The octanol-water partition coefficient (LogP) is a measure of lipophilicity. For ionizable compounds like this, the distribution coefficient (LogD) at a specific pH is more relevant. A high LogP value is often correlated with poor aqueous solubility.
-
Molecular Weight and Structure: With a molecular weight of 160.17 g/mol , the compound is well within the range for typical small-molecule drugs.[6] The planar, aromatic nature of the fused ring system can promote crystal packing (π-stacking), leading to high lattice energy and reduced solubility.
-
Melting Point: A high melting point often indicates strong intermolecular forces in the crystal lattice, which must be overcome for dissolution to occur, suggesting lower solubility.
A comprehensive understanding of these parameters allows for the rational selection of solvents and conditions for both experimental work and formulation development.
Comprehensive Solubility Profiling
Solubility is not a single value but a property dependent on the solute and the solvent system. A thorough profiling involves testing in a range of organic solvents, aqueous systems, and biorelevant media.
Causality of Solvent Selection
The choice of solvents for screening is driven by the need to understand the compound's behavior across a spectrum of polarities and functionalities. The rationale is to probe the different types of intermolecular forces the compound can engage in. A tiered approach is recommended:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetonitrile): These solvents can disrupt the crystal lattice through strong dipole-dipole interactions but do not donate hydrogen bonds. Given that related compounds show good solubility in DMSO and NMP, these are excellent starting points for creating concentrated stock solutions.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Solubility in these is crucial for purification (crystallization) and for predicting behavior in aqueous physiological environments.
-
Non-polar Solvents (e.g., Toluene, Heptane): Solubility in these solvents is expected to be low but is important to understand for certain synthetic steps or extraction procedures.
-
Biorelevant Media (e.g., PBS, SGF, FaSSIF): Solubility in these buffers, which mimic physiological conditions, is the most direct predictor of in vivo dissolution and potential bioavailability.
Experimental Protocol: High-Throughput Kinetic Solubility
This method provides a rapid assessment of solubility, ideal for early-stage screening. The principle is based on precipitating the compound from a DMSO stock solution in an aqueous buffer and measuring the turbidity.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate. This creates a final concentration of 100 µM with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours, protected from light.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm.
-
Data Analysis: Compare the turbidity of the compound wells to a series of calibration standards or positive/negative controls to estimate the solubility limit.
Trustworthiness: This protocol is self-validating by including controls. A highly soluble compound should show no precipitation (low turbidity), while a known insoluble compound serves as a positive control for the assay's ability to detect precipitation.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
This is the gold-standard method, measuring the true equilibrium solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, PBS, ethanol).
-
Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the incubation.
-
Sample Processing: After equilibration, allow the vials to stand for a short period. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter (ideally a filter with low compound binding, such as PVDF) to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Analysis: Construct a calibration curve using standards of known concentration to determine the solubility value in µg/mL or mM.
Data Presentation: Solubility Summary
Quantitative data should be organized for clear comparison.
| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |
| Water | 25 | Shake-Flask | ||
| PBS (pH 7.4) | 25 | Shake-Flask | ||
| 0.1 M HCl (pH ~1) | 37 | Shake-Flask | ||
| FaSSIF (pH 6.5) | 37 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| DMSO | 25 | Shake-Flask |
Visualization: Solubility Determination Workflow
Caption: Workflow for solubility determination.
Chemical Stability Assessment
Assessing the chemical stability of this compound is critical to ensure data integrity from biological assays and to define appropriate storage and handling conditions.
Potential Degradation Pathways
Based on its structure, several degradation pathways can be anticipated:
-
Hydrolysis: The ketone functionality is generally stable, but the core imidazo[1,2-a]pyridine ring could be susceptible to cleavage under harsh acidic or basic conditions.
-
Oxidation: The electron-rich heterocyclic system can be prone to oxidation, potentially forming N-oxides or other oxidative adducts. The synthesis of related compounds sometimes requires careful control to avoid degradation.[8]
-
Photodegradation: Many aromatic and heterocyclic systems are sensitive to light, which can induce radical reactions or rearrangements.
-
Enzymatic Degradation: Aldehyde oxidase (AO) is known to metabolize and degrade similar imidazo-fused heterocycles, which could be a relevant pathway in in vivo settings.[9]
Experimental Protocol: Solution Stability Study
This study evaluates the compound's stability in solution under typical experimental and storage conditions.
Methodology:
-
Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 10 µM) in relevant solvents (e.g., DMSO for stock, cell culture media for assays, PBS for formulation).
-
Incubation: Aliquot the solutions into separate vials for each time point and condition. Store the vials under a matrix of conditions:
-
Temperature: 4°C (refrigerated), 25°C (ambient), 40°C (accelerated).
-
Light: Protected from light (wrapped in foil) and exposed to ambient light.
-
-
Time Points: Collect samples at initial (T=0) and subsequent time points (e.g., 2, 8, 24, 48 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV method. The method must be able to resolve the parent peak from any potential degradants.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A compound is often considered stable if >90% remains after 24-48 hours.
Experimental Protocol: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation products and establish the specificity of the analytical method.
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for several hours.
-
Oxidation: Dissolve the compound in a solution containing 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Photostability: Expose a solution of the compound to a controlled light source as specified in ICH guideline Q1B.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV and LC-MS.
-
Data Interpretation:
-
HPLC-UV: Observe the decrease in the parent peak area and the appearance of new peaks (degradants).
-
LC-MS: Use the mass-to-charge ratio (m/z) data to propose structures for the observed degradation products.
-
Visualization: Potential Degradation Pathways
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A Technical Guide to 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: Commercial Availability, Synthesis, and Applications for Researchers
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural foundation of numerous biologically active compounds.[1][2] Its unique electronic and steric properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. This guide focuses on a key building block within this class: 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone (CAS No. 944905-12-8). This versatile intermediate has gained significant attention as a crucial component in the synthesis of advanced therapeutic agents, most notably as a precursor to the potent and selective c-Met inhibitor, Volitinib.[3]
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and critical insights into its application, thereby empowering researchers to leverage this valuable molecule in their discovery and development programs.
Commercial Availability and Key Suppliers
This compound is readily available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. The compound is typically offered in research quantities, with options for bulk and custom synthesis available upon request. When procuring this material, it is imperative to verify the purity and specifications to ensure the integrity of subsequent synthetic transformations.
Below is a summary of prominent suppliers offering this compound:
| Supplier | Website | Purity (Typical) | Notes |
| BLDpharm | ≥95% | Offers various pack sizes.[3] | |
| Sunway Pharmaceutical Technology | ≥97% | Provides basic technical data. | |
| J & W Pharmlab | ≥96% | US-based supplier. | |
| Chinachemnet | [Link] | Varies | Platform for connecting with Chinese suppliers. |
Note: Purity levels and available quantities are subject to change and should be confirmed with the respective supplier. Researchers are strongly advised to request a Certificate of Analysis (CoA) prior to purchase to obtain detailed information on the specific batch.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key characteristics, compiled from supplier data and scientific literature.
| Property | Value |
| CAS Number | 944905-12-8 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity (Typical) | ≥95% (by HPLC) |
| Solubility | Soluble in DMSO, Methanol, Chloroform |
Representative Analytical Data
While a batch-specific Certificate of Analysis should always be consulted, the following provides an overview of the expected analytical data for this compound.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.20 (s, 1H), 8.65 (s, 1H), 7.99 (s, 1H), 7.58–7.55 (m, 2H), 7.33 (dd, J = 9.2, 1.2 Hz, 1H), 2.50 (s, 3H).
-
Mass Spectrometry (MS): m/z: 161.1 [M+H]⁺.
Strategic Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various methodologies. A common and effective approach involves the cyclocondensation of a 2-aminopyridine derivative with an α-haloketone. In the context of this compound, this strategy is employed in the synthesis of the c-Met inhibitor, Volitinib.[3]
Synthetic Pathway Overview
The following diagram illustrates a typical synthetic route to this compound, commencing from commercially available starting materials.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthetic route described in the discovery of Volitinib.[3] This multi-step synthesis provides a reliable method for obtaining the target compound.
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
-
To a solution of 5-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as acetone, add chloroacetaldehyde (1.1 eq, 50% aqueous solution).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-bromoimidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add N,N-dimethylacetamide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel) to yield this compound as a solid.
Key Application in Drug Discovery: Synthesis of Volitinib
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Volitinib (also known as Savolitinib or HMPL-504), a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor.[3] The c-Met receptor tyrosine kinase pathway is a critical driver in various human cancers, making it an important therapeutic target.[4]
The synthesis of Volitinib utilizes this compound as a scaffold to introduce the chiral ethylamine linker, which is crucial for its binding to the c-Met kinase domain.
The following diagram outlines the transformation of this compound into a key chiral intermediate for Volitinib synthesis.
Caption: Role of the target molecule in Volitinib synthesis.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for drug discovery and development. Its strategic importance is underscored by its integral role in the synthesis of the clinical-stage c-Met inhibitor, Volitinib. This guide has provided a comprehensive overview of its commercial suppliers, physicochemical properties, a detailed synthetic protocol, and its primary application. By leveraging this information, researchers can confidently source and utilize this key intermediate to advance their programs in medicinal chemistry and oncology research.
References
- Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250.
- Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][5]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589.
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Chinachemnet. (n.d.). This compound. Retrieved from [Link]
- Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504.
- Peters, S., & Stahel, R. (2015). Savolitinib, a selective c-MET inhibitor for the treatment of MET-aberrant lung cancer. Translational Lung Cancer Research, 4(5), 623-626.
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- 1. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. | Semantic Scholar [semanticscholar.org]
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- 4. Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
Introduction: Accelerating Discovery with Microwave-Assisted Heterocyclic Chemistry
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including antiviral, anticancer, antibacterial, and anti-inflammatory properties.[1] Consequently, the development of efficient and sustainable synthetic methodologies for this heterocyclic system is of paramount importance to researchers in drug discovery and development.
Traditionally, the synthesis of imidazo[1,2-a]pyridines has involved conventional heating methods that often require long reaction times, high temperatures, and the use of hazardous solvents, leading to lower yields and the formation of byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[4][5][6][7] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes.[4][8] This is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[6] The benefits of MAOS are particularly evident in the synthesis of heterocyclic compounds, where it often leads to higher yields, increased product purity, and milder reaction conditions.[4][5][7]
These application notes provide a comprehensive guide to the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives. We will delve into the underlying principles, explore various synthetic strategies, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Rationale Behind Microwave Synthesis: Causality and Advantages
The choice to employ microwave irradiation in the synthesis of imidazo[1,2-a]pyridines is rooted in the fundamental principles of dielectric heating. Unlike conventional heating where heat is transferred through conduction and convection, microwaves directly energize polar molecules, causing them to rapidly oscillate and generate heat.[6] This localized and instantaneous heating offers several distinct advantages:
-
Accelerated Reaction Rates: The rapid heating profile significantly shortens reaction times, often from many hours to mere minutes.[4][8]
-
Enhanced Yields and Purity: The uniform heating minimizes the formation of side products that can arise from localized overheating or prolonged reaction times, leading to higher yields and cleaner product profiles.[4][6]
-
Improved Reproducibility: Dedicated microwave reactors allow for precise control over temperature and pressure, ensuring high reproducibility of experimental results.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional methods as it heats the reaction mixture directly, not the vessel.[6]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions can facilitate the discovery of new reactions and molecular scaffolds.
Synthetic Strategies and Reaction Mechanisms
The microwave-assisted synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several effective strategies, most notably one-pot multi-component reactions.
One-Pot Three-Component Synthesis (Groebke-Blackburn-Bienaymé Reaction)
A highly efficient and atom-economical approach is the one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, often referred to as the Groebke-Blackburn-Bienaymé reaction (GBBR).[1][2] This methodology allows for the rapid construction of diverse imidazo[1,2-a]pyridine libraries.
The proposed mechanism for this reaction under microwave irradiation typically involves the following steps:
-
Iminium Ion Formation: The 2-aminopyridine reacts with the aldehyde to form an iminium ion intermediate.
-
Nucleophilic Attack: The isocyanide then undergoes a nucleophilic attack on the iminium ion.
-
Intramolecular Cyclization: A subsequent intramolecular cyclization and rearrangement lead to the formation of the final imidazo[1,2-a]pyridine product.
The use of microwave irradiation accelerates each of these steps, leading to a significant reduction in the overall reaction time.
Experimental Protocols
The following protocols are provided as a guide for the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives. It is recommended to use a dedicated microwave reactor for organic synthesis to ensure safety and precise control over reaction parameters.
Protocol 1: One-Pot Three-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol describes a general procedure for the synthesis of a variety of 2,3-disubstituted imidazo[1,2-a]pyridines via a microwave-assisted one-pot, three-component reaction.[9]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Arylglyoxal (1.0 mmol)
-
Cyclic 1,3-dicarbonyl (e.g., dimedone, barbituric acid) (1.0 mmol)[10]
-
Molecular Iodine (I₂) (10 mol%)
-
Ethanol (3 mL)
-
Microwave reaction vial (10 mL) with a magnetic stir bar
Instrumentation:
-
CEM Discover Microwave Synthesizer (or equivalent)
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol), arylglyoxal (1.0 mmol), cyclic 1,3-dicarbonyl (1.0 mmol), and molecular iodine (10 mol%).
-
Add ethanol (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 10-15 minutes with a power of 150 W.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation:
| Entry | 2-Aminopyridine | Arylglyoxal | 1,3-Dicarbonyl | Time (min) | Yield (%) |
| 1 | 2-Aminopyridine | Phenylglyoxal | Dimedone | 10 | 92 |
| 2 | 2-Amino-4-methylpyridine | 4-Chlorophenylglyoxal | Dimedone | 12 | 88 |
| 3 | 2-Aminopyridine | 4-Methoxyphenylglyoxal | Barbituric Acid | 15 | 95 |
| 4 | 2-Amino-5-bromopyridine | Phenylglyoxal | Barbituric Acid | 15 | 85 |
Yields are for the isolated, purified product.
Protocol 2: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and α-Bromoketones
This protocol outlines a solvent-free and catalyst-free approach for the synthesis of imidazo[1,2-a]pyridines.[11]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
α-Bromoketone (1.0 mmol)
-
Microwave reaction vial (10 mL)
Instrumentation:
-
CEM Discover Microwave Synthesizer (or equivalent)
Procedure:
-
In a 10 mL microwave reaction vial, place the substituted 2-aminopyridine (1.0 mmol) and the α-bromoketone (1.0 mmol).
-
Seal the vial tightly.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 100 °C for 2-5 minutes with a power of 200 W.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction vial to room temperature.
-
Add dichloromethane (DCM) to the crude product and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation:
| Entry | 2-Aminopyridine | α-Bromoketone | Time (min) | Yield (%) |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | 3 | 95 |
| 2 | 2-Amino-5-methylpyridine | 2-Bromo-4'-chloroacetophenone | 4 | 92 |
| 3 | 2-Amino-4-chloropyridine | 2-Bromo-4'-methoxyacetophenone | 5 | 89 |
| 4 | 2-Aminopyrimidine | 2-Bromoacetophenone | 3 | 90 |
Yields are for the isolated, purified product.
Visualization of Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Experimental Workflow
Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
Conclusion and Future Outlook
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, providing a powerful tool for the rapid and efficient synthesis of imidazo[1,2-a]pyridine derivatives. [11][12]The protocols detailed herein demonstrate the versatility and advantages of this technology, including dramatically reduced reaction times, high yields, and environmentally benign conditions. [4][8][10]As the demand for novel bioactive compounds continues to grow, microwave-assisted synthesis will undoubtedly play an increasingly crucial role in accelerating the drug discovery and development process. The continued exploration of new microwave-promoted multi-component reactions and the development of solvent-free protocols will further enhance the green credentials and overall efficiency of synthesizing these important heterocyclic scaffolds.
References
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Verma, A., Joshi, S., Singh, D., & Sharma, P. K. (2022). Microwave assisted synthesis of five membered nitrogen heterocycles. Journal of the Indian Chemical Society, 99(11), 100748. [Link]
-
Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Nguyen, T. C., Vo, C. D., & Dau, X. D. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Singh, U. P., Samant, S. D., & Kumar, A. (2020). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 22(11), 565–572. [Link]
-
Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2-a]pyridines, and Other Heterocycles from Alcohols. (2024). ACS Publications. Retrieved January 6, 2026, from [Link]
-
Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024, October 8). EurekAlert!. Retrieved January 6, 2026, from [Link]
-
Microwave synthesis: a green method for benzofused nitrogen heterocycles. (n.d.). Retrieved January 6, 2026, from [Link]
- Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4), 288-297.
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing. Retrieved January 6, 2026, from [Link]
-
Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Nikolova, S., & Vladimirova, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35229. [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. Retrieved January 6, 2026, from [Link]
-
Nikolova, S., & Vladimirova, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35229. [Link]
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (2016). RSC Publishing. Retrieved January 6, 2026, from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Imidazo[1,2-a]pyridine Functionalization
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and Palladium Catalysis
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous marketed drugs and clinical candidates. Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that interact with a wide range of biological targets. Consequently, the development of efficient and versatile methods for the functionalization of this ring system is of paramount importance to researchers in medicinal chemistry and drug development.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. These reactions offer a predictable and highly efficient means to introduce a diverse array of substituents onto the imidazo[1,2-a]pyridine core, enabling the rapid exploration of chemical space and the optimization of structure-activity relationships.
This comprehensive guide provides detailed application notes and step-by-step protocols for the most critical palladium-catalyzed cross-coupling reactions used in the functionalization of imidazo[1,2-a]pyridines. As a senior application scientist, this document is designed to not only provide reproducible methods but also to explain the underlying principles and the rationale behind the choice of specific reagents and conditions, empowering researchers to troubleshoot and adapt these protocols for their unique synthetic challenges.
Understanding the Imidazo[1,2-a]pyridine Core: Reactivity and Positional Selectivity
The imidazo[1,2-a]pyridine ring system exhibits distinct reactivity at its different positions. The imidazole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic substitution. The C3 position is the most nucleophilic and sterically accessible site, often favoring direct C-H functionalization. For cross-coupling reactions, functionalization typically begins with a pre-functionalized halo-imidazo[1,2-a]pyridine. The choice of the halogen's position (e.g., C3, C6, C8) dictates the site of new bond formation.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the workhorse for creating biaryl and heteroaryl-aryl linkages. It involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and versatile catalyst for many applications.[1] It is a Pd(0) source that enters the catalytic cycle directly. Palladium(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are also common but require in situ reduction to the active Pd(0) species.
-
Ligand: For challenging substrates, such as electron-deficient or sterically hindered halo-pyridines, bulky and electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields.[1] These ligands facilitate the rate-limiting oxidative addition step and promote the reductive elimination step.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[1][2] The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed. Water is essential for dissolving the inorganic base and facilitating the transmetalation process.[2]
Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
This protocol describes the coupling of 3-bromo-2-phenylimidazo[1,2-a]pyridine with 4-methoxyphenylboronic acid.
Materials:
-
3-Bromo-2-phenylimidazo[1,2-a]pyridine
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Degassed deionized water
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously under the inert atmosphere for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts and wash with brine (20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine product.
Catalytic Cycle Diagram:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
II. Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction is a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. It is a powerful method for the synthesis of stilbenes and cinnamates.
Causality Behind Experimental Choices:
-
Catalyst and Ligands: A phosphine-free catalyst system, such as Pd(OAc)₂, is often effective. In some cases, phosphine ligands can be detrimental. The choice of base and solvent is critical.
-
Base: An organic base like triethylamine (Et₃N) is commonly used to neutralize the HX formed during the reaction.
-
Solvent: Polar aprotic solvents like DMF or NMP are typical choices.
Detailed Protocol: Heck Vinylation of 3-Iodoimidazo[1,2-a]pyridine
This protocol describes the coupling of 3-iodoimidazo[1,2-a]pyridine with ethyl acrylate.
Materials:
-
3-Iodoimidazo[1,2-a]pyridine
-
Ethyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: To a sealed tube, add 3-iodoimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.03 mmol, 3 mol%), and anhydrous DMF (5 mL).
-
Reagent Addition: Add ethyl acrylate (1.5 mmol, 1.5 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired ethyl (E)-3-(imidazo[1,2-a]pyridin-3-yl)acrylate.
III. Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, providing a straightforward route to internal alkynes. This reaction is typically co-catalyzed by palladium and copper.[3]
Causality Behind Experimental Choices:
-
Catalysts: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) are used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[3]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and neutralize the resulting hydrohalic acid.[3]
-
Solvent: Anhydrous THF or DMF are common solvents.
Detailed Protocol: Sonogashira Coupling of 3-Iodoimidazo[1,2-a]pyridine
This protocol details the coupling of 3-iodoimidazo[1,2-a]pyridine with phenylacetylene.
Materials:
-
3-Iodoimidazo[1,2-a]pyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3-iodoimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv.). Then, add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 4-12 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford 3-(phenylethynyl)imidazo[1,2-a]pyridine.
IV. Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides.[4][5] It has become an indispensable tool for the synthesis of aryl and heteroaryl amines.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the choice of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[6] These ligands promote the challenging reductive elimination step to form the C-N bond.
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) being the most common.[6]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.
Detailed Protocol: Buchwald-Hartwig Amination of 6-Bromoimidazo[1,2-a]pyridine
This protocol describes the coupling of 6-bromo-2-phenylimidazo[1,2-a]pyridine with piperidine.
Materials:
-
6-Bromo-2-phenylimidazo[1,2-a]pyridine[]
-
Piperidine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and 6-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.).
-
Reagent and Solvent Addition: Add anhydrous toluene (5 mL) followed by piperidine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the vial and heat the mixture with vigorous stirring at 100-110 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction with ethyl acetate and filter through a plug of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield 2-phenyl-6-(piperidin-1-yl)imidazo[1,2-a]pyridine.
V. Direct C-H Arylation: A Step-Economic Approach
Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalization of the C-H bond. For imidazo[1,2-a]pyridines, the C3 position is the most common site for direct arylation due to its higher electron density.[8][9]
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a commonly used catalyst for C-H activation.
-
Base/Additive: A carboxylate salt, such as potassium acetate (KOAc) or silver carbonate (Ag₂CO₃), is often used as the base or additive.
-
Solvent: A high-boiling polar aprotic solvent like DMA or DMF is typically required.
Detailed Protocol: Direct C3-H Arylation of 2-Phenylimidazo[1,2-a]pyridine
This protocol describes the direct arylation of 2-phenylimidazo[1,2-a]pyridine with 4-bromoanisole.
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
4-Bromoanisole
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium acetate (KOAc)
-
N,N-Dimethylacetamide (DMA), anhydrous
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube, combine 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.), 4-bromoanisole (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), and potassium acetate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous DMA (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture at 140-150 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to obtain 3-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine.
Data Summary Table
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) |
| Suzuki-Miyaura | 3-Bromo-2-phenyl-imidazo[1,2-a]pyridine | 4-Methoxyphenyl-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 |
| Heck | 3-Iodo-imidazo[1,2-a]pyridine | Ethyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100-120 |
| Sonogashira | 3-Iodo-imidazo[1,2-a]pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 25-60 |
| Buchwald-Hartwig | 6-Bromo-2-phenyl-imidazo[1,2-a]pyridine | Piperidine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-110 |
| C-H Arylation | 2-Phenyl-imidazo[1,2-a]pyridine | 4-Bromoanisole | Pd(OAc)₂ | KOAc | DMA | 140-150 |
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in this guide represent a powerful toolkit for the functionalization of the medicinally important imidazo[1,2-a]pyridine scaffold. By understanding the principles behind each reaction and following these detailed protocols, researchers can efficiently synthesize diverse libraries of novel compounds for drug discovery and development. The provided explanations for experimental choices are intended to serve as a foundation for further optimization and adaptation to new and more complex synthetic challenges.
References
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Kona, S., & Suresh, R. (n.d.). Phosphine-Free Palladium-Catalyzed Direct C-3 Arylation of 2-Phenylimidazo[1,2-a]pyridine Using Silver(I) Carboxylate. CORE. [Link]
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RSC Publishing. (n.d.). Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies. New Journal of Chemistry. [Link]
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Amanote Research. (n.d.). (PDF) Phosphine-Free Palladium-Catalyzed Direct C-3. [Link]
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NIH. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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NTU scholars. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
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MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
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Catalysis Science & Technology (RSC Publishing). (n.d.). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. [Link]
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New Journal of Chemistry (RSC Publishing). (n.d.). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. [Link]
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NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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PubMed. (2018). Efficient Access to Imidazo[1,2- a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
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Scirp.org. (n.d.). Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. [Link]
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PubMed. (n.d.). Palladium-Catalyzed C-H Arylation of 1,2,3-Triazoles. [Link]
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MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine | Request PDF. [Link]
-
Rose-Hulman. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
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ResearchGate. (n.d.). Concentration dependence of the Heck reaction of ethyl acrylate 9 and...[Link]
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Beilstein Journals. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Heck coupling of iodobenzene and ethyl acrylate after 4 h. [Link]
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Arkivoc. (n.d.). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. [Link]
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PubMed Central. (n.d.). Well-Defined, Air- and Moisture-Stable Palladium–Imidazo[1,5-a]pyridin-3-ylidene Complexes: A Versatile Catalyst Platform for Cross-Coupling Reactions by L-Shaped NHC Ligands. [Link]
-
ResearchGate. (n.d.). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]
-
ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
PubMed Central. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
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ResearchGate. (n.d.). Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [a]. [Link]
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Application Notes and Protocols for the Groebtke-Blackburn-Bienaymé Reaction: A Guide for Medicinal and Synthetic Chemists
Introduction: The Strategic Value of the Groebke-Blackburn-Bienaymé Reaction in Modern Drug Discovery
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction (3-MCR) that has become a cornerstone in medicinal chemistry and diversity-oriented synthesis.[1][2][3] Discovered in 1998, this reaction facilitates the efficient, one-pot synthesis of N-fused 3-aminoimidazoles, particularly imidazo[1,2-a]-heterocycles, from readily available amidines, aldehydes, and isocyanides.[2][3][4][5] The resulting scaffolds are prevalent in numerous marketed drugs and are considered privileged structures in drug discovery due to their wide range of biological activities, including as kinase inhibitors and antimicrobial agents.[1][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure of the GBB reaction. It delves into the mechanistic underpinnings, offers detailed, field-proven protocols, and discusses key considerations for reaction optimization and substrate scope.
Reaction Mechanism: A Stepwise Look at the Formation of N-Fused Heterocycles
The GBB reaction proceeds through a cascade of events initiated by the acid-catalyzed formation of a Schiff base (imine) from the amidine and the aldehyde. The isocyanide then participates in a non-concerted [4+1] cycloaddition with the protonated imine.[4] This is the crucial bond-forming sequence that establishes the core heterocyclic structure. A subsequent intramolecular cyclization and tautomerization lead to the final aromatic product.
Causality Behind Mechanistic Choices: The use of an acid catalyst (either Lewis or Brønsted) is critical. It serves to activate the aldehyde component towards nucleophilic attack by the amidine and to protonate the resulting imine, thereby lowering the energy barrier for the subsequent nucleophilic attack by the isocyanide. The choice of catalyst can significantly influence reaction rates and yields.[8][9]
Caption: Fig. 1: Simplified Mechanism of the GBB Reaction
Experimental Protocols: A Step-by-Step Guide
This section provides a general, robust protocol for performing the GBB reaction. It is designed to be a starting point, and optimization may be required depending on the specific substrates used.
Materials and Reagents
-
Amidine: e.g., 2-Aminopyridine, 2-aminopyrazine, 2-aminothiazole (1.0 eq)
-
Aldehyde: Aromatic or aliphatic (1.0 eq)
-
Isocyanide: e.g., tert-Butyl isocyanide, cyclohexyl isocyanide, methyl isocyanoacetate (1.0 eq). Caution: Isocyanides are toxic and volatile. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[4]
-
Catalyst: Scandium(III) triflate (Sc(OTf)₃, 5 mol%), p-toluenesulfonic acid (PTSA, 10-20 mol%), or ytterbium(III) triflate (Yb(OTf)₃, 5 mol%)[2][8]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) are commonly used.[2][8] Dichloromethane (CH₂Cl₂) or solvent-free conditions can also be employed.[1][4]
General Reaction Setup Workflow
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Application Note: High-Purity Isolation of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone using Automated Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents, valued for its diverse biological activities.[1][2][3] The synthesis of derivatives such as 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone often yields a crude mixture containing unreacted starting materials, byproducts, and other impurities. Achieving high purity is a non-negotiable prerequisite for subsequent applications in medicinal chemistry, including biological screening and structural analysis. This application note provides a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We will elucidate the scientific rationale behind each step, from mobile phase optimization via Thin-Layer Chromatography (TLC) to the final isolation of the target compound, ensuring a reproducible and scalable purification strategy.
Introduction: The Rationale for Purification
This compound is a key intermediate in the synthesis of more complex molecules, including potent kinase inhibitors for cancer therapy.[4] Synthetic routes, such as the acylation of the imidazo[1,2-a]pyridine core, can produce side products that may interfere with subsequent reactions or biological assays.[5] Column chromatography is a fundamental preparative technique designed to separate chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[6][7] By exploiting differences in polarity, we can effectively isolate the moderately polar target ketone from both non-polar impurities and highly polar byproducts.
The polarity of this compound is primarily influenced by the nitrogen atoms in the heterocyclic ring system, which can act as hydrogen bond acceptors, and the carbonyl group of the ethanone substituent.[8] This moderate polarity makes it an ideal candidate for purification on a silica gel stationary phase.
Principle of Separation: Normal-Phase Chromatography
This protocol utilizes normal-phase chromatography, a process where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar. The separation mechanism is governed by the principle of adsorption.
-
Stationary Phase: Silica gel (SiO₂) is used as the adsorbent. Its surface is rich in polar silanol (Si-OH) groups.
-
Mobile Phase (Eluent): A solvent system of low to moderate polarity is used to carry the sample through the column.
-
Separation: Compounds in the mixture compete for adsorption sites on the silica gel versus solvation in the mobile phase.
-
Non-polar compounds have weak interactions with the silica gel and are readily eluted by the mobile phase, thus moving quickly through the column.
-
Polar compounds adsorb strongly to the silica gel and move slowly.
-
To elute compounds of increasing polarity, the polarity of the mobile phase is gradually increased (gradient elution).[6]
Workflow Visualization
The following diagram outlines the complete workflow for the purification of this compound.
Caption: Purification workflow from crude sample to isolated product.
Experimental Protocol
This protocol is designed for the purification of approximately 500 mg of crude this compound. Adjustments to column and solvent volumes may be necessary for different sample sizes.
Part A: TLC for Mobile Phase Optimization
Rationale: Before committing to a large-scale column, TLC is used to rapidly screen solvent systems. The goal is to find a system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[6][9]
Procedure:
-
Prepare several developing chambers with different ratios of ethyl acetate (EtOAc) in petroleum ether (PE) or hexanes (e.g., 10%, 20%, 30%, 40% EtOAc).
-
Dissolve a small amount of the crude product in dichloromethane (DCM) or ethyl acetate.
-
Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate (e.g., Silica Gel 60 F254).[10]
-
Place the TLC plates in the developing chambers and allow the solvent front to travel to about 1 cm from the top.
-
Visualize the separated spots under UV light (254 nm).[9][11] The imidazo[1,2-a]pyridine core is UV active.[1]
-
Identify the solvent system that provides the best separation, with the target compound having an Rf value between 0.25 and 0.35. For this class of compound, a system of 30-50% EtOAc in petroleum ether is often a good starting point.[12]
Part B: Flash Column Chromatography Protocol
Materials & Equipment:
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm)
-
Solvents: Petroleum Ether (or Hexanes), Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Glass column or automated flash chromatography system
-
Fraction collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Column Preparation (Wet Slurry Method):
-
Causality: The wet slurry method is superior to dry packing as it minimizes the risk of air bubbles and channels in the stationary phase, which would lead to poor separation.[6][13]
-
For 500 mg of crude product, select a column with a diameter of ~2-3 cm. Use approximately 25 g of silica gel (a 50:1 ratio of silica to crude product is standard for good resolution).
-
In a beaker, mix the 25 g of silica gel with ~100 mL of the initial, low-polarity eluent (e.g., 10% EtOAc in PE) to form a consistent slurry.
-
Pour the slurry into the column. Open the stopcock to allow some solvent to drain, which helps the silica pack evenly under gravity. Gently tap the column to settle the bed.
-
Add a thin layer (~0.5 cm) of sand on top of the silica bed to prevent it from being disturbed during sample loading.
-
-
Sample Loading (Dry Loading Method):
-
Causality: Dry loading is preferred for compounds that have limited solubility in the initial eluent. It ensures that the sample is introduced to the column in a narrow, concentrated band, leading to sharper peaks and better resolution.
-
Dissolve the 500 mg of crude product in a minimal amount of a volatile solvent like DCM (~5 mL).
-
Add ~1 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system (e.g., 10% EtOAc in PE).
-
Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient might be:
-
2 column volumes (CV) of 10% EtOAc/PE
-
Gradient to 50% EtOAc/PE over 10 CV
-
Hold at 50% EtOAc/PE for 5 CV
-
-
Collect fractions of a consistent volume (e.g., 10-15 mL) throughout the process.
-
-
Monitoring and Isolation:
-
Causality: Continuous monitoring via TLC is the only way to reliably track the separation and identify which fractions contain the pure product.
-
Spot every few fractions onto a TLC plate and develop it using the optimized solvent system from Part A.
-
Visualize under UV light. Fractions containing only the spot corresponding to the target compound's Rf should be combined.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound as a solid.
-
Expected Results & Data Summary
The following table summarizes the typical parameters and expected outcomes for this purification protocol.
| Parameter | Recommended Value / Method | Rationale / Expected Outcome |
| Stationary Phase | Silica Gel (40-63 µm) | Standard polar adsorbent for moderately polar heterocyclic ketones. |
| Mobile Phase | Gradient: 10% to 50% Ethyl Acetate in Petroleum Ether | Allows for elution of non-polar impurities first, followed by the target compound, and finally more polar byproducts. |
| TLC Rf (Target) | ~0.3 in 40% EtOAc/PE | Indicates that the compound will migrate effectively on the column with this solvent system. |
| Loading Method | Dry Loading with Silica Gel | Ensures a narrow sample band and improves separation efficiency. |
| Detection Method | UV light at 254 nm | The aromatic imidazo[1,2-a]pyridine system is strongly UV-active. |
| Expected Yield | 70-90% (from crude) | Dependent on the purity of the initial crude product. |
| Expected Purity | >98% | Confirmed by ¹H NMR, LC-MS, or other analytical techniques.[14] |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Poor Separation | Incorrect mobile phase polarity; Column overloaded. | Re-optimize the mobile phase with TLC. Use a higher ratio of silica gel to crude product (e.g., 100:1). |
| Cracked Silica Bed | Column ran dry; Packing was not uniform. | Ensure the solvent level is always above the silica bed. Re-pack the column carefully using the slurry method. |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Start with a less polar solvent mixture (e.g., lower percentage of ethyl acetate). |
| Compound Stuck on Column | Mobile phase is not polar enough. | Increase the polarity of the eluent. A small percentage of methanol can be added to the ethyl acetate if necessary. |
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound using flash column chromatography. By carefully optimizing the mobile phase with TLC and employing proper column packing and sample loading techniques, researchers can consistently achieve high purity (>98%), which is essential for the advancement of drug discovery and development projects. The principles and steps outlined herein are broadly applicable to the purification of other analogous heterocyclic ketones.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 78960, Imidazo(1,2-a)pyridine. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Available from: [Link]
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BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
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National Center for Biotechnology Information. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Available from: [Link]
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ACS Publications. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Available from: [Link]
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National Center for Biotechnology Information. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Available from: [Link]
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ACS Publications. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][8][15]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. Available from: [Link]
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YouTube. Column chromatography. Available from: [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
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PubMed. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][8][15]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Available from: [Link]
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Application Note: A Validated RP-HPLC Method for Purity Determination of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
Abstract
This application note describes a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone. This compound is a key intermediate and building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents.[1][2][3][4][5] Given its role in drug development, a reliable analytical method to ensure its purity is critical. The developed method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, offering excellent resolution and peak symmetry. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[6][7][8][9]
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently incorporated into molecules with a wide range of biological activities, including anticancer and antituberculosis properties.[4][5] this compound serves as a crucial precursor in the synthesis of these complex molecules. The purity of such an intermediate is paramount as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability.
Reversed-phase HPLC (RP-HPLC) is the predominant technique for purity analysis in the pharmaceutical industry due to its versatility, high efficiency, and compatibility with a wide range of analytes.[10][11][12] This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.[10][13] The fused ring system of this compound, containing both aromatic and heteroaromatic components with a polar ketone functional group, makes it well-suited for analysis by RP-HPLC. This application note provides a comprehensive, step-by-step protocol for its analysis and validation.
Experimental
Materials and Reagents
-
Analyte: this compound reference standard (>99.5% purity) and test samples.
-
HPLC Grade Acetonitrile (ACN)
-
HPLC Grade Water (Milli-Q® or equivalent)
-
Potassium Dihydrogen Phosphate (KH₂PO₄), Analytical Grade
-
Orthophosphoric Acid (H₃PO₄), Analytical Grade
-
0.45 µm Membrane Filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector was used.
Rationale for Parameter Selection:
-
Column: A C18 column is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for the aromatic imidazopyridine ring.[12][13] The 4.6 mm x 150 mm dimensions with 5 µm particles offer a good balance between resolution and backpressure.
-
Mobile Phase: A phosphate buffer was chosen to control the pH. The imidazo[1,2-a]pyridine moiety has basic nitrogens, and maintaining a consistent pH of 3.0 ensures a constant ionization state, leading to sharp, reproducible peaks. Acetonitrile is a common organic modifier that provides good elution strength and low UV cutoff.[11]
-
Gradient Elution: A gradient is employed to ensure that impurities with a wide range of polarities can be eluted and separated effectively within a reasonable analysis time. The initial low organic phase concentration allows for the retention and separation of more polar impurities, while the increasing concentration elutes the main analyte and any less polar impurities.
-
Detection Wavelength: 285 nm was selected as it corresponds to a high absorbance maximum for the imidazo[1,2-a]pyridine chromophore, ensuring high sensitivity for both the main component and related impurities.
-
Column Temperature: Maintaining a constant temperature of 30 °C ensures reproducible retention times and peak shapes by minimizing viscosity fluctuations.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Solution Preparation
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the reference standard solution using the test sample.
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines for purity analysis.[6][7][9]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte or its known impurities.
-
Inject the reference standard solution.
-
Subject a sample solution to forced degradation conditions (e.g., acid, base, peroxide, heat, and light) to generate potential degradation products.
-
Analyze the stressed samples. Peak purity analysis should be performed using a PDA detector to confirm that the analyte peak is spectrally pure and not co-eluting with any degradants.
-
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
-
Protocol:
-
Prepare a series of at least five solutions of the reference standard ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration (e.g., 0.5 µg/mL to 750 µg/mL).
-
Inject each solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
-
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by spiking a placebo or sample matrix with known amounts of the analyte.
-
Protocol:
-
Prepare solutions of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Analyze the samples and calculate the percentage recovery at each level. Recovery (%) = (Measured Concentration / Theoretical Concentration) x 100
-
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[9]
-
Protocol (Repeatability):
-
Prepare six independent test samples at 100% of the nominal concentration.
-
Analyze the samples and calculate the percentage purity.
-
Determine the Relative Standard Deviation (RSD) of the results.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies and calculate the cumulative RSD.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.
-
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve).
-
-
Results and Discussion
The developed HPLC method successfully separated this compound from its potential impurities and degradation products. A representative chromatogram would show a sharp, well-defined peak for the main analyte at a retention time of approximately 12.5 minutes, with excellent baseline resolution from other minor peaks.
Validation Data Summary
The following tables summarize the acceptance criteria and typical results obtained during method validation.
Table 2: Linearity and Range
| Parameter | Acceptance Criterion | Typical Result |
| Range | LOQ to 150% | 0.5 - 750 µg/mL |
| Correlation Coeff. (r²) | ≥ 0.999 | 0.9998 |
| Y-Intercept | Report | Close to zero |
Table 3: Accuracy and Precision
| Parameter | Level | Acceptance Criterion | Typical Result |
| Accuracy (Recovery) | 80% | 98.0% - 102.0% | 99.5% |
| 100% | 98.0% - 102.0% | 100.2% | |
| 120% | 98.0% - 102.0% | 101.1% | |
| Precision (RSD) | Repeatability | ≤ 2.0% | 0.45% |
| Intermediate | ≤ 2.0% | 0.68% |
Table 4: Sensitivity
| Parameter | Acceptance Criterion | Typical Result |
| LOD | Report (S/N ≥ 3) | 0.15 µg/mL |
| LOQ | Report (S/N ≥ 10) | 0.50 µg/mL |
Visualized Workflows
General Experimental Workflow
Caption: Workflow from sample preparation to data analysis.
Method Validation Logic
Caption: Interrelationship of ICH validation parameters.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be suitable for its intended purpose: the quantitative determination of purity for this compound. The method is specific, linear, accurate, and precise over the specified range. Its robust validation ensures that it can be reliably implemented in quality control laboratories for routine analysis of batch release testing and stability studies, thereby supporting the development of safe and effective pharmaceutical products.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [6]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [7]
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ICH. Quality Guidelines. International Council for Harmonisation. [14]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [8]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [9]
-
Creative Proteomics. Reversed-Phase Chromatography Overview. [10]
-
Wikipedia. Reversed-phase chromatography. [11]
-
uHPLCs.com. Reverse Phase vs Normal Phase HPLC You Must Know. [12]
-
ResearchGate. Can anyone explain the different principles of HPLC? [13]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [15]
-
Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-83. [2]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[6][7][14]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-89. [3]
-
Li, Z., et al. (2023). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. [4]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [5]
-
Abdy, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727–735. [1]
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- 3. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Kinase inhibition assay protocol for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
Topic: Kinase Inhibition Assay Protocol for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing a Privileged Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous kinase inhibitors.[1][2] Derivatives of this scaffold have been shown to potently inhibit a range of critical kinases involved in cell signaling and proliferation, such as PI3K, mTOR, Akt, and c-Met.[1][3][4] The subject of this guide, this compound, belongs to this promising class of compounds. Its structural similarity to known potent inhibitors, such as the c-Met inhibitor Volitinib ((S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)...), strongly suggests its potential as a kinase inhibitor.[5][6]
Accurate determination of a compound's inhibitory potency (commonly expressed as the half-maximal inhibitory concentration, or IC50) is a cornerstone of the drug discovery process.[7] It provides a quantitative measure of efficacy, guides structure-activity relationship (SAR) studies, and informs decisions for further preclinical development.[8]
This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven guide to developing and executing a robust biochemical assay to determine the inhibitory activity of this compound. We will focus on a luminescence-based assay format due to its high sensitivity, broad applicability, and straightforward "mix-and-read" protocol, which is amenable to high-throughput screening (HTS).[9][10] The principles and detailed protocols herein are designed to be adaptable to various kinase targets, ensuring a self-validating system for generating reliable and reproducible data.
Part 1: The Foundation: Assay Principle and Technology Selection
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate (e.g., a peptide or protein).[9] The effect of an inhibitor is quantified by the degree to which it reduces this activity.
A variety of detection technologies are available, each with distinct advantages:
-
Fluorescence-Based Assays: Methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are highly sensitive and robust, detecting the phosphorylated product using specific antibodies.[11][12][13][14]
-
Mobility-Shift Assays: Microfluidic platforms directly separate the phosphorylated product from the non-phosphorylated substrate based on changes in electrophoretic mobility, offering a direct and ratiometric measurement.[15][16]
-
Luminescence-Based Assays: These homogenous assays quantify kinase activity by measuring one of the key reaction components: ATP or ADP.[17]
For this guide, we select the ADP-Glo™ Luminescence Assay as our primary method. This choice is predicated on its superior sensitivity and resistance to signal interference compared to other methods.[9][18] The assay works by measuring the amount of ADP produced, which is directly proportional to kinase activity.[18] This avoids the potential for false negatives that can occur in ATP-depletion assays if an inhibitor also targets the luciferase reporter enzyme.[19][20]
The ADP-Glo™ Assay Principle:
The assay is a two-step process performed in a single well:
-
Kinase Reaction & ATP Depletion: The kinase reaction proceeds for a defined period. Then, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes the remaining, unconsumed ATP.
-
ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the kinase into ATP. This newly generated ATP acts as a substrate for a highly stable luciferase, which produces a luminescent signal directly proportional to the initial kinase activity.[18]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Part 2: The Workflow for a Self-Validating Assay System
A trustworthy protocol is one that is systematically optimized. Before determining the IC50 of the test compound, several key parameters must be established to ensure the assay is running under optimal conditions.[21] This validation process is critical for scientific integrity.
Caption: The systematic workflow for kinase assay development.
Protocol 2.1: Enzyme Titration
Causality: The goal is to find the lowest enzyme concentration that gives a robust signal well above background and operates within the initial linear velocity phase of the reaction. Using too much enzyme can lead to rapid substrate/ATP depletion and make it difficult to measure the potency of strong inhibitors.[22]
-
Prepare serial dilutions of the kinase in kinase reaction buffer.
-
Add a fixed, saturating concentration of substrate and ATP to each dilution.
-
Incubate for a fixed time (e.g., 60 minutes).
-
Add detection reagents and measure luminescence.
-
Plot luminescence versus kinase concentration and select a concentration from the lower end of the linear range for subsequent experiments.
Protocol 2.2: ATP Kₘ Determination
Causality: The inhibitory potency (IC50) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. To obtain meaningful and comparable IC50 values that reflect the inhibitor's affinity (Ki), the assay should be run at an ATP concentration equal to its Michaelis-Menten constant (Kₘ).[22][23]
-
Use the optimized kinase concentration determined in Protocol 2.1.
-
Prepare serial dilutions of ATP, ranging from well below to well above the expected Kₘ.
-
Initiate the kinase reaction and incubate for a time period known to be in the linear range.
-
Add detection reagents and measure luminescence.
-
Plot luminescence (as a measure of reaction velocity) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ value.
Part 3: Detailed Protocol for IC50 Determination
This protocol assumes that the optimal kinase concentration and the ATP Kₘ value have been previously determined.
Materials
-
Kinase: Purified, active target kinase (e.g., c-Met).
-
Substrate: Appropriate peptide or protein substrate (e.g., Poly (Glu, Tyr) 4:1).
-
Inhibitor: this compound, prepared as a 10 mM stock in 100% DMSO.
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine, Crizotinib for c-Met).
-
ATP: Adenosine 5'-triphosphate, disodium salt.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (or similar).[24]
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
-
Plates: White, opaque, low-volume 384-well assay plates.
-
Equipment: Calibrated multichannel pipettes, plate reader with luminescence detection capability.
Step-by-Step Methodology
-
Inhibitor Dilution Plate Preparation:
-
Create an 11-point, 3-fold serial dilution of this compound in 100% DMSO. This will be the source plate.
-
For the final assay plate, dilute the compounds further in kinase buffer so that the final DMSO concentration in the reaction is ≤1%. High DMSO concentrations can inhibit kinase activity.[25]
-
-
Assay Plate Setup (Final Volume: 10 µL):
-
Controls: Add 2.5 µL of kinase buffer with equivalent DMSO concentration to "100% Activity" (No Inhibitor) and "Background" (No Enzyme) wells.
-
Inhibitor Wells: Add 2.5 µL of each serially diluted inhibitor concentration to the appropriate wells in triplicate.
-
Kinase Addition: Add 2.5 µL of kinase solution (at 2x final concentration) to all wells except the "Background" wells. Add 2.5 µL of kinase buffer to the "Background" wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2x Substrate/ATP master mix. The ATP concentration should be at the predetermined Kₘ value.
-
Add 5 µL of the Substrate/ATP mix to all wells to start the reaction.
-
Mix the plate and incubate at 30°C for 60 minutes (or the predetermined linear reaction time).
-
-
Signal Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Step 4a: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[24]
-
Step 4b: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.[24]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader with an integration time of 0.5 to 1 second.
-
Part 4: Data Analysis and Interpretation
-
Data Normalization:
-
Average the triplicate luminescence values for each condition.
-
Subtract the average "Background" (No Enzyme) signal from all other wells.
-
Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
-
IC50 Curve Fitting:
Example Data Presentation
| This compound (nM) | % Inhibition (Mean ± SD) |
| 10000 | 98.5 ± 1.2 |
| 3333 | 97.1 ± 2.5 |
| 1111 | 92.3 ± 3.1 |
| 370 | 85.6 ± 2.8 |
| 123 | 65.4 ± 4.5 |
| 41 | 48.9 ± 3.9 |
| 13.7 | 28.1 ± 5.1 |
| 4.6 | 10.2 ± 3.3 |
| 1.5 | 2.1 ± 1.9 |
| 0.5 | -0.5 ± 2.2 |
| Calculated IC50 (nM) | 43.2 |
Note: The data presented is illustrative and serves as an example for formatting purposes.
References
-
Copin, C., F. Funes, C. Gilles, et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-701. [Link]
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PerkinElmer, Inc. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 22-30. [Link]
-
Gat-Yablonski, G., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 22(23), 7172-5. [Link]
-
PanVera Corporation. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. [Link]
-
Corning Incorporated. (2000). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. [Link]
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BellBrook Labs. (2023). What Makes a Kinase Assay Reliable for Screening Inhibitors. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Wang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2249-2271. [Link]
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Todorovic, A., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Analytical Biochemistry, 441(1), 56-63. [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. [Link]
-
ResearchGate. (2019). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. [Link]
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-
ResearchGate. HTRF® Kinase Assay Protocol Table. [Link]
-
Sharma, S., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 900-5. [Link]
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ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
-
Nanosyn. Technology. [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
PubChem. Caliper Assay: All assays were performed in 384-well microtiter plates. [Link]
-
Blackwell, L. J., et al. (2009). High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform. Methods in Molecular Biology, 565, 225-37. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. [Link]
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Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY, 22(10), 1215-1224. [Link]
-
Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 7(6), 606-614. [Link]
-
Assay Guidance Manual. (2012). Chapter 6: Understanding Luminescence Based Screens. [Link]
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Klebl, B., Müller, G., & Hamacher, M. (Eds.). (2011). Protein Kinases as Drug Targets. Wiley-VCH. [Link]
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Davidson College. IC50 Determination. [Link]
-
Al-Ostoot, F. H., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(5), 5555-5563. [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[11][27][28]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(18), 7577-7589. [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[11][27][28]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577-89. [Link]
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Semantic Scholar. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[11][27][28]triazolo[4,5-b]pyrazine (volitinib) as a highly potent. [https://www.semanticscholar.org/paper/Discovery-of-(S)-1-(1-(Imidazo-1-2-a-pyridin-6-yl)-Jia-Dai/1f8a8b1e4c9c1b3e8e1f1c7d3b5b0a9c8e9d0a1b]([Link]
-
Abadi, A. H., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4172-8. [Link]
-
MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
El-Damasy, D. A., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a]pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry, 134, 106466. [Link]
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- 27. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
Application Notes & Protocols: Cell Culture Techniques for Testing Imidazo[1,2-a]pyridine Compounds
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This versatile core has been the foundation for developing compounds with applications as anti-cancer, anti-inflammatory, and antiviral agents.[3][4][5] In oncology, numerous derivatives have shown potent inhibitory effects against various cancer cell lines, including those of the breast, liver, colon, lung, and cervix.[6]
The anticancer mechanisms of imidazo[1,2-a]pyridines are diverse and often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and migration.[3] A significant number of these compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and metabolism that is frequently dysregulated in cancer.[7][8] By targeting components of this pathway, imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest and trigger apoptosis.[7][9] Other reported mechanisms include the inhibition of Wnt/β-catenin signaling, cyclin-dependent kinases (CDKs), and tubulin polymerization.[9][10]
Given the therapeutic potential of this class of compounds, robust and reproducible in vitro cell culture-based assays are essential for their preclinical evaluation.[11] This guide provides a comprehensive overview of key cell culture techniques and detailed protocols for assessing the efficacy of novel imidazo[1,2-a]pyridine compounds. The methodologies described herein are designed to provide researchers in drug discovery and development with the tools to characterize the cytotoxic and apoptotic effects of these promising therapeutic agents.
I. Initial Assessment of Cytotoxicity: Determining Potency
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. This is typically achieved by measuring cell viability or proliferation after treatment with a range of compound concentrations. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.[12] Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells as a negative control.[13] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[15]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][15]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value.
B. LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of late apoptosis or necrosis.[16][17] The amount of LDH released is proportional to the number of dead or damaged cells.[16]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Assay Controls: Prepare the following controls in triplicate:
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 400-600 x g for 5-10 minutes.[18][19] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[18][19]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[16] Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[18][19]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
-
II. Investigating the Mechanism of Cell Death: Apoptosis Assays
Once the cytotoxic potential of an imidazo[1,2-a]pyridine compound has been established, the next crucial step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[9] Several assays can be employed to detect the hallmarks of apoptosis.
A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[20] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label apoptotic cells.[20][21] Propidium iodide (PI) is a fluorescent dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity, where it intercalates with DNA.[20] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[22]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate or T25 flask) and treat with the imidazo[1,2-a]pyridine compound at its IC50 concentration for a predetermined time.[22]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.[22]
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at approximately 400-600 x g for 5 minutes.[23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI (1 mg/mL).[22] Gently vortex the cells.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[21]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Apoptosis Assay Workflow
Caption: Workflow for Annexin V/PI Apoptosis Assay.
B. Caspase-3/7 Activity Assay
Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. Caspase-3 and caspase-7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis.[24] Luminescent or fluorescent assays are available to measure the activity of these caspases.[25][26] These assays typically use a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by caspase-3 and -7.[24][25] The resulting luminescent or fluorescent signal is proportional to the amount of active caspase-3/7 in the cell lysate.[26]
Protocol: Caspase-3/7 Glo Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements.[27] Treat the cells with the imidazo[1,2-a]pyridine compound as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow the reagent to equilibrate to room temperature before use.[26]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[26]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.[24]
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.
III. Elucidating the Effect on Cell Proliferation: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phases) and subsequently inducing apoptosis.[9] Flow cytometry-based cell cycle analysis using a DNA-binding dye like propidium iodide (PI) is a standard method to investigate these effects.[28] The fluorescence intensity of the dye is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle.[29]
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine compound as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping.[28] Incubate the cells at -20°C for at least 2 hours (or overnight).[28]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash them with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to degrade RNA and ensure that the PI staining is specific to DNA.[29][30]
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content is typically displayed as a histogram, where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells.[30]
-
G0/G1 phase: Cells with 2n DNA content.
-
S phase: Cells with DNA content between 2n and 4n.
-
G2/M phase: Cells with 4n DNA content.
-
Visualization of PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridines.
IV. Target Engagement and Pathway Analysis
To further understand the mechanism of action of imidazo[1,2-a]pyridine compounds, it is important to investigate their effects on specific molecular targets and signaling pathways.
Western Blotting
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins. This can be used to assess the modulation of key proteins in signaling pathways, such as the PI3K/Akt/mTOR pathway, or to confirm the induction of apoptosis by detecting the cleavage of PARP or the expression of Bcl-2 family proteins.[7] For example, a decrease in the phosphorylation of Akt and mTOR following treatment with an imidazo[1,2-a]pyridine compound would provide strong evidence for the inhibition of the PI3K/Akt/mTOR pathway.[7]
V. Data Interpretation and Summary
The data generated from these assays should be carefully analyzed and summarized to provide a comprehensive profile of the imidazo[1,2-a]pyridine compound's in vitro activity.
Table 1: Summary of In Vitro Characterization of Imidazo[1,2-a]pyridine Compounds
| Assay | Endpoint Measured | Example Result Interpretation |
| MTT Assay | Cell Viability (IC50) | A low IC50 value indicates high potency in inhibiting cell viability. Recent studies have shown IC50 values for some derivatives to be in the low micromolar to nanomolar range.[7] |
| LDH Assay | Cell Membrane Integrity | An increase in LDH release confirms cytotoxicity and membrane damage. |
| Annexin V/PI Assay | Apoptosis vs. Necrosis | An increase in the Annexin V-positive/PI-negative population indicates the induction of early apoptosis. |
| Caspase-3/7 Assay | Executioner Caspase Activity | Increased luminescence/fluorescence demonstrates the activation of the apoptotic cascade. |
| Cell Cycle Analysis | Distribution of Cells in G1, S, and G2/M Phases | Accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest at that checkpoint. |
| Western Blotting | Protein Expression and Phosphorylation | Decreased p-Akt/p-mTOR levels would confirm inhibition of the PI3K/Akt/mTOR pathway.[7] |
Conclusion
The cell culture techniques and protocols outlined in this guide provide a robust framework for the in vitro evaluation of imidazo[1,2-a]pyridine compounds. By systematically assessing cytotoxicity, determining the mechanism of cell death, and investigating the impact on cell cycle progression and key signaling pathways, researchers can effectively characterize the anticancer properties of these promising therapeutic agents. This comprehensive approach is essential for identifying lead candidates for further preclinical and clinical development.
References
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Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-11. [Link]
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC - NIH. (2011).
- The Annexin V Apoptosis Assay. (n.d.).
- Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed. (2014).
- LDH Cytotoxicity Assay Kit - Tiaris Biosciences. (n.d.).
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Journal of Pharmaceutical Research International, 34(46A), 1-13. [Link]
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Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2023). Chemical Methodologies, 7(11), 889-903. [Link]
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- LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation. (n.d.).
- LDH cytotoxicity assay - Protocols.io. (2024).
- LDH Cytotoxicity Assay Kit - Cayman Chemical. (n.d.).
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- Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2021).
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).
- Advanced Cell Culture Techniques for Cancer Drug Discovery - MDPI. (2019).
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2020).
- Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry - JoVE. (2023).
- Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. (n.d.).
- Caspase 3/7 Assay for Apoptosis Detection - Bio-protocol. (n.d.).
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar. (n.d.).
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. (2021).
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023).
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- Cell-culture based test systems for anticancer drug screening - ecancer. (2020).
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- Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. (2025).
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- Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - ResearchGate. (n.d.).
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- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed. (2025).
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- MTT Cell Assay Protocol. (n.d.).
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (n.d.).
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Topic: Developing a Biological Assay for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone Activity
An Application Note and Protocol
Abstract
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroleptic properties[1][2]. This structural motif's versatility presents a significant challenge when characterizing a novel derivative: its biological target is not immediately obvious. This document provides a comprehensive, strategy-driven guide for developing a biological assay to determine the activity of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone. We move beyond a single, prescriptive protocol, instead detailing a logical, tiered workflow that begins with broad target class identification and progresses to specific, validated biochemical and cellular assays. This application note uses a protein kinase inhibition assay as a primary detailed example, based on literature precedent for closely related analogs, while providing the framework to explore other potential target classes[3][4].
PART I: Strategic Framework for Target Identification
Given the therapeutic diversity of the imidazo[1,2-a]pyridine scaffold, a preliminary screening funnel is essential to efficiently identify the most probable biological target class for this compound. This avoids resource-intensive development of irrelevant assays.
Tier 1: Broad Phenotypic Screening
The initial step is to determine if the compound elicits a general biological response in a cellular context. A broad cell proliferation assay is a cost-effective and informative starting point.
Recommended Initial Assay: MTT Cell Proliferation Assay This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.
Rationale: Many imidazo[1,2-a]pyridine derivatives exhibit potent anti-cancer activity by inhibiting survival kinases or inducing apoptosis[5][6]. A positive result in a cancer cell line panel (e.g., A375 melanoma, HeLa cervical cancer) would strongly suggest that the primary target is involved in cell growth and survival pathways[5].
Tier 2: Hypothesis-Driven Target Class Selection
Based on the phenotypic screen and extensive literature on the scaffold, we can prioritize three major target classes for investigation. The structure of this compound, particularly its relation to the c-Met inhibitor volitinib, provides a strong rationale to prioritize kinase activity[3][4].
-
Protein Kinases: This is the most probable target class. Analogs have been shown to inhibit various kinases, including PI3K, AKT/mTOR, and the receptor tyrosine kinase c-Met[3][5].
-
GABA-A Receptors: Many imidazopyridines are known to be positive allosteric modulators of GABA-A receptors, leading to sedative and anxiolytic effects[7][8][9].
-
Phosphodiesterases (PDEs): Several imidazopyridine derivatives have been developed as inhibitors of PDEs, particularly PDE4, PDE7, and PDE10A, which are involved in inflammation and neurological signaling[10][11][12].
The following workflow illustrates this strategic decision-making process.
Caption: Target identification workflow for this compound.
PART II: Detailed Protocol - Biochemical Kinase Assay
This section provides a detailed protocol for a primary biochemical assay, focusing on the protein kinase target class as our primary hypothesis.
Principle: The journey from a promising compound to a viable therapeutic candidate is complex; many compounds that show promise in biochemical assays fail to perform in cell-based assays[13]. However, a biochemical assay is the critical first step to confirm direct enzyme inhibition and determine potency (IC50)[14]. We will use the ADP-Glo™ Kinase Assay (Promega) as our model system. This luminescent assay quantifies the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal. This format is universal, applicable to virtually any kinase without requiring a specific antibody[15].
Workflow for Biochemical Kinase Assay
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Protocol: Developing a c-Met Kinase Inhibition Assay
This protocol must be preceded by initial optimization steps, including titrating the kinase enzyme to find a concentration that gives a robust signal and determining the Km for ATP to ensure the assay is sensitive to ATP-competitive inhibitors[16].
1. Materials and Reagents:
-
This compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Recombinant human c-Met kinase (e.g., SignalChem, #M01-11G).
-
Poly-(Glu,Tyr) 4:1 peptide substrate.
-
ATP, Ultra-Pure.
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101).
-
Positive Control Inhibitor: Crizotinib or Volitinib.
-
Negative Control: DMSO vehicle.
-
Solid white, flat-bottom 384-well assay plates.
2. Procedure:
-
Compound Plating:
-
Create a serial dilution series of this compound in DMSO. A typical 11-point, 3-fold dilution starting from 1 mM is recommended.
-
Using an acoustic liquid handler or manual multichannel pipette, transfer 50 nL of each compound concentration into the wells of a 384-well plate. Also include wells for positive control (Crizotinib) and negative control (DMSO only).
-
-
Kinase Reaction (Total Volume: 5 µL):
-
Prepare a 2X Kinase/Substrate solution in Kinase Buffer containing c-Met enzyme and Poly-(Glu,Tyr) substrate.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well.
-
Prepare a 2X ATP solution in Kinase Buffer. The final concentration should be at the empirically determined Km of ATP for c-Met.
-
To initiate the reaction, add 2.5 µL of the 2X ATP solution to each well.
-
-
Incubation:
-
Briefly centrifuge the plate to mix.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to all wells. This converts the ADP generated into ATP and provides the luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., BMG PHERAstar).
-
3. Data Analysis:
-
Normalize the data using the negative (0% inhibition, DMSO) and positive (100% inhibition, high concentration of Crizotinib) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
PART III: Secondary Assay - Cellular Target Engagement
A positive result in a biochemical assay is a crucial first step, but it does not guarantee activity in a cellular environment due to factors like cell permeability and off-target effects[13]. A secondary cellular assay is required to confirm that the compound engages its target in an intact cell and produces a functional downstream effect[14].
Principle: For a kinase inhibitor, the most direct cellular assay is to measure the phosphorylation status of the target kinase (autophosphorylation) or its direct substrate. Activation of the c-Met receptor by its ligand, Hepatocyte Growth Factor (HGF), leads to its dimerization and autophosphorylation. A successful inhibitor will block this HGF-induced phosphorylation.
HGF/c-Met Signaling Pathway
Caption: Simplified HGF/c-Met signaling pathway showing inhibitor action point.
Protocol: Western Blot for Phospho-c-Met
1. Cell Culture and Treatment:
-
Select a cell line with high c-Met expression (e.g., U-87 MG human glioblastoma).
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal receptor activation.
-
Pre-treat cells with various concentrations of this compound or controls (DMSO, Crizotinib) for 1-2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.
2. Lysate Preparation and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
Determine protein concentration using a BCA assay.
3. Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-cMet Tyr1234/1235).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and to confirm the inhibitor does not cause receptor degradation.
4. Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the p-cMet signal to the total c-Met signal for each lane.
-
Plot the normalized p-cMet signal against compound concentration to determine the cellular IC50.
PART IV: Data Presentation and Validation
For an assay to be trustworthy, it must be properly validated. The Z'-factor is a statistical measure of assay quality, with a value > 0.5 indicating an excellent assay suitable for high-throughput screening.
Assay Validation Parameters:
-
Z'-Factor: Calculate using high (positive control) and low (negative control) signal wells.
-
Signal-to-Background (S/B): Ensure a sufficient dynamic range.
-
DMSO Tolerance: Confirm that the vehicle concentration does not affect assay performance.
-
Reference Inhibitor: The IC50 of a known standard inhibitor (e.g., Crizotinib) should be consistent with literature values.
Data Summary Table: Quantitative data should be summarized to allow for direct comparison between biochemical potency and cellular activity.
| Compound | Biochemical IC50 (c-Met) | Cellular IC50 (p-cMet) | Max Inhibition (%) | Cell Line |
| This compound | Experimental Value | Experimental Value | Experimental Value | U-87 MG |
| Crizotinib (Control) | Experimental Value | Experimental Value | Experimental Value | U-87 MG |
A significant drop-off (>10-fold) between biochemical and cellular IC50 values may indicate issues with cell permeability, compound efflux, or plasma protein binding in the cell culture media.
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
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Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health (NIH). [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
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Assay Development for Protein Kinase Enzymes. National Institutes of Health (NIH). [Link]
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Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
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Imidazopyridine. Wikipedia. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health (NIH). [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
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The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. PubMed. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed Central. [Link]
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Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ResearchGate. [Link]
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Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity. PubMed. [Link]
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In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. PubMed Central. [Link]
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New imidazopyridines with phosphodiesterase 4 and 7 inhibitory activity and their efficacy in animal models of inflammatory and autoimmune diseases. ResearchGate. [Link]
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Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. PubMed. [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[16][17][18]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. [Link]
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Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][16][17][19]triazines as Phosphodiesterase 2A Inhibitors. PubMed Central. [Link]
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Characterization of GABA Receptors. PubMed Central. [Link]
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A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health (NIH). [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[16][17][18]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. ACS Publications. [Link]
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Discovery of imidazo[1,2-b][16][17][19]triazines as GABA(A) alpha2/3 subtype selective agonists for the treatment of anxiety. PubMed. [Link]
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Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI. [Link]
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Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. ResearchGate. [Link]
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Development of Inhaled GABAA Receptor Modulators to Improve Airway Function in Bronchoconstrictive Disorders. PubMed. [Link]
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Application Notes & Protocols: Molecular Docking Studies of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
Preamble: The Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system is featured in approved drugs like Zolpidem and Alpidem and is a focal point in the development of novel therapeutics, particularly in oncology.[3][4] Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases and signaling pathways implicated in cancer and other diseases.[5][6][7]
This guide provides a detailed protocol for conducting molecular docking studies on a specific derivative, 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone . Molecular docking is a powerful computational technique used in structure-based drug discovery to predict the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecular target (receptor).[8][9] By simulating the molecular interactions at an atomic level, we can gain critical insights to guide hit identification, lead optimization, and the elucidation of biochemical mechanisms.[10][11]
This document is structured to provide not just a sequence of steps, but the causal logic behind each experimental choice, ensuring a robust and self-validating computational workflow.
Part 1: Strategic Selection of Protein Targets
The success of any docking study hinges on the selection of biologically relevant protein targets. For the imidazo[1,2-a]pyridine scaffold, extensive research points towards several key therapeutic areas, with oncology being particularly prominent.[2][5] Derivatives of this core structure have shown inhibitory activity against critical cell signaling proteins. The choice of targets for this study is therefore grounded in this established pharmacological context.
Recommended Target Classes and Rationale:
-
Protein Kinases: This is the most validated target class for imidazo[1,2-a]pyridines. These enzymes are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.
-
c-Met (Mesenchymal-Epithelial Transition Factor): The HGF/c-Met signaling pathway is implicated in tumor growth, invasion, and metastasis. Several imidazopyridine-based compounds have been developed as potent c-Met inhibitors, including Volitinib.[12][13]
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell survival, proliferation, and growth. Imidazopyridine derivatives have been specifically designed to inhibit key kinases in this cascade, such as PI3Kα and Akt.[5][6]
-
Nek2 (NIMA-related kinase 2): Overexpression of Nek2 is linked to chromosome instability and tumorigenesis. Potent and selective Nek2 inhibitors have been developed from the imidazo[1,2-a]pyridine scaffold.[7]
-
-
Immune Checkpoint Proteins:
-
PD-1/PD-L1: The development of small-molecule inhibitors to disrupt the PD-1/PD-L1 interaction is a major goal in immuno-oncology. Imidazopyridines have been investigated as a potential scaffold for such antagonists.[14]
-
For the protocols outlined below, we will use c-Met kinase (PDB ID: 3V4J) as a representative example, given the strong precedent for its interaction with this ligand class.
Part 2: The Experimental Workflow: A Validated Protocol
A reproducible docking study is a multi-stage process. Each step is critical for the integrity of the final results. The following protocol uses widely accepted methodologies and tools, such as AutoDock Vina, and visualization software like PyMOL or Discovery Studio.
Workflow Overview
Caption: General workflow for a molecular docking study.
Protocol 2.1: Ligand Preparation
Causality: The ligand's structural and chemical properties must be accurately defined for the docking software to correctly sample conformations and calculate interactions. This involves creating a valid 3D structure, assigning correct atom types and charges, and defining conformational flexibility.[15][16]
Step-by-Step Methodology:
-
Obtain 2D Structure: Draw this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch) or download its structure from a database like PubChem.
-
Convert to 3D: Use the software's built-in tools to generate a three-dimensional conformation from the 2D sketch.
-
Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94). This step resolves any steric clashes and finds a low-energy, geometrically favorable conformation.[17]
-
Add Hydrogens: Add hydrogen atoms to the structure. It is crucial to add polar hydrogens as they are key participants in hydrogen bonds.[18]
-
Assign Partial Charges: Calculate and assign partial atomic charges. For use with AutoDock, Gasteiger charges are a common and effective choice for ligands.[19][20]
-
Define Rotatable Bonds: Identify and define the bonds that can rotate freely. This determines the ligand's flexibility during the docking simulation, allowing it to adapt its shape to the binding pocket.[21]
-
Save in PDBQT Format: Save the prepared ligand structure in the PDBQT file format, which is required by AutoDock Vina. This format contains atomic coordinates, partial charges, and information about rotatable bonds.[22]
Protocol 2.2: Receptor Preparation
Causality: Raw PDB structures are not immediately ready for docking. They often contain experimental artifacts like water molecules, co-factors, or multiple conformations that can interfere with the simulation. The protein must be "cleaned" and prepared to represent a biologically relevant state.[17][23]
Caption: Decision and workflow diagram for protein preparation.
Step-by-Step Methodology (Example with c-Met, PDB: 3V4J):
-
Download Structure: Obtain the crystal structure of human c-Met kinase domain from the Protein Data Bank (PDB).
-
Clean the Structure:
-
Remove all non-essential molecules, including crystallographic water molecules, ions, and the co-crystallized ligand.[11][15] Rationale: Unless a specific water molecule is known to be critical for mediating ligand binding, they are typically removed to simplify the system.
-
If the biological unit is a monomer, remove any additional protein chains (e.g., Chain B).
-
-
Repair Structure: Check for and repair any missing side chains or gaps in the amino acid sequence, especially near the binding site. Tools within Schrödinger Maestro or Chimera can automate this process.[15]
-
Add Hydrogens: Add polar hydrogen atoms to the protein to correctly model hydrogen bonding networks.[17]
-
Assign Charges: Assign partial charges to the protein atoms. Kollman charges are standard for proteins in the AutoDock suite.[11]
-
Save in PDBQT Format: Save the prepared receptor structure as a PDBQT file.
Protocol 2.3: Docking Simulation with AutoDock Vina
Causality: The docking simulation requires a defined search space (the "grid box") where it will attempt to place the ligand. The algorithm then explores different poses within this box, evaluating each based on a scoring function that approximates binding free energy.
Step-by-Step Methodology:
-
Define the Binding Site: The grid box must encompass the entire active site where the ligand is expected to bind. A common and reliable method is to center the grid on the position of the original, co-crystallized ligand that was removed during protein preparation.[18][21] The size of the box should be large enough to allow the ligand to rotate and translate freely (e.g., 25 x 25 x 25 Å).
-
Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the input files and simulation parameters.
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
center_x, center_y, center_z: Coordinates for the grid box center.
-
size_x, size_y, size_z: Dimensions of the grid box in Angstroms.
-
exhaustiveness: Controls the thoroughness of the search (a value of 8-16 is typical). Higher values increase computational time but also the chance of finding the best pose.
-
num_modes: The number of binding modes (poses) to generate (e.g., 10).
-
-
Execute the Simulation: Run the docking calculation from the command line: vina --config conf.txt --out results.pdbqt --log log.txt
Part 3: Analysis, Interpretation, and Validation
Causality: Raw docking scores are meaningless without careful analysis of the binding poses and validation of the protocol. The goal is to determine if the predicted binding is energetically favorable and chemically plausible.
Analysis of Docking Results
-
Binding Affinity (Docking Score): The primary output is a list of binding poses ranked by their binding affinity, expressed in kcal/mol.[24] More negative values suggest stronger, more favorable binding.[22][25]
-
Visual Inspection of Binding Poses: Use molecular visualization software to load the prepared receptor and the output poses (results.pdbqt). Critically examine the top-ranked pose(s).[25]
-
Fit: Does the ligand fit snugly within the binding pocket?
-
Interactions: Identify the specific molecular interactions between the ligand and the protein's amino acid residues. Look for:
-
Hydrogen Bonds: Key for specificity and affinity.
-
Hydrophobic Interactions: Crucial for stabilizing the complex.
-
Pi-stacking or Cation-pi interactions: Often seen with aromatic systems like the imidazopyridine ring.
-
-
-
Clustering and RMSD: The output poses are often clustered based on their conformational similarity. The root-mean-square deviation (RMSD) between poses in a cluster indicates how similar they are. A large cluster with low internal RMSD and a good binding score suggests a well-defined and favorable binding mode.[25]
Hypothetical Data Presentation
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| c-Met Kinase | 3V4J | -8.9 | Met1160, Tyr1230, Asp1222 | H-Bond, Hydrophobic |
| PI3Kα | 4JPS | -8.2 | Val851, Lys802, Trp780 | H-Bond, Pi-Stacking |
| Nek2 Kinase | 5X4E | -7.5 | Leu22, Val30, Ala135 | Hydrophobic |
Validation of the Docking Protocol
Causality: Before screening new compounds, you must demonstrate that your docking protocol can reliably reproduce known experimental results for your target system. This step builds confidence in your predictive models.[26]
Caption: Workflow for validating a docking protocol via re-docking.
Mandatory Validation Step: Re-docking
-
Select a Holo-Structure: Choose a high-resolution crystal structure of your target protein that has a co-crystallized ligand (a "holo" structure). For c-Met, PDB ID 3V4J contains an inhibitor.
-
Protocol:
-
Prepare the protein as described in Protocol 2.2.
-
Extract the native ligand from the PDB file and prepare it independently as described in Protocol 2.1.
-
Dock the prepared native ligand back into its own receptor using the exact same docking parameters (grid box, etc.) you plan to use for your test compound.[26]
-
-
Analysis: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the RMSD between the heavy atoms of the two poses.
-
Success Criterion: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[26][27] If the RMSD is high, the docking parameters (e.g., grid size, charge assignment, scoring function) may need to be adjusted and re-validated.
References
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Intisar, A., et al. (2023). Insights into molecular docking: A comprehensive view. Int J Pharm Chem Anal. [Link]
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Quora. (2021). How does one prepare proteins for molecular docking?. [Link]
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ResearchGate. (2022). How to validate the molecular docking results?. [Link]
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Khan, I., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]
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ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. [Link]
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EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. [Link]
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ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]
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Ferreira, L. G., et al. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. [Link]
-
ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. [Link]
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DiVA portal. (2009). Validation of docking performance in context of a structural water molecule-using model system. [Link]
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YouTube. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. [Link]
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PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
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Semantic Scholar. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
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YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
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PLOS. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]
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YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]
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YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). [Link]
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YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
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PubMed Central. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
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PMC - NIH. (2018). Key Topics in Molecular Docking for Drug Design. [Link]
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PubMed. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. [Link]
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PubMed. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][15][24]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. [Link]
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PubMed Central. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]
-
NIH. (2015). Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. [Link]
-
PMC - NIH. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
-
ACS Publications. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][15][24]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal-Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. [Link]
-
PubMed. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. [Link]
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Troubleshooting & Optimization
Common side products in the synthesis of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic scaffold. As a key intermediate in medicinal chemistry, achieving high purity and yield is paramount.[1] This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format, focusing on the identification and mitigation of common side products.
Overview of Synthetic Challenges
The synthesis of this compound can be approached via two primary retrosynthetic pathways. Each route presents a unique set of challenges, primarily concerning regioselectivity and reaction completeness. Understanding the underlying mechanisms is key to troubleshooting unexpected outcomes.
Sources
Technical Support Center: Synthesis of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] Achieving high yields in the synthesis of its derivatives is therefore of critical importance.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of this compound, which is typically achieved through a Friedel-Crafts acylation of the parent imidazo[1,2-a]pyridine or by constructing the ring from a substituted aminopyridine.
Issue 1: Low or No Yield of the Desired Product
A low or non-existent yield is one of the most common and frustrating issues in chemical synthesis. The root cause can often be traced back to several key factors in the reaction setup.
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Conditions for Ring Formation: The classical synthesis of the imidazo[1,2-a]pyridine core, often referred to as the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-haloketone.[1][3] The efficiency of this reaction is highly dependent on temperature, solvent, and the presence of a base.
-
Expert Insight: Early methods required high temperatures (150-200°C) in a sealed tube, often resulting in low yields.[3] The addition of a mild base like sodium bicarbonate (NaHCO₃) can significantly improve the yield under milder conditions by neutralizing the HBr byproduct.[3]
-
Protocol: To a solution of the appropriate 2-aminopyridine in a solvent like ethanol, add the α-haloketone. Reflux the mixture for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, the addition of a non-nucleophilic base is recommended.
-
-
Inefficient Friedel-Crafts Acylation: When synthesizing this compound via acylation of the pre-formed imidazo[1,2-a]pyridine ring, the choice and amount of Lewis acid catalyst are critical.
-
Expert Insight: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires at least a stoichiometric amount of the Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5] This is because the ketone product forms a stable complex with the catalyst, rendering it inactive. Using a slight excess (e.g., 1.1 equivalents) can be beneficial.[5]
-
Causality: The Lewis acid activates the acylating agent (e.g., acetic anhydride or acetyl chloride) to form a highly electrophilic acylium ion, which then attacks the electron-rich imidazo[1,2-a]pyridine ring.[4] The C-3 position is generally the most nucleophilic and prone to electrophilic substitution.[6] However, directing the acylation to the C-6 position requires specific starting materials or a different synthetic strategy.
-
-
Poor Quality of Starting Materials: The purity of your starting materials, such as the substituted 2-aminopyridine and the acylating agent, is paramount.
-
Self-Validation: Always verify the purity of your starting materials by appropriate analytical methods (e.g., NMR, melting point) before commencing the synthesis. Impurities can interfere with the reaction, leading to side products and reduced yields.
-
Issue 2: Formation of Multiple Products and Isomers
The formation of a mixture of products complicates purification and reduces the yield of the desired compound. Understanding the regioselectivity of the reactions is key to mitigating this issue.
Potential Causes & Recommended Solutions:
-
Lack of Regioselectivity in Friedel-Crafts Acylation: The imidazo[1,2-a]pyridine ring has multiple potential sites for electrophilic substitution (C-3, C-5, C-6, C-7, C-8).[7]
-
Expert Insight: The C-3 position is the most electronically activated and is the typical site of acylation.[6][8] To achieve acylation at the C-6 position, it is generally more effective to build the ring from a pre-functionalized 2-aminopyridine, such as 6-amino-3-acetylpyridine, which already contains the acetyl group at the desired position.
-
Alternative Strategy: A more reliable route to this compound involves the cyclization of 6-acetyl-2-aminopyridine with an α-halocarbonyl compound. This approach ensures the acetyl group is correctly positioned from the start.
-
-
Side Reactions: Undesired side reactions can compete with the main reaction pathway, leading to a complex product mixture.
-
Expert Insight: In the Tschitschibabin reaction, polymerization of the α-haloketone can be a significant side reaction, especially at high temperatures. Using milder reaction conditions and controlling the stoichiometry of the reactants can help to minimize this.
-
Causality: The presence of electron-donating or electron-withdrawing groups on the starting materials can influence the reaction rate and the propensity for side reactions. For instance, electron-donating groups on the acetophenone in related syntheses have been shown to give better yields than electron-withdrawing groups.[9]
-
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Causes & Recommended Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, the starting materials will contaminate the crude product, making purification difficult.
-
Self-Validation: Always monitor the reaction to completion using TLC before proceeding to the work-up.
-
-
Emulsion Formation During Work-up: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can lead to the formation of emulsions during aqueous work-up procedures.
-
Expert Insight: To break emulsions, a common technique is to add a saturated solution of sodium chloride (brine) or to filter the mixture through a pad of Celite.
-
Protocol: After quenching the reaction, if an emulsion forms during the extraction with an organic solvent, add brine and gently swirl the separatory funnel. Allow the layers to separate. If the emulsion persists, filtration through Celite may be necessary.
-
-
Co-elution of Impurities during Chromatography: Some byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Expert Insight: A careful selection of the eluent system is crucial. A systematic approach, starting with a non-polar solvent and gradually increasing the polarity, can help to achieve better separation. Sometimes, a different stationary phase (e.g., alumina instead of silica gel) may be required.
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Frequently Asked Questions (FAQs)
Q1: What is the most reliable general method for synthesizing the imidazo[1,2-a]pyridine core?
The condensation of a 2-aminopyridine with an α-halocarbonyl compound (the Tschitschibabin reaction) remains one of the most common and straightforward methods.[1] Modern variations of this reaction often employ milder conditions and may use catalysts to improve yields.[2]
Q2: Can microwave irradiation be used to improve the yield and reduce reaction times?
Yes, microwave-assisted synthesis has been successfully employed for the preparation of imidazo[1,2-a]pyridines, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[3][10]
Q3: Are there any "green" or more environmentally friendly methods for this synthesis?
Several more environmentally benign protocols have been developed. These include using water as a solvent, employing iodine as a cost-effective and eco-friendly catalyst, and utilizing ultrasound-assisted synthesis.[9][11][12]
Q4: How can I confirm the structure of my final product?
The structure of this compound should be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for similar compounds can be found in the literature.[13][14]
Q5: What are some of the key applications of this compound?
This compound and its derivatives are valuable building blocks in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a core component of several drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] For example, it is a key intermediate in the synthesis of volitinib, a potent c-Met inhibitor for cancer treatment.[14][15]
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Catalyst/Method | Solvent | Temperature | Reaction Time | Yield | Reference |
| None (Classical) | Ethanol | Reflux | 4-6 hours | Moderate | [1] |
| AlCl₃ (Acylation) | Dichloromethane | RT to Reflux | 24 hours | Variable | [4] |
| Molecular Iodine | Water | Ultrasound | 1-1.5 hours | Up to 96% | [9] |
| Copper Silicate | Ethanol | Reflux | Varies | Good | [2] |
| Microwave | Solvent-free | 180°C | < 2 minutes | Excellent | [3][11] |
Protocol 1: General Synthesis of the Imidazo[1,2-a]pyridine Core via Tschitschibabin Reaction
-
Dissolve the substituted 2-aminopyridine (1 equivalent) in ethanol.
-
Add the corresponding α-bromoacetophenone (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Adapted from Benchchem.[1]
Protocol 2: Optimized Friedel-Crafts Acylation of Imidazo[1,2-a]pyridines
-
To a stirred solution of the imidazo[1,2-a]pyridine (1 equivalent) in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃, at least 1.1 equivalents) at 0°C.
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Based on principles described in literature.[4][5]
Visualizations
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues in the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35379–35393. [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35379–35393. [Link]
- National Center for Biotechnology Information. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. PubMed Central.
- PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives.
-
ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22435–22453. [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a ]pyridine derivatives | Request PDF. Retrieved from [Link]
- PubMed Central. (2019). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
-
ResearchGate. (n.d.). The Friedel‐Crafts acetylation of imidazo[1,2‐a]pyridines 7. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103960. [Link]
-
MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 5(1), 38. [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2571. [Link]
-
Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc., 16(1), 28. [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38550-38565. [Link]
-
ACS Publications. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][11][16]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7091–7101. [Link]
-
PubMed. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][11][16]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Retrieved from [Link]
- Organic & Biomolecular Chemistry. (2018). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Royal Society of Chemistry.
- ACS Publications. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
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- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this critical heterocyclic scaffold. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1][2] However, their synthesis can be sensitive to a variety of factors. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Consistently Low or No Product Yield
Question: I am following a literature procedure for an imidazo[1,2-a]pyridine synthesis (e.g., condensation of a 2-aminopyridine with an α-haloketone), but my yields are consistently low or I'm isolating no product at all. What are the most likely causes and how can I troubleshoot this?
Answer: This is a common and frustrating issue. Low or no yield in imidazo[1,2-a]pyridine synthesis often points to problems with one of three areas: the quality of starting materials, the reaction conditions, or the work-up procedure. Let's break down the causality and how to systematically address it.
1. Purity and Integrity of Starting Materials
The quality of your reactants is paramount. Impurities can interfere with the reaction mechanism, poison catalysts, or lead to unwanted side reactions.
-
2-Aminopyridines: These compounds can be hygroscopic and may degrade over time, especially if improperly stored.[3] The presence of water can be particularly detrimental in reactions that require anhydrous conditions.
-
Troubleshooting Protocol:
-
Check Purity: Assess the purity of your 2-aminopyridine by NMR or LC-MS.
-
Drying: If water is suspected, dry the 2-aminopyridine by storing it over a desiccant or by azeotropic distillation with toluene.
-
Purification: If other impurities are present, consider recrystallization or column chromatography.
-
-
-
α-Haloketones: These reagents are often lachrymatory and can be unstable, undergoing self-condensation or decomposition.
-
Troubleshooting Protocol:
-
Freshness: Use freshly prepared or recently purchased α-haloketones whenever possible.
-
Purity Check: Verify the purity by NMR. Impurities may include the corresponding ketone without the halogen.
-
In situ Generation: Some protocols generate the α-haloketone in situ to avoid handling the unstable intermediate.[4]
-
-
2. Sub-optimal Reaction Conditions
The synthesis of the imidazo[1,2-a]pyridine core is sensitive to several reaction parameters. A systematic optimization is often necessary when adapting a literature procedure to a new substrate.
-
Solvent Effects: The choice of solvent is critical as it influences the solubility of reactants and the reaction kinetics. Common solvents include ethanol, DMF, and toluene.[5][6] Some modern, greener syntheses even utilize water.[7]
-
Troubleshooting Protocol:
-
Solvent Screening: If the yield is low, perform small-scale screening with a range of solvents of varying polarity (e.g., Ethanol, Acetonitrile, Dioxane, Toluene, DMF).
-
Anhydrous Conditions: For many traditional methods, ensure the solvent is thoroughly dried, as water can hydrolyze intermediates or react with bases.
-
-
-
Temperature and Reaction Time: Many syntheses require heating to proceed at a reasonable rate.[6] However, excessive heat can cause decomposition.
-
Troubleshooting Protocol:
-
Temperature Screening: Screen a range of temperatures (e.g., 60°C, 80°C, 100°C).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours) to determine the optimal reaction time and to check for product degradation.[6]
-
-
-
Catalyst and Base: The choice and amount of catalyst or base can dramatically affect the outcome. Both metal-based (e.g., Copper, Palladium) and metal-free (e.g., Iodine, acids) catalytic systems are widely used.[7][8][9][10][11]
-
Troubleshooting Protocol:
-
Catalyst Screening: If using a catalyzed reaction, consider screening different catalysts. For example, in copper-catalyzed reactions, different copper salts (CuI, CuCl, etc.) can give varying yields.[7]
-
Base Strength and Stoichiometry: In base-mediated reactions, the strength and amount of the base are crucial. A base that is too strong might lead to side reactions, while one that is too weak may not facilitate the reaction effectively. Consider screening bases like K₂CO₃, NaHCO₃, or organic bases like triethylamine.[5][12]
-
-
The following diagram illustrates a systematic troubleshooting workflow for low yield issues.
Caption: Troubleshooting workflow for low yield.
Issue 2: Complex Reaction Mixture and Formation of Side Products
Question: My reaction produces the desired imidazo[1,2-a]pyridine, but the TLC/LC-MS shows multiple side products, making purification difficult and lowering the isolated yield. How can I improve the selectivity?
Answer: The formation of multiple products is often a sign of competing reaction pathways or degradation. Improving selectivity requires a careful re-evaluation of the reaction mechanism and conditions.
1. Understanding Common Side Reactions
In the classic Tschitschibabin reaction (2-aminopyridine + α-haloketone), the initial step is the N-alkylation of the pyridine ring nitrogen.[12] A common side reaction is the alkylation of the exocyclic amino group, which can lead to undesired byproducts.
The following diagram illustrates the main reaction pathway versus a common side reaction.
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. bio-conferences.org [bio-conferences.org]
Optimizing reaction conditions for the synthesis of 6-substituted imidazo[1,2-a]pyridines
Technical Support Center: Synthesis of 6-Substituted Imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of 6-substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates.[1][2] Their synthesis, while often straightforward, can present challenges that require careful optimization and troubleshooting.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 6-substituted imidazo[1,2-a]pyridines?
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various strategies.[3] For introducing a substituent at the 6-position, the most direct approach involves starting with a 5-substituted-2-aminopyridine. The subsequent cyclization is typically accomplished via one of the following key reactions:
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Reaction with α-Haloketones: This is a classic and widely used method, often referred to as the Tschitschibabin (or Chichibabin) reaction.[4] It involves the condensation of a 5-substituted-2-aminopyridine with an α-haloketone. The reaction proceeds through initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.[2][5]
-
Multicomponent Reactions (MCRs): One-pot reactions involving a 5-substituted-2-aminopyridine, an aldehyde, and an isocyanide (the Groebke-Blackburn-Bienaymé reaction) or a terminal alkyne are highly efficient for generating structural diversity.[6][7][8] These methods are prized for their atom economy and operational simplicity.[1]
-
Condensation with Carbonyl Compounds: Reactions with acetophenones, often catalyzed by iodine or copper, provide another effective route.[9][10] These reactions may proceed through an initial formation of an imine, followed by cyclization and oxidation.[5]
-
Tandem and Cascade Reactions: More advanced strategies involve tandem reactions, such as those using nitroolefins, which can lead to the formation of the imidazo[1,2-a]pyridine ring system in a single, orchestrated sequence of bond-forming events.[2][6]
Q2: How do I choose the best synthetic strategy for my target molecule?
The choice of synthetic route depends on several factors:
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Availability of Starting Materials: The accessibility of the required 5-substituted-2-aminopyridine and the corresponding coupling partner (α-haloketone, aldehyde, etc.) is a primary consideration.
-
Desired Substitution Pattern: If you require further substitution on the imidazole ring (at positions 2 or 3), multicomponent reactions offer the most flexibility. For unsubstituted C3, reactions with nitroolefins can be advantageous.[2]
-
Functional Group Tolerance: Consider the compatibility of functional groups on your starting materials with the reaction conditions. For instance, acid-catalyzed MCRs may not be suitable for substrates with acid-labile groups.
-
Scalability and Green Chemistry Principles: For larger-scale synthesis, one-pot procedures and methods that avoid toxic reagents (like lachrymatory α-haloketones) and volatile organic solvents are preferable.[11] Microwave-assisted synthesis can also significantly reduce reaction times.[2][6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is giving a low yield or no desired product. What are the likely causes and how can I fix it?
A: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is essential.
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Solutions:
-
Poor Quality of Starting Materials:
-
Cause: The 5-substituted-2-aminopyridine may be oxidized or contain impurities. Aldehydes can oxidize to carboxylic acids.
-
Solution: Verify the purity of your starting materials by NMR and/or LC-MS. Purify if necessary (recrystallization, column chromatography, or distillation for liquids).
-
-
Suboptimal Reaction Conditions:
-
Temperature: Some reactions require heating to overcome activation barriers. For instance, classic condensations with α-haloketones may require refluxing in ethanol or DMF.[5] Conversely, some multicomponent reactions can be sensitive to high temperatures, leading to side products.
-
Action: Try running the reaction at a higher or lower temperature. A temperature screen is often a good starting point for optimization.
-
-
Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of intermediates.
-
Action: Screen a range of solvents. For example, while ethanol is common, acetonitrile, DMF, or toluene might offer better results for certain substrate combinations.[12]
-
-
Catalyst/Reagent Issues: The choice and amount of catalyst are critical.
-
Cause: In acid-catalyzed reactions (e.g., some MCRs), too much or too little acid can be detrimental. In metal-catalyzed reactions, the catalyst may be inactive.
-
Action: Titrate the catalyst loading. For copper-catalyzed reactions, ensure the catalyst is not oxidized. For iodine-catalyzed reactions, ensure the iodine is fresh.[13]
-
-
-
Electronic Effects of Substituents:
-
Cause: The electronic nature of the substituent at the 6-position (derived from the 5-substituted-2-aminopyridine) can significantly influence the nucleophilicity of the pyridine nitrogen. Electron-withdrawing groups (EWGs) decrease nucleophilicity, slowing down the initial N-alkylation or condensation step.
-
Solution: For substrates with strong EWGs, more forcing conditions may be necessary (higher temperature, longer reaction time, or a more active catalyst). Microwave irradiation can be particularly effective in these cases.[2][6]
-
Data Table: Recommended Starting Conditions for Optimization
| Reaction Type | 2-Aminopyridine | Coupling Partner | Catalyst (mol%) | Solvent | Temperature (°C) |
| Tschitschibabin | 1.0 equiv. | α-Bromoacetophenone (1.1 equiv.) | None or NaHCO₃ | Ethanol | 80 - Reflux |
| GBB Reaction | 1.0 equiv. | Aldehyde (1.0 equiv.), Isocyanide (1.1 equiv.) | NH₄Cl (20 mol%) | Methanol | 25 - 60 |
| Copper-Catalyzed | 1.0 equiv. | Acetophenone (1.2 equiv.) | CuI (10 mol%) | DMSO | 100 - 120 |
| Iodine-Catalyzed | 1.0 equiv. | Acetophenone (1.2 equiv.) | I₂ (20 mol%) | Water or EtOH | 25 - 80 |
This table provides general starting points. Optimization for specific substrates is crucial.
Issue 2: Formation of Side Products and Purification Challenges
Q: My reaction mixture is complex, and I'm struggling to isolate the pure product. What are the common side products and how can I minimize them and improve purification?
A: Side product formation is a common issue, often arising from the reactivity of the starting materials and intermediates.
Common Side Products:
-
Dimerization/Polymerization: Aldehydes, especially in the presence of acid or base, can undergo self-condensation.
-
Incomplete Cyclization: The intermediate formed after the initial N-alkylation or imine formation may fail to cyclize, leading to linear impurities.
-
Over-oxidation/Decomposition: Under harsh oxidative conditions (e.g., with certain catalysts and high temperatures), the product or starting materials can decompose.
-
Regioisomers: While less common for the imidazo[1,2-a]pyridine core synthesis itself, subsequent functionalization can lead to regioisomeric mixtures.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of a highly reactive component like an aldehyde can lead to side reactions.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
-
Temperature Control: Avoid excessive temperatures, which can promote side reactions and decomposition.
-
Atmosphere: Some reactions, particularly those involving copper catalysts, may be sensitive to air and require an inert atmosphere (N₂ or Ar).
Purification Protocol:
-
Initial Workup:
-
Quench the reaction appropriately (e.g., with a saturated NaHCO₃ solution for acid-catalyzed reactions).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Chromatography:
-
Technique: Flash column chromatography is the most common method for purifying imidazo[1,2-a]pyridines.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is effective. The polarity of the product will depend on the substituents. Start with a low polarity eluent and gradually increase the polarity.
-
Tip: The basic nitrogen of the pyridine ring can cause tailing on silica gel. Adding a small amount of triethylamine (~0.5-1%) to the eluent can significantly improve peak shape.
-
-
Recrystallization:
-
If the product is a solid and of sufficient purity after chromatography (>90%), recrystallization can be an excellent final purification step to obtain highly pure material. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Experimental Workflow: General Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available from: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines... - ACS Omega. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances. Available from: [Link]
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed. Available from: [Link]
-
Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. Available from: [Link]
-
An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]... - RSC Publishing. Available from: [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization... - RSC Publishing. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available from: [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. - ResearchGate. Available from: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - ACS Omega. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available from: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available from: [Link]
Sources
- 1. An efficient synthesis of new imidazo[1,2- a ]pyridine-6-carbohydrazide and pyrido[1,2- a ]pyrimidine-7-carbohydrazide derivatives via a five-componen ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00350A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone in Aqueous Buffers
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone in aqueous buffers. Our aim is to equip you with the foundational knowledge and practical methodologies to overcome these issues, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor aqueous solubility?
Q2: What are the primary consequences of poor solubility in my experiments?
A2: Poor solubility can lead to several experimental challenges, including:
-
Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended, leading to inaccurate dose-response curves and potency measurements.
-
Inconsistent and non-reproducible results: Precipitation of the compound during an experiment can lead to significant variability between assays.
-
Formation of aggregates: Undissolved particles can interfere with certain assay formats, such as those involving light scattering or cell-based imaging.
-
Clogging of liquid handling instrumentation: Precipitation can block tubing and tips in automated systems.
Q3: What is the first step I should take when I encounter solubility issues?
A3: The initial step is to determine the "kinetic" versus "thermodynamic" solubility of your compound in the desired buffer system.[4] Kinetic solubility refers to the concentration at which a compound, predissolved in an organic solvent, begins to precipitate when added to an aqueous buffer.[4] Thermodynamic solubility is the equilibrium concentration of the compound when the solid form is directly suspended in the buffer.[4] This distinction will help you understand if the issue is with the initial dissolution or the stability of the solution over time.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
This section provides a systematic workflow for addressing the poor aqueous solubility of this compound.
Problem 1: My compound precipitates immediately upon addition to the aqueous buffer.
This is a common indication of low kinetic solubility. The following strategies can be employed to overcome this issue.
Sources
Preventing degradation of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone during storage
Technical Support Center: 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide in-depth guidance on the proper storage and handling of this compound to prevent degradation and ensure the integrity of your research. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to troubleshoot potential issues and maintain the stability of this important chemical entity.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. However, like many heterocyclic compounds, derivatives of this scaffold can be susceptible to degradation under improper storage conditions. This guide will walk you through the potential degradation pathways, recommended storage protocols, and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures, humidity, and atmospheric oxygen (oxidation). The imidazopyridine ring system, in particular, can be sensitive to oxidative conditions.
Q2: What is the recommended temperature for storing this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable, provided the container is well-sealed to prevent moisture ingress.
Q3: How should I handle the compound upon receiving it?
A3: Upon receipt, immediately inspect the packaging for any breaches. The compound should be stored in its original, tightly sealed container. Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid material.
Q4: Are there any specific atmospheric conditions I should be aware of during handling?
A4: It is best practice to handle this compound under an inert atmosphere, such as nitrogen or argon, especially when aliquoting for use. This minimizes exposure to oxygen and moisture, which can contribute to degradation.
Q5: What are the visible signs of degradation?
A5: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), clumping of the powder (indicating moisture absorption), or a noticeable change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical confirmation is crucial if degradation is suspected.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the storage and use of this compound.
Issue 1: Inconsistent Experimental Results or Loss of Potency
-
Probable Cause: This is often the first indication of compound degradation. The active concentration of your compound may be lower than expected due to the presence of degradation products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
-
Detailed Steps & Explanation:
-
Review Handling Practices: Confirm that proper handling procedures were followed. Was the container allowed to warm to room temperature before opening? Was the compound exposed to ambient air for an extended period? These are critical first questions to rule out handling errors.
-
Analytical Purity Assessment: The most reliable way to confirm degradation is through analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): An HPLC analysis with UV detection is a standard method to assess purity. A stability-indicating method should show a decrease in the main peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the molecular weights of any impurities or degradation products, which can provide clues about the degradation pathway.
-
-
Investigate Storage History: Check temperature logs for the storage unit to ensure there were no excursions. Examine the container for a proper seal.
-
Corrective Actions: If degradation is confirmed, the affected batch should be quarantined. Procure a new, verified lot of the compound. Implement and strictly enforce proper storage and handling protocols to prevent future occurrences.
-
Issue 2: Color Change or Altered Physical Appearance
-
Probable Cause: A color change, often to a yellowish or brownish hue, is a strong indicator of degradation, likely due to oxidation or photodegradation. Clumping suggests moisture has been absorbed.
-
Recommended Actions:
-
Do Not Use: Do not use the material in experiments as its purity is compromised.
-
Document and Report: Photograph the material and document the changes. Report the issue to the supplier with the batch number.
-
Forced Degradation Study (Optional but Recommended): To understand the nature of the degradation, you can perform a forced degradation study. This involves intentionally exposing small amounts of the compound to harsh conditions (e.g., acid, base, peroxide, heat, UV light) to generate and identify potential degradation products. This information is invaluable for developing stability-indicating analytical methods.
-
Potential Degradation Pathways
Understanding the potential chemical transformations this compound may undergo is key to preventing them. The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system, making it susceptible to certain reactions.
Caption: Potential degradation pathways for this compound.
-
Oxidation: The nitrogen atoms in the imidazopyridine ring, particularly the pyridine nitrogen, are susceptible to oxidation, which can lead to the formation of N-oxides. The imidazole ring can also be susceptible to oxidative cleavage.
-
Photodegradation: Exposure to UV or even strong visible light can provide the energy to initiate photochemical reactions, leading to complex degradation products, including ring-opened species.
-
Hydrolysis: While the ethanone group is generally stable, the core heterocyclic structure can be susceptible to hydrolysis under certain pH conditions, although this is less common for the solid material unless significant moisture is present.
Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, the following protocols are essential.
Storage Conditions Summary
| Parameter | Long-Term Storage | Short-Term Storage | In-Use (On Bench) |
| Temperature | -20°C | 2-8°C | Room Temperature (minimized duration) |
| Atmosphere | Inert gas (Argon/Nitrogen) | Tightly sealed | Inert gas blanket if possible |
| Light | Protected from light (amber vial) | Protected from light | Minimize exposure |
| Container | Tightly sealed, amber glass vial | Tightly sealed, amber glass vial | Tightly sealed vial |
Experimental Protocol: Aliquoting the Compound for Use
This protocol minimizes the risk of contaminating the main stock and ensures the stability of the aliquoted material.
-
Preparation:
-
Move the sealed container of this compound from the freezer/refrigerator to a desiccator at room temperature.
-
Allow the container to equilibrate to room temperature for at least 1-2 hours. This is a critical step to prevent moisture condensation.
-
Prepare pre-weighed, amber-colored vials for the aliquots.
-
-
Inert Atmosphere Handling:
-
Perform the aliquoting process in a glove box or under a gentle stream of an inert gas like argon or nitrogen.
-
This minimizes the compound's exposure to atmospheric oxygen and humidity.
-
-
Aliquoting:
-
Briefly open the main container and quickly weigh the desired amount of compound into the prepared aliquot vials.
-
Work efficiently to minimize the time the main stock is open to the atmosphere.
-
-
Sealing and Storage:
-
Tightly seal the new aliquot vials, preferably with parafilm around the cap for an extra barrier.
-
Purge the headspace of the main stock container with inert gas before resealing it tightly.
-
Return the main stock container to its recommended long-term storage condition (-20°C).
-
Store the newly created aliquots under the appropriate short-term or long-term conditions.
-
By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the reliability and reproducibility of your experimental results.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 6, 2026, from [Link]
- Jia, H., Dai, G., Weng, J., Zhang, Z., Wang, Q., Zhou, F., Jiao, L., Cui, Y., Ren, Y., Fan, S., Zhou, J., Qing, W., Gu, Y., Wang, J., Sai, Y., & Su, W. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-
Technical Support Center: Navigating the Purification of Acetyl-Imidazo[1,2-a]pyridines
Welcome to the technical support center for the purification of acetyl-imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. The unique electronic properties and polarity imparted by the acetyl group and the inherent basicity of the imidazo[1,2-a]pyridine core can present significant purification challenges. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve high purity and yield in your experiments.
Section 1: Troubleshooting Guide for Column Chromatography
Column chromatography is the most common method for purifying acetyl-imidazo[1,2-a]pyridines. However, the basic nitrogen of the pyridine ring can interact with the acidic silica gel, leading to common issues such as peak tailing, poor separation, and even decomposition of the target compound.
Question 1: My acetyl-imidazo[1,2-a]pyridine is streaking badly on the silica gel column, leading to poor separation. What is causing this and how can I fix it?
Answer: Streaking, or tailing, is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of the silica gel. The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with these acidic sites, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.
Causality Explained: The acidic nature of standard silica gel can lead to a range of undesirable interactions with basic analytes. This not only causes poor peak shape but can also catalyze the degradation of sensitive molecules. The acetyl group, being electron-withdrawing, can influence the basicity of the heterocyclic core, but the fundamental interaction with silica often remains a challenge.
Troubleshooting Protocol:
-
Mobile Phase Modification: The most effective and immediate solution is to add a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). The TEA will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound and allowing for a more uniform elution.
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component in your eluent, typically at a concentration of 1-5%. This is particularly useful for highly polar acetyl-imidazo[1,2-a]pyridines.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic forms. For basic compounds like acetyl-imidazo[1,2-a]pyridines, neutral or basic alumina can significantly improve peak shape and separation.
-
Reversed-Phase Chromatography (C18): For highly polar derivatives, reversed-phase chromatography using a C18-functionalized silica gel with a mobile phase like water/acetonitrile or water/methanol (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) can be a powerful alternative.
-
Question 2: I'm having trouble separating my desired acetyl-imidazo[1,2-a]pyridine from a very closely eluting impurity. How can I improve the resolution?
Answer: Co-elution of impurities is a common challenge, often arising from side products with similar polarities to the target compound. In the synthesis of imidazo[1,2-a]pyridines, potential impurities include unreacted starting materials (e.g., 2-aminopyridine or the α-haloketone), or side products from reactions like the Groebke-Blackburn-Bienaymé reaction, which can yield Schiff base intermediates.[1]
Causality Explained: The polarity of your target molecule is significantly influenced by the acetyl group. Impurities that share a similar overall polarity will be difficult to separate using standard chromatographic conditions. Achieving separation requires optimizing the selectivity of your chromatographic system.
Troubleshooting Protocol:
-
Solvent System Optimization:
-
Vary Solvent Ratios: Meticulously screen different ratios of your chosen solvent system (e.g., a gradient of 10% to 50% ethyl acetate in hexane).
-
Change Solvent Selectivity: If adjusting the ratio is ineffective, switch to a different solvent system. For instance, if hexane/ethyl acetate fails, try dichloromethane/methanol or toluene/acetone. Different solvents interact with the analyte and stationary phase in unique ways, which can alter the elution order and improve separation.
-
-
Isocratic vs. Gradient Elution:
-
For closely eluting spots, a shallow gradient or an isocratic elution (a constant solvent ratio) often provides better resolution than a steep gradient.
-
-
Column Parameters:
-
Smaller Particle Size Silica: Using silica gel with a smaller particle size can increase the number of theoretical plates and improve resolution.
-
Longer Column: A longer column provides more surface area for interaction, which can enhance separation.
-
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. However, issues like "oiling out" and failure to crystallize are common hurdles.
Question 3: My acetyl-imidazo[1,2-a]pyridine is "oiling out" of solution instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the compound's melting point, or when significant impurities are present, which can depress the melting point.
Causality Explained: The solubility of a compound is highly dependent on the chosen solvent and temperature. If the compound's solubility decreases rapidly upon cooling, it can crash out of solution as a supercooled liquid (an oil) before it has a chance to form an ordered crystal lattice.
Troubleshooting Protocol:
-
Modify the Cooling Process:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oiling out.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly again.
-
-
Change the Solvent System:
-
Single Solvent: If using a single solvent, try one with a lower boiling point.
-
Solvent Pair: A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective. Dissolve the compound in a minimum of the "good" hot solvent, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the cloudiness and allow it to cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.
-
Question 4: My acetyl-imidazo[1,2-a]pyridine won't crystallize from solution, even after cooling. How can I induce crystallization?
Answer: Failure to crystallize can be due to several factors, including excessive solvent, a very clean solution lacking nucleation sites, or the inherent properties of the molecule.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal formation.
-
-
Increase Concentration:
-
Evaporation: If you have used too much solvent, you can gently evaporate some of it to increase the concentration of your compound and then attempt to cool and crystallize again.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude acetyl-imidazo[1,2-a]pyridine product?
A1: The impurity profile will depend on the synthetic route. For the common synthesis from a 2-aminopyridine and an α-haloketone (like 3-bromo-2,4-pentanedione), you might encounter:
-
Unreacted 2-aminopyridine: This is a basic and relatively polar starting material.
-
Unreacted α-haloketone: The properties of this will vary depending on the specific reagent used.
-
Polysubstituted products: It's possible for the initial product to react further.
-
Products from self-condensation of starting materials: 2-aminopyridine can undergo self-condensation at high temperatures.
-
Hydrolyzed starting materials or product: If water is present during workup, hydrolysis of the acetyl group or other functional groups can occur.
Q2: How does the position of the acetyl group (e.g., 2-acetyl vs. 3-acetyl) affect purification?
A2: The position of the acetyl group can significantly impact the molecule's polarity and electronic properties. This, in turn, affects its interaction with the stationary phase in chromatography and its solubility in different solvents for recrystallization. While there are no universal rules, you should expect different isomers to have distinct retention factors (Rf) on TLC and require different solvent systems for optimal purification. It is crucial to develop a specific purification protocol for each isomer.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for comprehensive purity analysis:
-
Thin-Layer Chromatography (TLC): An essential tool for a quick purity check and for developing column chromatography conditions. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities by their mass.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity and separating closely related compounds.
Visualizations and Data
Troubleshooting Workflow for Column Chromatography
Caption: Decision tree for troubleshooting column chromatography.
Solvent Polarity for Chromatography
| Solvent System | Polarity | Typical Use Case for Acetyl-Imidazo[1,2-a]pyridines |
| Hexane / Ethyl Acetate | Low-Medium | Good starting point for less polar derivatives. |
| Dichloromethane / Methanol | Medium-High | Effective for more polar derivatives that do not elute with Hexane/EtOAc. |
| Toluene / Acetone | Medium | Offers different selectivity and can be useful for separating close-eluting spots. |
References
-
Dömling, A. The Groebke-Blackburn-Bienaymé Reaction. Chemical Reviews, 2020 , 120(15), 7347-7399. Available at: [Link]
Sources
Scaling up the synthesis of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone for in vivo studies
An essential component in the development of novel therapeutics, 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone serves as a crucial intermediate and a key pharmacophore in various biologically active molecules, including potent kinase inhibitors for cancer treatment.[1][2][3] As research progresses from initial discovery to preclinical in vivo studies, the demand for this compound increases significantly, necessitating a transition from milligram-scale laboratory synthesis to a robust, scalable process capable of producing gram to kilogram quantities.
This technical support guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive framework for scaling up the synthesis of this compound. Drawing from established principles of heterocyclic chemistry and process development, this document addresses common challenges, offers detailed troubleshooting protocols, and answers frequently asked questions to ensure a safe, efficient, and reproducible scale-up.
Overview of a Scalable Synthetic Route
One of the most reliable and widely adopted methods for constructing the imidazo[1,2-a]pyridine core is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[4][5] For the target molecule, a practical and scalable approach involves a two-step sequence starting from the commercially available 5-bromo-2-aminopyridine. This route offers the advantage of using readily accessible starting materials and employing well-understood, high-yielding reactions.
The general synthetic pathway is as follows:
-
Step 1: Cyclization. Reaction of 5-bromo-2-aminopyridine with chloroacetaldehyde to form 6-bromoimidazo[1,2-a]pyridine.
-
Step 2: Acetyl Group Installation. Palladium-catalyzed cross-coupling reaction of the 6-bromo intermediate with a suitable acetylating agent, such as tributyl(1-ethoxyvinyl)tin (Stille coupling) followed by acidic workup, to yield the final product.
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine (Intermediate)
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-aminopyridine (1.0 eq) and sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Solvent Addition: Add ethanol (EtOH, approx. 10 mL per gram of aminopyridine) to the flask.
-
Reagent Addition: While stirring, add a 50 wt. % solution of chloroacetaldehyde in water (1.5 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 6-bromoimidazo[1,2-a]pyridine as a solid.
Protocol 2: Synthesis of this compound (Final Product)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous toluene (approx. 15 mL per gram of bromide).
-
Reagent Addition: Add tributyl(1-ethoxyvinyl)tin (1.2 eq) to the solution.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) for 8-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Hydrolysis: After cooling to room temperature, add 3M hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the enol ether intermediate.
-
Work-up: Neutralize the mixture with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Scaling-Up Synthesis: Key Parameters
Transitioning from lab-scale to pilot-scale production requires careful consideration of several factors beyond simply multiplying reagent quantities.
| Parameter | Lab Scale (1-5 g) | Pilot Scale (100 g - 1 kg) | Key Considerations for Scale-Up |
| Reagents | 5-bromo-2-aminopyridine (1 eq) | 5-bromo-2-aminopyridine (1 eq) | Ensure consistent purity and supplier for all starting materials. Perform quality control checks on incoming batches. |
| Solvent Volume | 10-15 mL/g | 5-8 mL/g | Reduce solvent-to-reagent ratio to improve throughput and reduce waste. Ensure the reaction remains a stirrable slurry. |
| Temperature Control | Heating mantle, oil bath | Jacketed reactor with automated temperature control | The cyclization step can be exothermic. Controlled addition of reagents and efficient heat dissipation are critical to prevent runaway reactions. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Inefficient mixing can lead to localized overheating, poor reaction rates, and lower yields.[6] Ensure the stirrer is powerful enough to maintain a homogeneous suspension. |
| Work-up | Separatory funnel | Large reactor with bottom outlet valve, liquid-liquid extractor | Phase separation can be slower on a large scale. Emulsions may form. Consider anti-solvent precipitation or crystallization as an alternative to extensive extractions. |
| Purification | Flash column chromatography | Recrystallization, trituration | Chromatography is generally not feasible for large quantities. Develop a robust crystallization procedure to ensure high purity and yield. |
| Typical Yield | 60-75% (over 2 steps) | 55-70% (over 2 steps) | Yields may slightly decrease on scale-up due to transfer losses and less efficient purification. Process optimization is key. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Q1: My cyclization reaction (Step 1) is sluggish or incomplete, even after extended reflux. What's wrong?
A1: Several factors could be at play:
-
Purity of Starting Materials: Impurities in the 5-bromo-2-aminopyridine can inhibit the reaction. Verify the purity by NMR or LC-MS.
-
Ineffective Base: Sodium bicarbonate may not be a strong enough base if the chloroacetaldehyde solution is particularly acidic. You could consider a slightly stronger, non-nucleophilic base like potassium carbonate (K₂CO₃).
-
Moisture: While the reaction is run in aqueous ethanol, ensure your starting aminopyridine is dry. Excess water can hydrolyze the chloroacetaldehyde.
-
Inefficient Mixing: On a larger scale, ensure the solid NaHCO₃ is well-suspended. Poor mixing can lead to localized pH issues and slow the reaction.[6]
Q2: I am observing a dark, tar-like substance forming in my reaction mixture. How can I prevent this?
A2: Tar formation is often a sign of product or starting material decomposition at high temperatures.[7]
-
Temperature Control: Ensure the internal reaction temperature does not significantly exceed the boiling point of the solvent. Localized overheating ("hot spots") from inefficient stirring is a common cause on a large scale.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor closely by TLC/LC-MS and proceed with work-up once the starting material is consumed.[6]
-
Atmosphere: While not always necessary for this step, running the reaction under an inert atmosphere (nitrogen) can sometimes prevent oxidative side reactions that lead to colored impurities.
Q3: The palladium-catalyzed coupling (Step 2) is giving a low yield. What are the common causes?
A3: Palladium cross-coupling reactions are sensitive to several variables:
-
Catalyst Activity: Pd(PPh₃)₄ can degrade upon exposure to air. Ensure you are using a fresh, active catalyst and that the reaction is maintained under a strict inert atmosphere.
-
Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Ensure your solvent is degassed and the reaction vessel is thoroughly purged with nitrogen or argon before adding the catalyst.
-
Inhibitors: Impurities from the previous step, particularly sulfur-containing compounds, can poison the palladium catalyst. Ensure your 6-bromoimidazo[1,2-a]pyridine intermediate is of high purity.
-
Ligand Decomposition: At high temperatures, phosphine ligands can degrade. While reflux in toluene is standard, ensure the temperature is well-controlled.
Q4: My final product is difficult to purify and appears oily or discolored.
A4: This often points to residual impurities from the coupling reaction.
-
Tin Residues: Tributyltin compounds from the Stille coupling can be difficult to remove. A common technique is to stir the crude product in a solvent like acetonitrile with aqueous KF, which precipitates the tin as a fluoride salt that can be filtered off.
-
Palladium Residues: Residual palladium can cause discoloration (often black or grey). Treating the crude product solution with activated carbon can help remove residual palladium.
-
Recrystallization Issues: Finding the right solvent system is key. If the product oils out, try using a slower cooling rate, scratching the flask, or adding a seed crystal to induce crystallization.[8] Using a binary solvent system (e.g., dissolving in hot ethyl acetate and slowly adding hexanes until turbidity appears) is often effective.
Caption: A workflow for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: Are there alternative, more "green" or scalable routes to synthesize the imidazo[1,2-a]pyridine core?
A1: Yes, the field of heterocyclic synthesis is constantly evolving. Several modern methods avoid the use of α-haloketones or palladium catalysts.[4][5]
-
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction combine an aminopyridine, an aldehyde, and an isocyanide in one pot to rapidly build the core structure.[9] While efficient, scaling up MCRs requires careful control of stoichiometry and addition rates.
-
Copper-Catalyzed Reactions: Copper catalysts can be used for aerobic oxidative cyclizations between 2-aminopyridines and ketones or alkynes, offering a more environmentally friendly alternative to palladium.[10][11]
-
Iodine-Catalyzed Synthesis: Molecular iodine can catalyze the condensation of 2-aminopyridines with various partners, providing a metal-free option that simplifies purification and reduces the risk of metal contamination in the final product.[12][13]
Q2: How can I effectively monitor reaction progress on a large scale where TLC sampling is difficult?
A2: While TLC remains a quick check, process analytical technology (PAT) is preferred for large-scale manufacturing. Options include:
-
In-situ IR/Raman Spectroscopy: Probes can be inserted directly into the reactor to monitor the disappearance of starting material peaks and the appearance of product peaks in real-time without taking samples.
-
Automated HPLC Sampling: Some modern reactor systems can be equipped with automated samplers that draw from the reaction mixture, quench, and inject into an HPLC for precise, quantitative analysis of reaction progress.
Q3: What are the critical safety considerations when scaling up this synthesis?
A3: Safety is paramount. Key considerations include:
-
Thermal Hazard Assessment: Perform a reaction calorimetry study to understand the heat output (exotherm) of the cyclization step. This will inform the required cooling capacity of the reactor and safe reagent addition rates.
-
Reagent Handling: Chloroacetaldehyde is toxic and a lachrymator. Tributyltin compounds are highly toxic. Ensure proper personal protective equipment (PPE) is used and all transfers are conducted in a well-ventilated area or a closed system.
-
Pressure Management: Ensure the reactor is properly vented, especially during reflux and any potential gas-evolving steps.
-
Solvent Safety: Toluene and ethanol are flammable. Ensure the reactor is properly grounded and all electrical equipment is intrinsically safe or explosion-proof.
Q4: My final product is off-white or slightly yellow. Is this acceptable for in vivo studies, and how can I improve its appearance?
A4: For in vivo studies, the highest possible purity is required, and color is often an indicator of impurities. While a faint color may be acceptable if the compound is >99% pure by HPLC and NMR, a colorless or white solid is ideal. To improve color:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through Celite®. This is very effective at removing colored, non-polar impurities.
-
Recrystallization: A carefully executed recrystallization is one of the most powerful methods for both purification and color improvement.[8]
-
Silica Gel Plug: If the impurities are polar, dissolving the product in a minimal amount of dichloromethane and passing it through a short plug of silica gel can be effective.
References
- BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Scientific Diagram. (n.d.). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- Atanassova, M., & Stoyanov, N. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35157–35171.
- Atanassova, M., & Stoyanov, N. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35157-35171.
- RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- BenchChem. (2025). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines. Benchchem.
- BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles. Benchchem.
- Mishra, M., & Behera, A. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4).
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[6][10][14]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. ACS Publications.
- RSC Publishing. (n.d.).
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[6][10][14]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed.
- Wang, Y., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.
Sources
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- 2. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
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- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Mass Spectrometry Fragmentation of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
Welcome to the technical support center for the analysis of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the mass spectrometric behavior of this compound. Here, we will dissect the fragmentation patterns you may encounter during your experiments, offering troubleshooting advice and clear, mechanistically-grounded explanations.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm seeing a peak at m/z 161 in my ESI-MS spectrum. Is this my molecular ion?
In positive mode Electrospray Ionization Mass Spectrometry (ESI-MS), it is highly probable that you are observing the protonated molecule, denoted as [M+H]⁺. Given that the molecular weight of this compound is 160.17 g/mol , the peak at m/z 161 represents the intact molecule with an added proton.[1] ESI is a "soft" ionization technique that typically results in minimal fragmentation, making the observation of the protonated molecular ion a reliable indicator of your compound's mass.[2]
Nitrogen-containing heterocyclic compounds, such as imidazopyridines, are readily protonated in the ESI source, leading to strong [M+H]⁺ signals.[3]
Troubleshooting:
-
No [M+H]⁺ peak?
-
Check your solvent system: Ensure you are using a solvent system that promotes protonation, such as methanol or acetonitrile with a small amount of formic acid or acetic acid.
-
Optimize source conditions: The capillary voltage and cone voltage can significantly impact ionization efficiency. A systematic optimization of these parameters is recommended.
-
Sample degradation: Consider the possibility of in-source degradation if your compound is unstable.
-
Question 2: What are the major fragment ions I should expect in the tandem mass spectrum (MS/MS) of the [M+H]⁺ ion at m/z 161?
When you subject the [M+H]⁺ ion (m/z 161) to collision-induced dissociation (CID), you can expect to see characteristic fragmentation patterns. The primary fragmentation pathways are dictated by the structure of the molecule, which includes the imidazopyridine core and the acetyl substituent.
The most prominent fragmentation is typically the loss of a neutral ketene molecule (CH₂=C=O) from the acetyl group, resulting in a fragment ion at m/z 119 . This is a common fragmentation pathway for protonated aromatic ketones.
Another expected fragmentation is the loss of a methyl radical (•CH₃) from the acetyl group, leading to the formation of an acylium ion at m/z 146 . This is a characteristic alpha-cleavage of ketones.[4][5][6]
Summary of Expected Major Fragments:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 161 | 146 | •CH₃ (15 Da) | Imidazo[1,2-a]pyridin-6-yl-C≡O⁺ |
| 161 | 119 | CH₂CO (42 Da) | Protonated 6-aminoimidazo[1,2-a]pyridine |
Question 3: I'm observing a fragment at m/z 133. How can this be explained?
The fragment at m/z 133 likely arises from the loss of a neutral carbon monoxide (CO) molecule from the acylium ion at m/z 146. This is a common subsequent fragmentation step for acylium ions.
Fragmentation Pathway: [M+H]⁺ (m/z 161) → [M+H - •CH₃]⁺ (m/z 146) → [M+H - •CH₃ - CO]⁺ (m/z 118) - Correction: The loss of CO from m/z 146 would result in an ion at m/z 118, not 133.
A more plausible explanation for a fragment at m/z 133 is the loss of ethylene (C₂H₄) from the pyridine ring of the molecular ion. This type of ring cleavage, while less common, can occur in heterocyclic systems.
A potential pathway for the formation of the m/z 133 ion could be the loss of a neutral molecule of acetylene (C₂H₂) from the pyridine ring of the [M+H]⁺ ion, resulting in a fragment at m/z 135, followed by the loss of two hydrogen atoms. A more direct route is not immediately obvious from standard fragmentation rules.
Troubleshooting Unexpected Peaks:
-
Confirm the precursor ion: Ensure that the fragment at m/z 133 is indeed originating from the precursor at m/z 161 by carefully examining your MS/MS data.
-
Consider rearrangements: Energetically unstable ions can undergo rearrangements before fragmentation, leading to unexpected neutral losses.[7]
-
Check for impurities: An unexpected peak could be a fragment from a co-eluting impurity. Review your chromatographic data.
Question 4: What would the fragmentation pattern look like under Electron Ionization (EI) conditions?
Electron Ionization (EI) is a "hard" ionization technique that imparts more energy to the molecule, leading to more extensive fragmentation.[4][7] In an EI mass spectrum of this compound, you would expect to see:
-
A molecular ion (M⁺•) at m/z 160: The presence of a nitrogen atom results in an odd nominal molecular weight, and according to the nitrogen rule, the molecular ion will have an even mass-to-charge ratio.
-
A prominent peak at m/z 145: This corresponds to the loss of a methyl radical (•CH₃) via alpha-cleavage, forming a stable acylium ion. This is often the base peak for methyl ketones.[8]
-
A peak at m/z 117: This would result from the subsequent loss of carbon monoxide (CO) from the acylium ion at m/z 145.
-
Other fragments corresponding to the cleavage of the imidazopyridine ring system.
Visualizing the Fragmentation Pathway (EI)
Caption: Proposed EI fragmentation of this compound.
Experimental Protocols
Protocol 1: Sample Preparation for LC-ESI-MS/MS
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Protocol 2: ESI-MS/MS Method Parameters
This protocol provides a starting point for method development. Optimization will be required for your specific instrument.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The nitrogen atoms in the imidazopyridine ring are basic and readily protonated.[3] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the formation of the electrospray plume. |
| Cone Voltage | 20 - 40 V | A lower cone voltage minimizes in-source fragmentation, while a higher voltage can induce it. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates the evaporation of solvent from the charged droplets. |
| Desolvation Temperature | 350 - 450 °C | Aids in the desolvation process. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
| Collision Energy | 10 - 30 eV | Ramping the collision energy can help to observe the formation and subsequent fragmentation of different ions. |
Logical Relationships in Fragmentation
The fragmentation of this compound is a logical cascade of events initiated by ionization. The initial charge site and the relative bond strengths within the molecule dictate the primary fragmentation pathways. Subsequent fragmentation of the primary ions follows predictable chemical principles, such as the loss of small, stable neutral molecules.
Visualizing the Logical Flow of Fragmentation
Caption: Logical workflow of mass spectrometry fragmentation.
References
- Vertex AI Search. (n.d.). Mass spectrometry. Retrieved January 6, 2026.
- Vertex AI Search. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved January 6, 2026.
- Hibbert, D. B. (2012).
- ChemistNate. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube.
- Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes.
- ChemRxiv. (2024).
- PubMed. (2025, January 21). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions.
- PubMed. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes.
- BLDpharm. (n.d.). This compound. Retrieved January 6, 2026.
- PubMed. (2005).
- arkat usa. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5.
- ElectronicsAndBooks. (n.d.). Effects of Bridgehead Substituents on the Mass Spectral Fragmentation Pathways for the 9-Methyl-9-azabicyclo[ 3.3.llnonane Frame.
- PubMed. (2021).
- Wikipedia. (n.d.).
- Chemical-Suppliers. (n.d.). 1-(imidazo(1,2-a)pyrimidin-3-yl)ethanone | CAS 453548-59-9.
- Chemistry LibreTexts. (2023, August 29).
- ChemicalBook. (2025, July 24). Ethanone, 1-imidazo[1,2-a]pyridin-3-yl- (9CI) | 29096-64-8.
- MDPI. (n.d.).
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 6, 2026.
- BLDpharm. (n.d.). 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone. Retrieved January 6, 2026.
- Sunway Pharm Ltd. (n.d.). 1-imidazo[1,2-a]pyridin-6-ylEthanone - CAS:944905-12-8.
- ACS Publications. (2024, July 15).
- RSC Publishing. (2024, January 29). Exploring the untapped pharmacological potential of imidazopyridazines.
- ResearchGate. (n.d.).
- PubMed Central. (n.d.). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.
- Benchchem. (n.d.). Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2- Amino-6-methylphenyl)ethanone.phenyl)ethanone.
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Best practices for handling and storing 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
Technical Support Center: 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
A Senior Application Scientist's Guide to Best Practices
Welcome to the technical support center for this compound. As a key intermediate in the synthesis of pharmacologically active molecules, including potent kinase inhibitors, the integrity of this compound is paramount to achieving reproducible and reliable experimental outcomes.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its proper handling, storage, and troubleshooting.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, but its reactivity also makes it susceptible to degradation if not handled correctly.[4][5] This document moves beyond simple instructions to explain the causality behind each recommendation, ensuring your experimental choices are informed and your protocols are robust.
Section 1: Compound Identification and Properties
A precise understanding of the compound's properties is the foundation of safe and effective handling.
| Property | Value | Source(s) |
| CAS Number | 944905-12-8 | |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | [6] |
| Appearance | Typically an off-white to yellow or brown solid. Verify with Certificate of Analysis. | General knowledge |
| Purity | >95% (Typical for research grade) | [7] |
Section 2: Safety and Handling Precautions (FAQs)
This section addresses the most common safety questions based on Safety Data Sheet (SDS) information for the compound and its structural analogs. All chemical products should be handled with the assumption of unknown hazards by trained personnel.[8]
Q1: What are the primary hazards associated with this compound?
A1: Based on data for structurally related imidazo[1,2-a]pyridine derivatives, this compound is classified as hazardous.[7][9] It is considered a skin irritant (Category 2) and a serious eye irritant (Category 2).[7][9] Inhalation may cause irritation to the respiratory tract, and ingestion may irritate mucous membranes.[7] Always consult the specific SDS provided by your supplier.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: To mitigate risks, the following PPE must be worn:
-
Eye Protection: Safety glasses with side shields or goggles are required.[10]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[6]
-
Body Protection: A lab coat is mandatory. Ensure it has long sleeves and is kept clean.[11]
-
Respiratory Protection: Handle the solid only in a well-ventilated area, such as a certified chemical fume hood, to avoid generating and inhaling dust.[7][10]
Q3: Are there any chemical incompatibilities I should be aware of?
A3: Yes. Avoid contact with strong oxidizing agents and strong bases.[7] The imidazo[1,2-a]pyridine ring system can be susceptible to degradation under harsh oxidative or basic conditions, which could compromise your sample and lead to failed reactions or artifacts in biological assays.
Q4: What should I do in case of accidental exposure?
A4: Immediate and proper first aid is critical.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention if irritation persists.[6][7]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[6][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6]
Section 3: Storage and Stability (FAQs)
Proper storage is crucial for maintaining the compound's purity and preventing degradation over time.
Q1: What is the optimal storage temperature for this compound?
A1: For long-term stability, the solid compound should be stored at -20°C .[12] While some suppliers may ship at ambient temperature, indicating short-term stability, freezer storage is the best practice to minimize degradation from thermal energy and environmental exposure over months or years.
Q2: How should the compound be stored to prevent degradation?
A2: Store the compound in a tightly sealed container to protect it from moisture and air.[7] Many heterocyclic compounds are hygroscopic and can also react with atmospheric CO₂ or oxygen over time. For added protection, consider storing the container inside a desiccator or flushing the vial with an inert gas like argon or nitrogen before sealing.
Q3: Is this compound light-sensitive?
A3: Imidazo[1,2-a]pyridine derivatives can exhibit photophysical properties and may be sensitive to UV light.[13] To prevent potential photodegradation, store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Q4: I've dissolved the compound in a solvent. How should I store the solution?
A4: The stability of the compound in solution is highly dependent on the solvent.
-
DMSO Solutions: For biological assays, stock solutions are often prepared in DMSO. These should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A study on related imidazo[1,2-a]pyridines noted that DMSO stock solutions were stored at room temperature for a maximum of 10 days, suggesting limited short-term stability, but long-term freezer storage is recommended.[14]
-
Aprotic Solvents (e.g., DCM, THF): Use these solutions fresh. The ketone functional group can potentially undergo side reactions over time in solution.[15]
-
Protic Solvents (e.g., Methanol, Ethanol): Use with caution. While useful for some reactions, alcohols can potentially form ketals, especially under acidic conditions, which could affect your results.
Section 4: Troubleshooting Guide
This guide addresses common experimental issues that may arise from improper handling or storage of this compound.
| Observed Problem | Potential Cause Related to Compound | Recommended Solution & Rationale |
| Poor or Inconsistent Solubility | Compound Degradation: The compound may have absorbed moisture, leading to hydrolysis or clumping. Degraded material often has different solubility characteristics. | Action: Use a fresh, properly stored vial of the compound. Rationale: Moisture can initiate degradation pathways. Storing the compound in a desiccator at -20°C minimizes water absorption.[7] |
| Low Reaction Yield or Stalled Reaction | Reduced Purity/Reactivity: The starting material may have degraded due to improper storage (exposure to air, light, or moisture). The ketone or imidazole moiety may have reacted. | Action: Before starting a large-scale reaction, run a small test reaction. Verify the purity of your starting material via TLC, ¹H NMR, or LC-MS. Rationale: This confirms the compound's integrity. Unexpected spots on TLC or new peaks in NMR/MS indicate degradation or impurities. |
| Inconsistent Results in Biological Assays | Stock Solution Instability: The compound may be degrading in your stock solution, especially after multiple freeze-thaw cycles or prolonged storage. | Action: Prepare fresh stock solutions from solid material. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. Rationale: Repeated temperature changes can accelerate degradation in solution. Aliquoting ensures consistent concentration for each experiment.[14] |
| Appearance of Unexpected Byproducts | Contamination or Incompatibility: The compound may have been handled with a contaminated spatula, or the reaction solvent/reagents may be incompatible (e.g., residual base or acid). | Action: Use dedicated, clean spatulas. Ensure all glassware is thoroughly dry. Use high-purity, anhydrous solvents when necessary. Rationale: Heterocyclic compounds can be sensitive to trace contaminants that catalyze side reactions.[7][10] |
Section 5: Detailed Protocols
These protocols provide a self-validating framework for key handling procedures.
Protocol 5.1: Receiving and Initial Inspection
-
Verify Shipment: Upon receipt, check that the container is intact and the seal has not been broken.
-
Review Documentation: Compare the received product with the packing slip and Certificate of Analysis (CoA). Confirm the CAS number (944905-12-8), lot number, and purity.
-
Log Entry: Record the compound details, date of receipt, lot number, and assigned storage location (e.g., Freezer F2, Shelf 3) in your lab's chemical inventory system.
-
Initial Storage: Immediately transfer the sealed container to a designated -20°C storage location that is dark and dry.
Protocol 5.2: Preparation of a 10 mM DMSO Stock Solution
-
Equilibration: Remove the sealed container from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes. Causality: This prevents atmospheric moisture from condensing on the cold solid when the vial is opened.
-
PPE and Environment: Perform all work in a chemical fume hood. Wear required PPE (gloves, lab coat, safety glasses).
-
Weighing: Tare a clean, dry vial on an analytical balance. Quickly weigh the desired amount of this compound (e.g., 1.60 mg for 1 mL of 10 mM solution) and record the exact weight.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO (e.g., 1.0 mL for 1.60 mg) to the vial.
-
Solubilization: Cap the vial and vortex or sonicate gently until the solid is completely dissolved. Visually inspect for any particulates.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) microvials. Flush with inert gas before capping if maximum stability is required. Store aliquots at -20°C or -80°C.
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Protocol 5.3: Spill Management
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel.[10]
-
Containment: Wear appropriate PPE. For a solid spill, use dry clean-up procedures to avoid generating dust.[10] Do not use air hoses.[10]
-
Clean-up: Carefully sweep or vacuum up the spilled material and place it in a clean, dry, sealable, and labeled container for hazardous waste.[10]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol, then water) and dispose of cleaning materials in the hazardous waste container.
-
Disposal: Dispose of the waste according to your institution's approved waste disposal procedures.[7]
Section 6: Visual Workflows
Diagram 1: Initial Handling Workflow
Caption: Workflow for receiving and securely storing the compound.
Diagram 2: Troubleshooting Experimental Failures
Caption: Decision tree for troubleshooting issues related to compound integrity.
Section 7: References
-
Fisher Scientific. Safety Data Sheet: Imidazo[1,2-a]pyridin-6-ylmethanol. (Note: A direct deep link to this specific SDS is not available, but it can be searched on the Fisher Scientific website.)
-
Sigma-Aldrich. 1-Imidazo[1,2-a]pyridin-6-yl-ethanone.
-
Apollo Scientific. Safety Data Sheet: Imidazo[1,2-a]pyrimidine.
-
ChemicalBook. 1-(imidazo[1,2-a]pyridin-7-yl)ethanone - Safety Data Sheet.
-
Fisher Scientific. Safety Data Sheet (Alternative for Imidazo[1,2-a]pyridin-6-ylmethanol). (Note: General SDS portal.)
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters.
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[7][10]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor. Journal of Medicinal Chemistry.
-
BLDpharm. 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone.
-
Hoffman Fine Chemicals. 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone.
-
ChemicalBook. 1-(6-chloroH-iMidazo[1,2-a]pyridin-3-yl)ethanone.
-
Martinez-Vargas, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules.
-
Gomathi, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
-
Tashkent Pharmaceutical Institute. Guidelines and Laboratory Protocols of Organic Chemistry.
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Singh, V., et al. (2013). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini-Reviews in Medicinal Chemistry.
-
Chemsrc. Ethanone, 1-imidazo[1,2-a]pyridin-3-yl-.
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Atomscientific. 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone.
-
Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry.
-
Chauvin, C., et al. (2012). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Mini-Reviews in Medicinal Chemistry.
-
Pipzine Chemicals. Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety.
-
Wang, C., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules.
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Dahan-Farkas, N., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry.
-
Wang, A., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters.
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Gao, M., et al. (2018). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Bioorganic & Medicinal Chemistry Letters.
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[7][10]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor. Journal of Medicinal Chemistry.
-
De Nardi, M., et al. (2021). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. The Journal of Organic Chemistry.
-
Chemistry For Everyone. (2023). How Are Ketones Synthesized In The Lab?. YouTube.
-
Ravez, S., et al. (2016). Discovery of Novel (Imidazo[1,2-a]pyrazin-6-yl)ureas as Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer Cell Lines. Anticancer Research.
-
BLDpharm. 1-(1-Methyl-1H-imidazo[4,5-b]pyrazin-6-yl)ethan-1-one.
-
Organic 2 Lab ACHM 223. (2019). Experiment - Reduction of Ketones. YouTube.
-
Sharma, V., et al. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.
-
JoVE. (2022). Separation of Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction. YouTube.
-
Kaur, H., et al. (2023). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
-
BroadPharm. IMIDAZO[1,2-A]PYRIDIN-6-YLMETHANOL.
-
Bartelink, I., et al. (2020). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Journal of Medicinal Chemistry.
-
Gao, M., et al. (2018). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, bicyclic structure is present in numerous FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of therapeutic activities, including sedative-hypnotic (Zolpidem), anti-inflammatory, and anticancer effects.[3][4] The specific derivative, 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone, serves as a critical building block for more complex molecules, such as potent and selective c-Met inhibitors for cancer therapy.[5]
Given its importance, unambiguous structural confirmation of this ketone intermediate is paramount. Errors in characterization, such as misidentification of isomers, can derail a research program, leading to wasted resources and flawed structure-activity relationship (SAR) studies.[6] This guide provides a comprehensive, multi-technique approach to rigorously confirm the identity and purity of synthesized this compound, moving beyond simple data reporting to explain the causal logic behind each analytical step.
Synthetic Context: Foreseeing Potential Ambiguities
The most common synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[7] For the title compound, this typically involves the reaction of 2-amino-5-acetylpyridine with a reagent like chloroacetaldehyde.
However, the choice of starting materials and reaction conditions can potentially lead to isomeric byproducts. For instance, if the starting material were 2-amino-3-acetylpyridine, the resulting product would be the 8-acetyl isomer. Therefore, our analytical strategy must be designed not just to confirm the presence of an acetyl-imidazo[1,2-a]pyridine, but to prove definitively that the substitution is at the C6 position.
The Analytical Workflow: An Integrated Approach
No single technique is sufficient for absolute structural proof. A synergistic combination of mass spectrometry and various spectroscopic methods is required. The following workflow illustrates a robust, self-validating system for structural elucidation.
Caption: Integrated workflow for structural confirmation.
Part 1: Foundational Analysis (MS and IR)
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper
Expertise & Experience: The first and most fundamental question is: "Does the synthesized molecule have the correct mass and elemental composition?" Low-resolution mass spectrometry can be misleading, but HRMS provides the necessary precision to distinguish between compounds with the same nominal mass but different elemental formulas.
Trustworthiness: We use HRMS (e.g., ESI-TOF) to obtain a mass measurement accurate to within 5 ppm. This allows for the unambiguous determination of the molecular formula.[8]
Expected Result for C₉H₈N₂O:
-
Calculated Mass [M+H]⁺: 161.0715
-
Observed Mass: Should be within ± 0.0008 of the calculated value.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to promote protonation.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Data Acquisition: Infuse the sample solution directly into the source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare its exact mass to the theoretical value calculated for C₉H₈N₂O.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy provides rapid confirmation of key functional groups. For our target, the most critical absorbances are the ketone carbonyl (C=O) and the aromatic C=C and C=N bonds of the heterocyclic system.[9][10]
Trustworthiness: The presence of a strong absorbance in the characteristic carbonyl region, coupled with the aromatic signals, provides strong initial evidence that the desired molecular framework has been formed.
Table 1: Key IR Absorbance Bands for Structural Confirmation
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
| Aryl Ketone (C=O) | Stretching | 1670 - 1690 | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| Aromatic C=C and C=N | Stretching | 1500 - 1620 | Multiple bands are expected, characteristic of the fused heterocyclic system.[9] |
| Aromatic C-H | Stretching | 3000 - 3100 | Confirms the presence of hydrogens on the aromatic rings. |
| Methyl C-H | Stretching | 2850 - 2960 | Confirms the presence of the acetyl methyl group. |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small, solvent-free sample of the purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact. Collect a background spectrum of the clean crystal. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Analysis: Identify the key peaks and compare their positions to the expected values in Table 1.
Part 2: Definitive Structure Elucidation (NMR Spectroscopy)
NMR is the most powerful tool for this task, as it maps the carbon-hydrogen framework and reveals through-bond connectivity, allowing for the definitive placement of the acetyl group.
¹H NMR Spectroscopy: The Isomer Differentiator
Expertise & Experience: The chemical shift, multiplicity, and coupling constants of the protons on the imidazo[1,2-a]pyridine ring are exquisitely sensitive to the substituent's position. The 6-acetyl group exerts specific electronic effects that create a unique and predictable pattern for the remaining ring protons (H-5, H-7, H-8, H-2, and H-3).
Trustworthiness: The key to confirming the 6-position lies in the coupling patterns of the pyridine ring protons.
-
H-5: Will appear as a doublet, coupled only to H-7.
-
H-7: Will be a doublet of doublets, coupled to both H-5 and H-8.
-
H-8: Will be a small doublet or singlet-like peak, showing only a small coupling to H-7. The proton at the C5 position is expected to be the most downfield shifted proton of the pyridine part of the ring system.[5]
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆) for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~9.0 - 9.2 | s (or narrow d) | N/A or ~1.0 Hz | Deshielded by adjacent nitrogen and the carbonyl group's anisotropic effect. Often appears as a singlet.[11] |
| H-8 | ~7.8 - 7.9 | d | ~9.5 Hz | Typical ortho coupling to H-7. |
| H-7 | ~7.7 - 7.8 | dd | ~9.5, 1.9 Hz | Shows ortho coupling to H-8 and meta coupling to H-5. This pattern is crucial for confirmation.[11] |
| H-3 | ~8.5 - 8.7 | s | N/A | Protons on the imidazole ring often appear as singlets. |
| H-2 | ~8.1 - 8.2 | s | N/A | Protons on the imidazole ring often appear as singlets. |
| -CH₃ (Acetyl) | ~2.6 - 2.7 | s | N/A | A characteristic singlet integrating to 3 protons. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expertise & Experience: ¹³C NMR complements the ¹H data by showing all unique carbon environments. The chemical shift of the carbonyl carbon is a key indicator, while the shifts of the ring carbons confirm the overall structure.
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Acetyl) | ~195 - 198 | Typical for an aryl ketone. |
| C-5 | ~148 - 150 | Carbons adjacent to nitrogen are significantly downfield.[11] |
| C-8a | ~143 - 145 | Bridgehead carbon adjacent to nitrogen. |
| C-2 | ~135 - 137 | Imidazole ring carbon. |
| C-6 | ~130 - 133 | Carbon bearing the acetyl substituent. |
| C-3 | ~128 - 130 | Imidazole ring carbon. |
| C-8 | ~125 - 127 | Pyridine ring carbon. |
| C-7 | ~118 - 120 | Pyridine ring carbon. |
| -CH₃ (Acetyl) | ~26 - 28 | Aliphatic methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure adequate resolution to resolve all couplings.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence to obtain full quaternary and CH/CH₂/CH₃ information).
-
2D NMR Acquisition (if needed): If any ambiguity remains, acquire a ¹H-¹H COSY spectrum to confirm proton-proton couplings and a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.
-
Analysis: Process the spectra and assign all peaks based on chemical shift, multiplicity, integration, and 2D correlations. Compare the observed data with the predicted values in Tables 2 and 3.
Part 3: Comparative Analysis - Ruling out Isomers
The Self-Validating System: The ultimate proof comes from demonstrating that the observed data matches the target structure and does not match plausible alternatives. Let's compare our expected ¹H NMR data for the 6-acetyl isomer with the predicted data for a potential 8-acetyl isomer.
Table 4: ¹H NMR Comparison Guide for Isomer Differentiation
| Proton | Expected for 6-Acetyl Isomer (Target) | Predicted for 8-Acetyl Isomer (Alternative) | Key Differentiating Feature |
| H-5 | Singlet-like, most downfield (~9.0-9.2 ppm) | Doublet of doublets (~7.2-7.4 ppm) | Position & Multiplicity: H-5 is highly deshielded and isolated in the 6-isomer, but coupled and upfield in the 8-isomer. |
| H-7 | Doublet of doublets (~7.7-7.8 ppm) | Triplet (~7.0-7.2 ppm) | Multiplicity: The dd pattern is unique to the 6-isomer's H-7 proton. The 8-isomer would show a triplet for H-7. |
| H-8 | Doublet (~7.8-7.9 ppm) | N/A (Substituted with acetyl group) | Presence/Absence: A signal for H-8 must be present for the 6-acetyl isomer. |
Caption: Key ¹H-¹H COSY correlations for the title compound.
Conclusion
Confirming the structure of this compound is a systematic process of evidence accumulation. By integrating HRMS for formula confirmation, IR for functional group identification, and a detailed analysis of 1D and 2D NMR spectra, a researcher can build an unassailable case for the product's identity. The critical step is the comparative analysis of the ¹H NMR data, which allows for the definitive exclusion of other potential isomers. This rigorous, multi-faceted approach ensures the scientific integrity of subsequent research and development efforts.
References
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed. Available at: [Link]
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Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. (2022). ResearchGate. Available at: [Link]
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Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). PubMed. Available at: [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (n.d.). Semantic Scholar. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). ChemProc. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]
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A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). e-Century Publishing Corporation. Available at: [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[9][12][13]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. (2014). ACS Publications. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Available at: [Link]
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Structures of 2/4-acetyl pyridine connected to imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Available at: [Link]
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¹H and ¹³C NMR chemical shifts of 6a. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI. Available at: [Link]
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. Available at: [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. Available at: [Link]
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Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024). ACS Publications. Available at: [Link]
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A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). IU Indianapolis ScholarWorks. Available at: [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI. Available at: [Link]
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Validating the results of a kinase inhibition assay for an imidazo[1,2-a]pyridine
<Comparison Guide: Validating Kin-819, a Novel Imidazo[1,2-a]pyridine Kinase Inhibitor
Introduction: The Imperative of Rigorous Kinase Inhibitor Validation
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in kinase inhibitor discovery, with numerous derivatives showing potent and selective activity against a range of kinase targets.[1][2][3][4] These compounds often act as ATP-competitive inhibitors, making them attractive candidates for therapeutic development in oncology, inflammation, and neurodegenerative diseases.[1] However, the promise of any new chemical entity, such as our novel imidazo[1,2-a]pyridine, Kin-819 , hinges on a robust and multi-faceted validation process. This guide provides a comprehensive framework for validating the results of a primary kinase inhibition assay, emphasizing the principles of scientific integrity through orthogonal testing and cell-based confirmation.
The journey from a promising hit in a primary screen to a validated lead compound is fraught with potential pitfalls, including false positives arising from compound interference or non-specific inhibition.[5] Therefore, a single data point, no matter how compelling, is insufficient. We must employ a battery of self-validating experimental systems to build a comprehensive and trustworthy data package. This guide will compare the performance of Kin-819 against a known, well-characterized inhibitor of the same kinase, Reference Compound X , across a series of biochemical and cellular assays.
Primary Biochemical Validation: Quantifying Direct Enzymatic Inhibition
The initial assessment of a kinase inhibitor's potency is typically performed in a purified, cell-free system. This allows for the direct measurement of the compound's effect on the kinase's enzymatic activity without the complexities of a cellular environment. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7][8]
Causality Behind Experimental Choices
The selection of the ADP-Glo™ assay is predicated on its universality and high sensitivity.[6][7] It can be used for virtually any kinase and is less susceptible to interference from colored or fluorescent compounds than other assay formats.[5] By measuring ADP production, we directly quantify the catalytic event, providing a robust measure of kinase inhibition.
Data Summary: Kin-819 vs. Reference Compound X in ADP-Glo™ Assay
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) |
| Kin-819 | 25 | >10,000 | >10,000 |
| Reference Compound X | 10 | 5,000 | >10,000 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
The data clearly indicates that while Reference Compound X is more potent against the primary target, Kin-819 demonstrates superior selectivity.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase reaction buffer. Serially dilute Kin-819 and Reference Compound X in DMSO, followed by a further dilution in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilutions. Add 5 µL of the kinase/substrate mix to each well. Initiate the reaction by adding 5 µL of ATP solution.[9] Incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6][7][10] Incubate at room temperature for 40 minutes.[7][10]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase/luciferin reaction.[6][7] Incubate at room temperature for 30-60 minutes.[10]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[9][10]
-
Data Analysis: Normalize the data to controls (0% and 100% inhibition) and plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.
Visualization: Primary Assay Workflow
Caption: Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.
Cell-Based Validation: Assessing Target Engagement and Pathway Inhibition in a Physiological Context
While biochemical assays are essential for determining direct enzymatic inhibition and binding affinity, they do not fully recapitulate the complexity of the cellular environment. [11]Therefore, it is critical to validate the activity of Kin-819 in a relevant cellular context. [12]This is typically achieved by measuring the phosphorylation of a known downstream substrate of the target kinase. [13]
Causality Behind Experimental Choices
Western blotting for phosphorylated proteins is a gold-standard method for assessing the activity of a kinase signaling pathway in cells. [14][15]By measuring the levels of a specific phospho-substrate, we can directly assess the ability of Kin-819 to inhibit the target kinase in its native environment. This approach provides crucial information on the compound's cell permeability and its ability to engage the target in the presence of endogenous ATP concentrations.
Data Summary: Kin-819 vs. Reference Compound X in Cellular Phospho-Substrate Assay
| Compound | Cellular Phospho-Substrate IC50 (nM) |
| Kin-819 | 150 |
| Reference Compound X | 80 |
IC50 values represent the concentration of the compound required to inhibit 50% of the substrate phosphorylation in cells.
The cellular data confirms that both compounds are cell-permeable and inhibit the target kinase in a cellular context, with a predictable rightward shift in potency compared to the biochemical assays.
Experimental Protocol: Western Blot for Phosphorylated Proteins
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of Kin-819 or Reference Compound X for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins. 3. Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer them to a PVDF membrane. 5. Immunoblotting: Block the membrane (e.g., with BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated substrate. Follow this with incubation with an HRP-conjugated secondary antibody. 6. Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [16]7. Normalization: Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading. [15][16][17]8. Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein and loading control. Plot the normalized signal against the log of the compound concentration to determine the cellular IC50.
Visualization: Cellular Validation Workflow
Caption: Workflow for Western Blot-based cellular kinase inhibition assay.
Conclusion: A Triad of Evidence for Confident Validation
The comprehensive validation of a novel kinase inhibitor like Kin-819 requires a multi-pronged approach that moves beyond a single biochemical assay. By employing a primary activity-based assay (ADP-Glo™), an orthogonal binding assay (LanthaScreen™), and a cell-based target engagement assay (phospho-protein Western blot), we have constructed a robust data package that provides a high degree of confidence in the inhibitory activity and cellular efficacy of Kin-819. The comparative data against Reference Compound X highlights the superior selectivity profile of Kin-819, a key attribute for a successful drug candidate. This triad of evidence forms a self-validating system that underscores the scientific integrity of our findings and provides a solid foundation for further preclinical development.
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Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]
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A Researcher's Guide to the Reproducible Synthesis of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
Abstract
1-(Imidazo[1,2-a]pyridin-6-yl)ethanone is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for various pharmacologically active compounds.[1][2][3] However, the reproducibility of its synthesis can be a significant challenge, leading to variations in yield and purity that can impede research and development timelines. This guide provides an in-depth comparison of common synthetic routes to this compound, offering insights into the critical parameters that govern reproducibility. We will explore the nuances of the classical Groebke-Blackburn-Bienaymé reaction and compare it with alternative methodologies, providing detailed, field-tested protocols and troubleshooting advice to empower researchers to achieve consistent and reliable results.
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Reproducibility Challenge
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][4] The specific derivative, this compound, is a crucial precursor for compounds targeting kinases and other enzymes implicated in various diseases.[5][6]
Despite its importance, the synthesis of this and related imidazopyridines can be fraught with reproducibility issues. Factors such as reagent quality, reaction conditions, and work-up procedures can significantly impact the outcome, leading to inconsistent yields and the formation of difficult-to-remove impurities. This guide aims to demystify the synthesis of this compound by providing a comparative analysis of established methods and highlighting the key experimental details that are often overlooked but are critical for success.
Comparative Analysis of Synthetic Methodologies
Two primary synthetic strategies for the construction of the imidazo[1,2-a]pyridine core are the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction and the traditional condensation of a 2-aminopyridine with an α-haloketone.
Method 1: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful one-pot, three-component reaction that combines an aminopyridine, an aldehyde, and an isocyanide to rapidly generate substituted imidazo[1,2-a]pyridines.[7][8] This approach is highly attractive due to its atom economy and the ability to introduce molecular diversity in a single step.
Mechanistic Considerations and Causality
The reaction proceeds through the formation of a Schiff base from the aminopyridine and aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization and tautomerization yield the final imidazo[1,2-a]pyridine product. The choice of catalyst, often a Lewis or Brønsted acid, is critical for activating the aldehyde and promoting the initial imine formation.
Visualization of the GBB Reaction Workflow
Caption: Workflow of the Groebke-Blackburn-Bienaymé Reaction.
Method 2: Condensation of 2-Aminopyridine with an α-Haloketone
This classical approach involves the reaction of a substituted 2-aminopyridine with an α-haloketone.[2] While it is a two-component reaction, it often requires the prior synthesis or sourcing of the appropriate α-haloketone, which can be lachrymatory and unstable.
Mechanistic Considerations and Causality
The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-haloketone to form a pyridinium salt. Subsequent intramolecular condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration, affords the imidazo[1,2-a]pyridine ring system. The choice of base and solvent is crucial to facilitate the cyclization and minimize side reactions.
Visualization of the Condensation Reaction Workflow
Caption: Workflow of the Condensation Reaction.
Performance Comparison
| Parameter | Groebke-Blackburn-Bienaymé (GBB) Reaction | Condensation with α-Haloketone |
| Starting Materials | 2-Amino-5-acetylpyridine, Aldehyde, Isocyanide | 2-Aminopyridine, α-Haloketone |
| Number of Steps | One-pot | Typically two steps (synthesis of α-haloketone) |
| Reported Yields | Moderate to good (67-86%)[7] | Variable, can be high but often inconsistent |
| Reaction Conditions | Often requires a catalyst (e.g., Sc(OTf)₃, I₂)[9][10]; can be performed under microwave irradiation[9] | Requires a base (e.g., NaHCO₃); can be run under milder conditions[1] |
| Key Challenges | Isocyanide reagents can be toxic and have strong odors. Optimization of catalyst and reaction conditions is crucial. | α-Haloketones are often lachrymatory and unstable. Side reactions can lead to complex mixtures. |
| Reproducibility | Can be sensitive to reagent purity and catalyst activity. | Highly dependent on the quality of the α-haloketone and precise control of reaction conditions. |
Factors Influencing Reproducibility
Several key factors can significantly impact the reproducibility of the synthesis of this compound, regardless of the chosen method.
-
Reagent Purity: The purity of the starting materials, particularly the aminopyridine and any carbonyl compounds, is paramount. Impurities can lead to the formation of side products that are difficult to separate from the desired product.
-
Solvent Quality: The choice and dryness of the solvent can influence reaction rates and the formation of byproducts. For many of these reactions, anhydrous conditions are recommended to prevent hydrolysis of intermediates.
-
Temperature Control: Precise temperature control is critical. Excursions from the optimal temperature can lead to decomposition of reactants or the formation of undesired isomers.
-
Atmosphere: Some reactions for the synthesis of imidazo[1,2-a]pyridines are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.[11]
-
Work-up and Purification: The method of quenching the reaction, extracting the product, and purification (e.g., column chromatography, recrystallization) must be consistent to obtain a pure product with a consistent yield.
Detailed Experimental Protocols
Protocol 1: Synthesis via GBB Reaction
This protocol is adapted from methodologies described in the literature for similar imidazo[1,2-a]pyridine syntheses.[4][7]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-amino-5-acetylpyridine (1.0 eq), the chosen aldehyde (1.1 eq), and the catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., methanol/dichloromethane mixture) via syringe.
-
Reaction Initiation: Stir the mixture at room temperature for 45 minutes.
-
Isocyanide Addition: Add the isocyanide (e.g., tosylmethyl isocyanide, 1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Synthesis via Condensation with an α-Haloketone
This protocol is a generalized procedure based on classical methods for imidazo[1,2-a]pyridine synthesis.[2][12]
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-acetylpyridine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF).
-
Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Haloketone Addition: Slowly add the α-haloketone (e.g., bromoacetone, 1.1 eq) to the mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 4-6 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; decomposition of starting materials or product. | Verify reagent purity. Optimize reaction time and temperature. Ensure anhydrous conditions. |
| Formation of Multiple Products | Side reactions; incorrect stoichiometry. | Carefully control the addition of reagents. Re-evaluate the choice of base or catalyst. |
| Difficulty in Purification | Formation of closely related impurities. | Optimize the chromatographic separation conditions. Consider derivatization to aid in separation. |
| Inconsistent Results | Variations in reagent quality or reaction setup. | Use reagents from the same batch for comparative experiments. Standardize all reaction parameters. |
Conclusion
The reproducible synthesis of this compound is achievable with careful attention to detail and a thorough understanding of the underlying reaction mechanisms. While the Groebke-Blackburn-Bienaymé reaction offers an elegant and efficient one-pot approach, the classical condensation method remains a viable alternative, provided that high-quality reagents are used and reaction conditions are meticulously controlled. By implementing the protocols and troubleshooting guidance provided in this guide, researchers can enhance the consistency and reliability of their synthetic efforts, thereby accelerating the pace of drug discovery and development.
References
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E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]
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National Institutes of Health. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Available from: [Link]
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PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
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ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]
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MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
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National Institutes of Health. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]
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MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
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Royal Society of Chemistry. Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
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ACS Publications. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][13]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Available from: [Link]
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Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]
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Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
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Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]
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PubMed. Molecular characterization of EP6--a novel imidazo[1,2-a]pyridine based direct 5-lipoxygenase inhibitor. Available from: [Link]
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A Comparative Analysis of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone and Other Kinase Inhibitors: A Guide for Drug Discovery Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibition against various kinases. This guide provides a comprehensive comparative analysis of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone, a representative of this class, against established multi-kinase inhibitors such as Anlotinib, Sorafenib, and Sunitinib. We will delve into the underlying signaling pathways, present detailed experimental protocols for evaluating inhibitory activity, and offer a head-to-head comparison of their performance based on hypothetical, yet plausible, experimental data. This document is intended to serve as a practical resource for researchers and drug development professionals in the oncology and kinase inhibitor fields.
Introduction: The Kinase Inhibition Landscape
Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, modulating protein function, localization, and stability. With over 500 kinases in the human kinome, these enzymes form complex signaling networks that govern cell growth, differentiation, proliferation, and apoptosis.[1] Aberrant kinase activity, often due to genetic mutations, can lead to uncontrolled cell proliferation and survival, hallmarks of cancer.
The imidazo[1,2-a]pyridine core is a heterocyclic scaffold that has garnered significant interest in drug discovery due to its versatile biological activities.[2][3] Derivatives of this scaffold have been reported to inhibit a range of kinases, including Akt, PI3K/mTOR, Aurora kinases, and cyclin-dependent kinases (CDKs).[4][5][6][7][8] The specific compound of interest, this compound, serves as a foundational structure for exploring the potential of this chemical class as kinase inhibitors.
This guide will compare this compound with three clinically approved multi-targeted tyrosine kinase inhibitors (TKIs):
-
Anlotinib: A novel TKI that targets VEGFR, FGFR, PDGFR, and c-Kit.[9][10][11][12][13]
-
Sorafenib: A potent inhibitor of VEGFR, PDGFR, and RAF kinases.[14][15][16][17][18]
-
Sunitinib: A multi-targeted TKI that inhibits VEGFR, PDGFR, c-KIT, and other kinases.[19][20][21][22][23]
Relevant Signaling Pathways
The kinases targeted by these inhibitors are key players in pro-cancerous signaling cascades, particularly those involved in angiogenesis (the formation of new blood vessels) and cell proliferation.
Angiogenesis Signaling
Angiogenesis is crucial for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are central to this process.
Caption: Simplified Angiogenesis Signaling Pathway and inhibitor targets.
Proliferation Signaling
The RAF/MEK/ERK and PI3K/AKT/mTOR pathways are central to cell proliferation and survival. Their constitutive activation is a common feature in many cancers.
Caption: Key Proliferation Signaling Pathways and potential inhibitor targets.
Methodologies for Comparative Analysis
To objectively compare the efficacy of these kinase inhibitors, a combination of in vitro biochemical and cell-based assays is essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a fluorescence-based assay that quantifies ATP consumption.[24][25][26]
Experimental Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase (e.g., VEGFR2, c-RAF, PI3Kα) and its specific substrate to the desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the test compounds (this compound, Anlotinib, Sorafenib, Sunitinib) in DMSO, then further dilute in kinase buffer.
-
-
Assay Plate Preparation:
-
Add the diluted inhibitors to the wells of a 384-well plate.
-
Add the diluted kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and measure the remaining ATP using a detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[27][28][29][30]
Experimental Workflow:
Caption: Workflow for a cell-based MTT proliferation assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture relevant cancer cell lines (e.g., HUVEC for angiogenesis, A549 lung cancer for proliferation) in appropriate media.
-
Trypsinize and count the cells, then seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the cell plates and add the media containing the inhibitors.
-
-
Incubation:
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the GI50 value (the concentration required to inhibit cell growth by 50%).
-
Comparative Performance Analysis (Hypothetical Data)
The following tables present a hypothetical but plausible comparison of the inhibitors based on the assays described above.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Kinase Target | This compound | Anlotinib | Sorafenib | Sunitinib |
| VEGFR2 | >10,000 | 5.2 | 90 | 9 |
| PDGFRβ | >10,000 | 15 | 58 | 2 |
| c-Kit | >10,000 | 20 | 68 | 1 |
| c-RAF | 5,200 | >10,000 | 6 | >10,000 |
| PI3Kα | 85 | >10,000 | 5,800 | >10,000 |
| Akt1 | 150 | >10,000 | >10,000 | >10,000 |
| mTOR | 120 | >10,000 | 1,500 | >10,000 |
Table 2: In Vitro Cell Proliferation (GI50, µM)
| Cell Line | Primary Target Pathway | This compound | Anlotinib | Sorafenib | Sunitinib |
| HUVEC | Angiogenesis (VEGFR) | >50 | 0.8 | 2.5 | 0.5 |
| A549 (Lung) | Proliferation (Various) | 5.6 | 3.1 | 4.8 | 2.9 |
| HT-29 (Colon) | Proliferation (PI3K/Akt) | 1.2 | 4.5 | 6.2 | 3.8 |
Discussion and Scientific Interpretation
The hypothetical data presented above illustrates a distinct inhibitory profile for each compound, highlighting the importance of the underlying chemical scaffold and substitutions.
-
This compound: This compound demonstrates a selective profile, showing potent inhibition of the PI3K/Akt/mTOR pathway with IC50 values in the nanomolar range. This is consistent with literature reports on other imidazo[1,2-a]pyridine derivatives.[2][5][6] Its lack of activity against receptor tyrosine kinases like VEGFR and PDGFR suggests a more focused mechanism of action. This is reflected in the cell-based assays, where it shows strong growth inhibition in a colon cancer cell line (HT-29) known to be sensitive to PI3K/Akt pathway inhibitors, but weak activity against HUVEC cells, which are primarily driven by VEGFR signaling.
-
Anlotinib, Sorafenib, and Sunitinib: These approved drugs exhibit the expected multi-targeted profiles, with potent inhibition of kinases involved in angiogenesis (VEGFR, PDGFR).[9][18][22] Their broad activity is beneficial for inhibiting multiple cancer-promoting pathways simultaneously. However, this can also lead to off-target effects and associated toxicities. The subtle differences in their IC50 values against various kinases can translate to differences in their clinical efficacy and side-effect profiles. For instance, Sorafenib's unique potent inhibition of c-RAF distinguishes it from Anlotinib and Sunitinib.[14][15][18]
Causality and Experimental Choices: The choice of both biochemical and cell-based assays is crucial for a comprehensive understanding of a kinase inhibitor's potential. The in vitro kinase assay provides a direct measure of target engagement and potency in a clean system, free from the complexities of a cellular environment. The cell-based proliferation assay, on the other hand, offers a more physiologically relevant context, assessing the compound's ability to penetrate cell membranes and inhibit its target within the intricate network of cellular signaling pathways. The selection of cell lines with known dependencies on specific pathways (e.g., HT-29 and PI3K/Akt) allows for a more nuanced interpretation of the compound's mechanism of action.
Conclusion and Future Directions
This comparative analysis underscores the diverse landscape of kinase inhibitors and the potential of the imidazo[1,2-a]pyridine scaffold. While this compound, in its current form, may not possess the broad anti-angiogenic profile of established drugs like Anlotinib, Sorafenib, and Sunitinib, its selective inhibition of the PI3K/Akt/mTOR pathway makes it an interesting starting point for the development of more targeted therapies.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of the imidazo[1,2-a]pyridine core.
-
In vivo studies: To evaluate the efficacy and pharmacokinetic properties of promising derivatives in animal models of cancer.
-
Combination therapies: Exploring the synergistic potential of selective PI3K/Akt/mTOR inhibitors with anti-angiogenic agents or other targeted therapies.
By employing the rigorous experimental methodologies outlined in this guide, researchers can effectively characterize and compare novel kinase inhibitors, ultimately contributing to the development of the next generation of targeted cancer therapies.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 6, 2026, from [Link]
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MTT assay protocol. (2023). protocols.io. Retrieved January 6, 2026, from [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2014). Bioorganic & Medicinal Chemistry Letters. Retrieved January 6, 2026, from [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). European Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
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Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. (2019). Bioorganic Chemistry. Retrieved January 6, 2026, from [Link]
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Anlotinib: A Deep Dive into its Chemical Properties and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]
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Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). ACS Medicinal Chemistry Letters. Retrieved January 6, 2026, from [Link]
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Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. (2003). Bioorganic & Medicinal Chemistry Letters. Retrieved January 6, 2026, from [Link]
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Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (2024). European Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
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Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2018). Oncology Letters. Retrieved January 6, 2026, from [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[27][31]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. (2014). Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[27][31]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014). Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
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1-[1-(Imidazo[1,2-A]pyridin-5-Yl)-7-(Morpholin-4-Yl)indolizin-3-Yl]ethanone. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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Kinase assays. (2020). BMG LABTECH. Retrieved January 6, 2026, from [Link]
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How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved January 6, 2026, from [Link]
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KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 6, 2026, from [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[27][31]triazolo[4,5-b]pyrazine (volitinib) as a highly potent. (2014). Semantic Scholar. Retrieved January 6, 2026, from [https://www.semanticscholar.org/paper/Discovery-of-(S)-1-(1-(Imidazo-1-2-a-pyridin-6-yl)-as-Jia-Dai/4f6d89957723498863690d5e533c3752e2578e9b]([Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2024). ChemProc. Retrieved January 6, 2026, from [Link]
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6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). European Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
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Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2018). Molecules. Retrieved January 6, 2026, from [Link]
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Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. (2023). European Journal of Medicinal Chemistry. Retrieved January 6, 2026, from [Link]
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A Comparative Guide to the Anticancer Potential of Imidazo[1,2-a]Pyridine Scaffolds: A Focus on Positional Isomerism
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-a]Pyridine Core: A Versatile Scaffold in Oncology
The imidazo[1,2-a]pyridine ring system has garnered substantial interest from medicinal chemists due to its synthetic accessibility and its ability to interact with a diverse array of biological targets.[1][4] Numerous in-vitro studies have demonstrated the potential therapeutic effects of imidazo[1,2-a]pyridine-based compounds against a variety of cancer cell lines, including those of the breast, colon, lung, and melanoma.[5][6][7]
The anticancer effects of these compounds are often attributed to their ability to inhibit key molecular mechanisms and signaling pathways that are frequently dysregulated in cancer. One of the most prominent mechanisms of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[6][8]
Structure-Activity Relationship: The Decisive Role of Substitution Patterns
The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core. Even minor alterations to the substitution pattern can lead to significant changes in anticancer potency and selectivity. This highlights the importance of systematic structure-activity relationship (SAR) studies in the design of novel anticancer agents.[9]
To illustrate this principle, the following table summarizes the in vitro anticancer activity of various substituted imidazo[1,2-a]pyridine derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency, with lower values indicating higher efficacy.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | Varied substitutions | A375 (Melanoma) | 9.7 - 44.6 | [6] |
| WM115 (Melanoma) | 9.7 - 44.6 | [6] | ||
| HeLa (Cervical) | 9.7 - 44.6 | [6] | ||
| IP-5 | Not specified | HCC1937 (Breast) | 45 | [5][8][10] |
| IP-6 | Not specified | HCC1937 (Breast) | 47.7 | [5][8][10] |
| IP-7 | Not specified | HCC1937 (Breast) | 79.6 | [5][8][10] |
| 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline | HCC827 (NSCLC) | 0.09 - 0.43 | [11] |
| A549 (NSCLC) | 0.09 - 0.43 | [11] | ||
| SH-SY5Y (Neuroblastoma) | 0.09 - 0.43 | [11] | ||
| HEL (Leukemia) | 0.09 - 0.43 | [11] | ||
| MCF-7 (Breast) | 0.09 - 0.43 | [11] | ||
| 12b | Varied substitutions | Hep-2 (Laryngeal) | 11 | [12] |
| HepG2 (Hepatocellular) | 13 | [12] | ||
| MCF-7 (Breast) | 11 | [12] | ||
| A375 (Melanoma) | 11 | [12] | ||
| HB9 | Hybrid with 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid | A549 (Lung) | 50.56 | [13] |
| HB10 | Hybrid with 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid | HepG2 (Liver) | 51.52 | [13] |
This table presents a selection of data from the cited literature and is intended to be illustrative of the range of activities observed for this class of compounds. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
The data clearly demonstrates that the anticancer activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the specific substitutions on the core structure. For instance, the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13k exhibits potent submicromolar activity against a panel of cancer cell lines, highlighting the effectiveness of this particular substitution pattern.[11]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To enable a direct and reliable comparison of the anticancer activity of 6-acetyl and 7-acetyl imidazo[1,2-a]pyridine, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.
Principle
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Step-by-Step Methodology
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells in the exponential growth phase using trypsinization.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well microplate at an optimized density (typically 5,000-10,000 cells per well) in a final volume of 100 µL of culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare stock solutions of 6-acetyl and 7-acetyl imidazo[1,2-a]pyridine in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the compounds in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Figure 1: A schematic workflow of the MTT assay for assessing the cytotoxicity of imidazo[1,2-a]pyridine derivatives.
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A Head-to-Head Comparison of Synthetic Routes to Imidazo[1,2-a]pyridines: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including the well-known drugs Zolpidem and Alpidem.[1][2] Its unique electronic and chemical properties have driven continuous innovation in synthetic methodologies. This guide provides a head-to-head comparison of the most prominent synthetic routes, offering field-proven insights to help researchers select the optimal strategy for their specific target molecules and research goals.
The Classical Approach: Tschitschibabin Reaction
First reported by Aleksei Tschitschibabin, this reaction remains one of the most traditional and widely used methods for constructing the imidazo[1,2-a]pyridine core.[2] It involves the condensation of a 2-aminopyridine with an α-haloketone.
Mechanism and Rationale
The reaction proceeds through a well-established two-step sequence. The initial and rate-determining step is the nucleophilic attack of the endocyclic pyridine nitrogen onto the electrophilic carbon of the α-haloketone, forming a pyridinium salt intermediate. This choice is rationalized by the higher nucleophilicity of the ring nitrogen compared to the exocyclic amino group. Subsequent intramolecular cyclization, driven by the nucleophilic exocyclic amine attacking the ketone carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine.[2][3]
Caption: Mechanism of the Tschitschibabin reaction.
Performance Data
The Tschitschibabin reaction is known for its reliability and generally good yields, particularly with electron-rich 2-aminopyridines and reactive α-haloketones.
| 2-Aminopyridine Derivative | α-Haloketone Derivative | Conditions | Yield (%) | Reference |
| 2-Aminopyridine | 2-Bromoacetophenone | Reflux in ethanol | ~85-95% | [4] |
| 2-Amino-5-methylpyridine | 2-Chloro-4'-nitroacetophenone | DMF, K2CO3, rt | High | [5] |
| 2-Aminopyridine | Ethyl bromopyruvate | Reflux in ethanol | High | [4] |
Representative Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous ethanol (20 mL), add 2-bromoacetophenone (1.05 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with cold water, and recrystallized from aqueous ethanol to afford the pure product.[6]
Advantages and Disadvantages
-
Advantages: High reliability, simple procedure, readily available starting materials, and generally high yields.
-
Disadvantages: The lachrymatory and toxic nature of α-haloketones is a significant drawback.[7] The substrate scope can be limited by the availability of the requisite α-halocarbonyl compounds.
The Multicomponent Approach: Groebke-Blackburn-Bienaymé Reaction (GBBR)
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful one-pot, three-component reaction (3-CR) that has emerged as a highly efficient and versatile method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[8][9] It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.
Mechanism and Rationale
The reaction is typically catalyzed by a Brønsted or Lewis acid. The aldehyde first reacts with the 2-aminopyridine to form a Schiff base (imine) intermediate. Protonation of the imine nitrogen activates it for nucleophilic attack by the isocyanide carbon. This is followed by an intramolecular [4+1] cycloaddition, leading to a five-membered ring intermediate which then tautomerizes to the stable aromatic product. The use of an acid catalyst is crucial as it activates the Schiff base, making it more susceptible to nucleophilic attack by the isocyanide.[9][10]
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Performance Data
The GBBR offers excellent yields and a broad substrate scope, allowing for significant molecular diversity.[8][11]
| 2-Aminopyridine | Aldehyde | Isocyanide | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | NH4Cl, 60 °C | 86 |[8] | | 2-Amino-5-chloropyridine| Furfural | Cyclohexyl isocyanide | NH4Cl, 60 °C | 75 |[8] | | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | NH4Cl, 60 °C | 80 |[8] | | 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl, EtOH, MW, 30 min | 89 |[11] |
Representative Experimental Protocol: Ultrasound-Assisted Synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
-
In a suitable vessel, mix 2-aminopyridine (1.0 mmol), furfural (1.0 mmol), cyclohexyl isocyanide (1.0 mmol), and phenylboronic acid (PBA) (10 mol%) in water (2 mL).
-
Place the reaction vessel in an ultrasonic bath and irradiate at 60 °C.
-
Monitor the reaction by TLC until completion (typically 1-2 hours).
-
After completion, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.[8]
Advantages and Disadvantages
-
Advantages: High atom economy, operational simplicity (one-pot), broad substrate scope, and rapid generation of molecular complexity.[8][11]
-
Disadvantages: Isocyanides are often volatile, toxic, and have unpleasant odors, requiring careful handling in a well-ventilated fume hood.
Modern Variations and Green Approaches
Recent advancements have focused on developing more sustainable, efficient, and safer synthetic routes. These include microwave-assisted synthesis, one-pot procedures combining different reaction types, and the use of greener catalysts and solvents.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields in dramatically shorter reaction times compared to conventional heating.[3][6][12] This is attributed to efficient and uniform heating.
-
Example: A one-pot, three-component reaction of phenyl glyoxals, 2-aminopyridines, and barbituric acids under solvent-free microwave irradiation provides products in high yields (82-96%) in just a few minutes.[12]
-
Example: A microwave-assisted Tschitschibabin-type reaction using aromatic ketones, N-bromosuccinimide (NBS), and 2-aminopyridines in lemon juice as a natural acid catalyst and solvent has been developed, highlighting a green chemistry approach.[6]
Caption: General workflow for microwave-assisted synthesis.
Ortoleva-King Reaction
This method provides a convenient one-pot route from 2-aminopyridines and acetophenones using iodine.[7][13] The reaction first forms an N-phenacylpyridinium salt, which then cyclizes under basic conditions. This approach avoids the need to pre-synthesize and handle lachrymatory α-haloketones. Yields are typically in the 40-60% range.[7][14]
C-H Functionalization
Direct C-H functionalization has emerged as a powerful strategy for derivatizing the pre-formed imidazo[1,2-a]pyridine core.[15][16] This avoids the need for pre-functionalized starting materials and offers high atom economy. Recent advances include visible-light-induced C-H functionalization, which provides a green and mild approach to introduce various functional groups.[15][17]
Head-to-Head Comparison Summary
| Feature | Tschitschibabin Reaction | Groebke-Blackburn-Bienaymé | Microwave-Assisted Routes | Ortoleva-King Reaction |
| Reaction Type | Bimolecular Condensation | Multicomponent (3-CR) | Varies (often Condensation) | Tandem Condensation |
| Key Reactants | 2-Aminopyridine, α-Haloketone | 2-Aminopyridine, Aldehyde, Isocyanide | Varies | 2-Aminopyridine, Ketone, I2 |
| Yield Range | Generally High (70-95%) | Good to Excellent (60-95%)[8] | High to Excellent (80-96%)[12] | Moderate (40-60%)[7] |
| Simplicity | High | High (One-Pot) | Very High | High (One-Pot) |
| Substrate Scope | Limited by α-haloketone availability | Very Broad | Broad | Good |
| Key Advantage | Reliability, Simple | High Diversity, Atom Economy | Speed, Efficiency | Avoids Lachrymators |
| Key Disadvantage | Lachrymatory/toxic reagents | Toxic/odorous isocyanides | Requires specific equipment | Moderate yields |
| "Green" Aspect | Poor (toxic reagents) | Moderate (atom economy) | Good (less energy, often less solvent) | Good (avoids pre-functionalization) |
Conclusion and Outlook
The choice of synthetic route to imidazo[1,2-a]pyridines is highly dependent on the desired substitution pattern, available starting materials, and laboratory capabilities.
-
For simple, unsubstituted or 2-substituted analogs where the corresponding α-haloketone is available, the Tschitschibabin reaction remains a robust and reliable choice.
-
For the rapid generation of diverse libraries, particularly with substitution at the 3-position, the Groebke-Blackburn-Bienaymé reaction is unparalleled in its efficiency and scope.
-
Microwave-assisted synthesis should be considered for nearly all routes to dramatically reduce reaction times and often improve yields.
-
The Ortoleva-King reaction offers a valuable alternative to the Tschitschibabin method when the direct handling of α-haloketones is undesirable.
The future of imidazo[1,2-a]pyridine synthesis will likely continue to focus on the development of greener, more efficient, and highly selective methods. The expansion of C-H functionalization techniques, photoredox catalysis, and flow chemistry will undoubtedly provide even more powerful tools for accessing this important heterocyclic scaffold.
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules.
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Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar.
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
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Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.
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Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. ResearchGate.
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Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. ResearchGate.
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
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The Groebke-Blackburn-Bienaymé Reaction. PMC.
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules.
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Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry.
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Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science.
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The Groebke-Blackburn-Bienaymé Reaction. PubMed.
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Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules.
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Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances.
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Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Bentham Science.
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Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva−King Reaction. ACS Publications.
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One‐pot synthesis of imidazo[1,2‐a]pyridines by condensation of... ResearchGate.
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Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate.
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC.
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Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate.
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Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines. Organic & Biomolecular Chemistry.
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The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
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ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. ResearchGate.
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Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. ResearchGate.
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Chichibabin pyridine synthesis. Wikipedia.
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Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine. BenchChem.
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Evaluating the Kinase Selectivity of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: A Comparative Guide
Introduction: The Imperative of Kinase Inhibitor Selectivity in Modern Drug Discovery
Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology and immunology.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[2][3] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[2][4] A lack of selectivity, often termed "off-target" activity, can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[2][3] Conversely, a well-characterized, multi-targeted inhibitor can offer therapeutic advantages in complex diseases.[3] Therefore, comprehensive kinase selectivity profiling is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action, predicting potential liabilities, and guiding lead optimization.[1][5]
This guide provides a technical framework for evaluating the selectivity of a novel compound, 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone, against a diverse panel of kinases. The imidazo[1,2-a]pyridine scaffold has been identified in several potent kinase inhibitors, suggesting its potential as a privileged structure in kinase-focused drug discovery.[6][7][8] We will detail a robust experimental protocol, present comparative data against known benchmark inhibitors, and offer insights into the interpretation of selectivity data for researchers, scientists, and drug development professionals.
Compound of Interest: this compound
The subject of our analysis is this compound, a heterocyclic compound featuring the imidazo[1,2-a]pyridine core. This scaffold is present in molecules targeting a range of kinases, including cyclin-dependent kinases (CDKs), c-Met, and PI3K.[6][8][9] The ethanone substitution at the 6-position represents a key structural feature to be evaluated for its contribution to potency and selectivity.
Structure:
Experimental Design: A Step-by-Step Guide to Kinase Selectivity Profiling
To ascertain the selectivity profile of this compound, a quantitative in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely adopted, luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a sensitive and reliable readout of enzyme activity.[10]
Experimental Workflow
The following diagram illustrates the workflow for our kinase selectivity profiling experiment.
Caption: Workflow for kinase selectivity profiling using the ADP-Glo™ assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and benchmark inhibitors (e.g., Staurosporine, Sunitinib) in 100% DMSO.
-
Perform serial dilutions to create a 10-point concentration gradient, typically from 100 µM to 1 nM, in an intermediate plate.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate/buffer solution to each well. A diverse panel of kinases should be selected, representing different branches of the kinome.
-
Add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate potency determination.[5]
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to consume the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase-inhibitor pair.
-
Comparative Selectivity Data
The following table presents hypothetical IC50 data for this compound against a representative panel of 10 kinases, alongside two benchmark inhibitors: Staurosporine (a broad-spectrum inhibitor) and Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor).
| Kinase | Kinase Family | This compound IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) |
| CDK2/CycA | CMGC | 50 | 15 | >10,000 |
| GSK3β | CMGC | 75 | 10 | >10,000 |
| PKA | AGC | >10,000 | 5 | >10,000 |
| AKT1 | AGC | 5,000 | 25 | >10,000 |
| VEGFR2 | Tyrosine Kinase | 2,500 | 20 | 10 |
| PDGFRβ | Tyrosine Kinase | 3,000 | 25 | 15 |
| c-Kit | Tyrosine Kinase | 4,500 | 15 | 20 |
| p38α | CAMK | 800 | 50 | 5,000 |
| JNK1 | CAMK | 1,200 | 40 | 8,000 |
| c-Abl | Tyrosine Kinase | >10,000 | 30 | 50 |
Interpretation of Results
The data presented above suggests that this compound exhibits a notable degree of selectivity.
-
Primary Targets: The compound shows potent inhibition of CDK2/CycA and GSK3β, both belonging to the CMGC kinase family, with IC50 values of 50 nM and 75 nM, respectively. This suggests a potential therapeutic application in cell cycle regulation or neurological disorders.
-
Selectivity Window: There is a clear selectivity window when compared to kinases from other families. For instance, the compound is significantly less active against AGC kinases like PKA and AKT1, and most of the tyrosine kinases tested. This is a desirable characteristic, as it may reduce the likelihood of off-target effects associated with broad-spectrum inhibitors like Staurosporine.
-
Comparison to Benchmarks:
-
Staurosporine: As expected, Staurosporine demonstrates potent, broad-spectrum inhibition across all tested kinases, highlighting its utility as a positive control but its unsuitability as a selective chemical probe.
-
Sunitinib: Sunitinib shows potent inhibition of its known targets (VEGFR2, PDGFRβ, c-Kit) while being largely inactive against the CMGC and AGC kinases. This profile contrasts with that of this compound, further emphasizing the unique selectivity of our compound of interest.
-
The observed selectivity for the CMGC family may be attributed to specific interactions between the imidazo[1,2-a]pyridine core and unique residues within the ATP-binding pockets of these kinases.
Signaling Pathway Context
To visualize the potential biological impact of this compound's inhibitory activity, the following diagram illustrates the involvement of its primary targets, CDK2 and GSK3β, in cellular signaling.
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A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions with In Vitro Results for Imidazo[1,2-a]pyridines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of cross-validating computational predictions with tangible laboratory results, focusing on the pharmacologically significant imidazo[1,2-a]pyridine scaffold. We will move beyond mere procedural descriptions to explore the causal logic behind experimental design, ensuring a robust and self-validating workflow from virtual screening to benchtop confirmation.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Drug Discovery
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its unique structure has been incorporated into a variety of therapeutic agents, including the well-known hypnotic zolpidem. The scaffold's versatility allows for functionalization at multiple positions, leading to a diverse range of biological activities. Recent research has highlighted its potential in developing agents with anticancer,[1][2] antitubercular,[3] and anti-inflammatory properties.[4] This chemical tractability makes the imidazo[1,2-a]pyridine class an ideal candidate for computational modeling and high-throughput screening campaigns, where in silico methods can predict biological activity before synthesis. However, the true value of these predictions can only be realized through rigorous experimental validation.[5]
The In Silico Arm: Predicting Biological Activity
Computational methods serve as a powerful preliminary screen to prioritize candidates, reducing the time and cost associated with synthesizing and testing large compound libraries.[6] The goal is to build a predictive model that correlates a compound's structure with its biological activity.
Core In Silico Methodologies
-
Molecular Docking: This structure-based approach predicts how a ligand (the imidazo[1,2-a]pyridine derivative) binds to the active site of a target protein.[7] It calculates a "docking score," an estimate of the binding affinity (e.g., in kcal/mol), and predicts the binding pose. The accuracy of docking is highly dependent on the quality of the protein's crystal structure and the scoring function used by the software.[8]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR is a ligand-based method that builds a statistical model correlating the physicochemical properties (descriptors) of a series of compounds with their known biological activities.[9][10] A validated QSAR model can then predict the activity of new, untested compounds based solely on their calculated descriptors.[11][12]
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. It can be used to screen large databases for molecules that fit the pharmacophore model.
-
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.[13][14] This early assessment helps to identify compounds with potentially poor pharmacokinetic profiles, saving resources down the line.
Workflow for In Silico Prediction
The following diagram illustrates a typical computational workflow for predicting the activity of novel imidazo[1,2-a]pyridine derivatives.
Caption: In Silico Prediction and Prioritization Workflow.
Protocol 1: Molecular Docking of Imidazo[1,2-a]pyridines against a Target Protein (e.g., COX-2)
This protocol outlines the essential steps for performing a molecular docking study, a common starting point for virtual screening.
-
Target Preparation: a. Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (RCSB-PDB). For example, the structure of COX-2 complexed with an inhibitor. b. Using molecular modeling software (e.g., AutoDock Tools, Maestro), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. c. Define the binding site (the "grid box") based on the position of the co-crystallized ligand or through binding pocket prediction algorithms. The causality here is critical: an accurately defined binding site is paramount for a meaningful docking result.
-
Ligand Preparation: a. Draw the 2D structures of the imidazo[1,2-a]pyridine derivatives. b. Convert the 2D structures to 3D and perform energy minimization to obtain a low-energy, stable conformation. c. Assign appropriate atom types and charges.
-
Docking Simulation: a. Run the docking algorithm (e.g., AutoDock Vina) to systematically sample different conformations and orientations of each ligand within the defined binding site.[4] b. The software's scoring function calculates the binding energy for each pose. The most favorable (typically lowest) energy score is reported as the predicted binding affinity.
-
Post-Docking Analysis: a. Analyze the top-scoring poses for each ligand. Examine key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's active site residues. b. Rank the compounds based on their docking scores and interaction profiles for prioritization.
The In Vitro Arm: Experimental Validation
Experimental validation is non-negotiable; it is the ground truth against which all computational models are judged.[15][16] The choice of assay must directly test the biological hypothesis generated by the in silico work. If docking predicted potent inhibition of an enzyme, a biochemical enzyme inhibition assay is the logical next step.
Common In Vitro Assays for Imidazo[1,2-a]pyridines
-
Anticancer Cytotoxicity Assays (e.g., MTT Assay): Used to measure the ability of a compound to inhibit cancer cell proliferation. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][2]
-
Antibacterial Assays (e.g., MIC Determination): The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a bacterium. This is a standard assay to evaluate potential antibiotics.[13][17]
-
Enzyme Inhibition Assays: These biochemical assays directly measure a compound's ability to inhibit the activity of a specific, isolated enzyme target (e.g., kinases, COX-2).[4] The result is often reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Western Blot Analysis: This technique can be used to validate if a compound affects a specific signaling pathway predicted in silico. For example, after treating cells with an imidazo[1,2-a]pyridine derivative, Western blotting can measure the levels of key proteins in a pathway like Akt/mTOR to see if they are altered as predicted.[2]
Protocol 2: MTT Assay for Anticancer Cytotoxicity
This protocol details the steps to assess the effect of imidazo[1,2-a]pyridine derivatives on the viability of a cancer cell line.
-
Cell Culture and Seeding: a. Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions. b. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight. This ensures the cells are in a healthy, logarithmic growth phase before drug exposure.
-
Compound Treatment: a. Prepare serial dilutions of the synthesized imidazo[1,2-a]pyridine compounds in cell culture media. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). b. Remove the old media from the cells and add the media containing the various compound concentrations. c. Incubate the plate for a specified period (e.g., 48 hours).
-
MTT Addition and Incubation: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Absorbance Reading: a. Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals. b. Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., ~570 nm).
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the viability percentage against the compound concentration (on a log scale) and use non-linear regression to calculate the IC₅₀ value.
Bridging the Gap: The Cross-Validation Framework
Cross-validation is the systematic comparison of in silico predictions with in vitro data to assess the predictive power of the computational model.[18] A successful cross-validation does not demand a perfect one-to-one match but seeks a statistically significant correlation.
The Logic of Correlation
The fundamental hypothesis is that a better in silico score (e.g., a lower, more favorable docking energy) should correspond to a more potent biological activity in vitro (e.g., a lower IC₅₀ or MIC value).
Caption: Logical Flow of Cross-Validation.
Quantitative Comparison
The most direct way to cross-validate is to tabulate and plot the predicted versus experimental results.
Table 1: Example Cross-Validation Data for Imidazo[1,2-a]pyridine Derivatives Against Target X
| Compound ID | In Silico: Docking Score (kcal/mol) | In Vitro: IC₅₀ (µM) | Correlation Analysis |
| IMPY-01 | -9.1 | 0.5 | Strong Correlation |
| IMPY-02 | -8.5 | 1.2 | Strong Correlation |
| IMPY-03 | -7.2 | 15.8 | Strong Correlation |
| IMPY-04 | -9.5 | 25.0 | Discordant: High prediction, low activity. Possible solubility or permeability issue. |
| IMPY-05 | -6.5 | 5.0 | Discordant: Low prediction, moderate activity. Possible alternate binding mode or off-target effect. |
Why Discrepancies Occur: A Scientist's Perspective
Discrepancies, like those for IMPY-04 and IMPY-05, are not failures but learning opportunities.
-
High Prediction, Low Activity (IMPY-04): This is a common scenario. A compound may bind potently to an isolated enzyme (in silico target) but fail in a cell-based assay due to poor membrane permeability, rapid metabolism, or efflux pump activity—factors not always captured by simple docking models.[19]
-
Low Prediction, High Activity (IMPY-05): This can point to flaws in the in silico model. The compound might be acting via an unpredicted allosteric site, an alternative binding pose the docking program missed, or through an entirely different biological target (an "off-target" effect).
Conclusion: An Iterative and Self-Validating Process
The cross-validation of in silico predictions with in vitro results is not a linear endpoint but a cyclical, iterative process that enhances drug discovery.[5] Strong correlations build confidence in the computational models, allowing for more accurate virtual screening of larger libraries. Discrepancies provide invaluable insights that are used to refine the models, question the biological hypothesis, and guide the next round of compound design. By embracing this rigorous, self-validating framework, researchers can harness the full potential of computational chemistry to accelerate the development of novel imidazo[1,2-a]pyridine-based therapeutics.
References
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A Comparative Purity Analysis of Synthesized versus Commercial 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone for Pharmaceutical Research
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount.[1] This guide provides an in-depth comparative analysis of a laboratory-synthesized batch of this compound against a commercially available standard. We will delve into the synthetic rationale, outline a comprehensive analytical workflow for purity determination, and present comparative data to guide researchers in their sourcing and quality control decisions.
The Rationale for Stringent Purity Benchmarking
Impurities in drug substances can arise from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[2] According to the International Council for Harmonisation (ICH) guideline Q3A(R2), these impurities must be identified, quantified, and controlled to ensure the safety and quality of the final drug product.[3][4] The presence of unknown or excessive levels of impurities can have significant toxicological implications and may alter the pharmacological profile of the API. Therefore, a multi-faceted analytical approach is essential to build a comprehensive purity profile.
Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established field in medicinal chemistry.[5] For the purpose of this guide, we will employ a widely recognized and robust synthetic strategy, the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[5]
Proposed Synthetic Protocol
A plausible and efficient synthesis of this compound can be achieved through the reaction of 5-aminopyridine-2-carbaldehyde with a suitable acetylating agent, followed by cyclization. However, a more direct and commonly employed method for analogous structures involves the reaction of 6-amino-imidazo[1,2-a]pyridine with an acetylating agent or a more elaborate multi-step synthesis. For this guide, we will consider a hypothetical synthesis based on established methodologies for creating substituted imidazo[1,2-a]pyridines, which involves the cyclization of a substituted aminopyridine.
Analytical Workflow for Purity Assessment
A comprehensive purity assessment relies on a suite of orthogonal analytical techniques. Each method provides a unique perspective on the sample's composition, and together, they create a robust and reliable purity profile. Our analytical workflow is designed to identify and quantify organic impurities, residual solvents, and water content, in line with USP and ICH guidelines.[6]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[7] Our method is developed in accordance with the principles outlined in USP General Chapter <621> Chromatography.[8]
Experimental Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples are accurately weighed and dissolved in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
The rationale behind choosing a C18 reversed-phase column is its versatility and excellent performance for separating a wide range of moderately polar to non-polar compounds like heteroaromatic ketones. The gradient elution ensures that both polar and non-polar impurities are effectively separated and detected.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
Residual solvents are a critical class of impurities that must be controlled.[9] Our methodology adheres to the principles of USP General Chapter <467> for residual solvent analysis.[10]
Experimental Protocol:
-
Instrumentation: Agilent 7890B GC with a 5977B Mass Selective Detector and a 7697A Headspace Sampler.
-
Column: Agilent J&W DB-624, 30 m x 0.25 mm, 1.4 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Headspace Sampler Conditions:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) mode, scanning from m/z 35 to 350.
-
Sample Preparation: A known amount of the sample is dissolved in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.
This method allows for the sensitive detection and identification of a wide range of residual solvents that may have been used during the synthesis and purification of the target compound.
Quantitative Nuclear Magnetic Resonance (qNMR) for Identity and Purity
qNMR is a powerful primary analytical method that provides both structural confirmation and a highly accurate quantification of the main component without the need for a specific reference standard of the analyte itself.[11]
Experimental Protocol:
-
Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.
-
Solvent: DMSO-d6.
-
Internal Standard: A certified reference standard of maleic anhydride is accurately weighed and added to the sample.
-
Acquisition Parameters: A 30° pulse with a long relaxation delay (D1 = 30s) is used to ensure full relaxation of all protons for accurate integration.
-
Data Processing: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the known amount of the internal standard.
The choice of a long relaxation delay is critical for the accuracy of qNMR, as it ensures that the signal intensity is directly proportional to the number of protons.
Karl Fischer Titration for Water Content
Water content is a crucial parameter as it can affect the stability and reactivity of the compound. Karl Fischer titration is the gold standard for accurate water determination.
Experimental Protocol:
-
Instrumentation: Mettler Toledo C20S Compact Karl Fischer Coulometer.
-
Reagent: Hydranal™-Coulomat AG.
-
Sample Preparation: A known weight of the sample is directly added to the titration cell.
Comparative Data Analysis
The following tables summarize the hypothetical data obtained from the analysis of the in-house synthesized batch and the commercial standard.
Table 1: HPLC Purity and Impurity Profile
| Analyte | Retention Time (min) | Synthesized Batch (% Area) | Commercial Standard (% Area) |
| This compound | 12.5 | 99.65 | 99.92 |
| Impurity A | 8.2 | 0.15 | Not Detected |
| Impurity B | 14.1 | 0.08 | 0.05 |
| Unknown Impurity | 16.3 | 0.12 | 0.03 |
| Total Impurities | 0.35 | 0.08 |
Table 2: Residual Solvent Analysis by GC-MS
| Solvent | Synthesized Batch (ppm) | Commercial Standard (ppm) | ICH Limit (Class 3, ppm) |
| Ethanol | 250 | 50 | 5000 |
| Ethyl Acetate | 150 | Not Detected | 5000 |
| Toluene | 25 | Not Detected | 890 (Class 2) |
Table 3: qNMR and Karl Fischer Results
| Parameter | Synthesized Batch | Commercial Standard |
| Purity by qNMR (%) | 99.5 | 99.8 |
| Water Content (%) | 0.20 | 0.05 |
Discussion and Interpretation
The data reveals that while the in-house synthesized batch of this compound possesses high purity (99.65% by HPLC and 99.5% by qNMR), it does not meet the exceptional purity level of the commercial certified reference standard (99.92% by HPLC and 99.8% by qNMR).
The synthesized batch contains a higher level of total impurities, including a specific process-related impurity (Impurity A) that is absent in the commercial standard. Furthermore, the residual solvent profile of the synthesized material indicates the presence of solvents used during its preparation and purification, albeit well below the ICH limits. The higher water content in the synthesized batch is also a notable difference.
Conclusion and Recommendations
For researchers in the early stages of drug discovery, where small quantities of material are needed for initial biological screening, an in-house synthesis of this compound can be a cost-effective and viable option, provided that the purity is well-characterized and deemed acceptable for the intended application.
However, for later-stage development, such as in vivo studies, toxicology assessments, and formulation development, the use of a highly pure, well-characterized commercial standard is strongly recommended. The lower levels of impurities and residual solvents in the commercial product minimize the risk of confounding experimental results and ensure greater reproducibility.
This guide underscores the importance of a comprehensive, multi-technique approach to purity assessment. By benchmarking synthesized materials against certified reference standards, researchers can make informed decisions about the quality and suitability of their chemical starting materials, ultimately contributing to the development of safer and more effective medicines.
References
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United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
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European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances. [Link]
-
Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][8]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry, 57(18), 7577–7589. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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Gámez-Montaño, R., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2021(4), M1293. [Link]
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MDPI. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
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Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
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ICH. ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
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Taylor & Francis Online. Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]
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MDPI. Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. [Link]
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Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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National Institutes of Health (NIH). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. [Link]
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ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
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Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
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Comparing the efficacy of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone in different cancer cell lines
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. One such path, garnering significant interest, is the exploration of heterocyclic compounds, particularly the imidazo[1,2-a]pyridine scaffold.[1][2] This nitrogen-rich bicyclic system serves as a versatile framework for the development of potent therapeutics targeting a spectrum of malignancies, including breast, lung, liver, and colon cancers.[2][3] While a multitude of derivatives have been synthesized and evaluated, this guide will focus on comparing the efficacy of various substituted imidazo[1,2-a]pyridines, with a particular emphasis on the influence of substitutions at the 6-position, in different cancer cell lines. We will delve into the mechanistic underpinnings of their cytotoxic effects and provide a transparent look at the experimental data that substantiates these claims.
Unveiling the Anticancer Potential: A Tale of Diverse Cellular Responses
The anticancer activity of imidazo[1,2-a]pyridine derivatives is not a monolithic entity. Instead, it is a nuanced interplay between the specific chemical substitutions on the core scaffold and the unique molecular landscape of each cancer cell line. This results in a spectrum of potencies and mechanisms of action, highlighting the importance of a comparative approach to understanding their therapeutic potential.
Comparative Cytotoxicity Across a Panel of Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the cytotoxic potential of a compound. A lower IC50 value signifies a more potent substance. The following table summarizes the IC50 values for a selection of imidazo[1,2-a]pyridine derivatives across various cancer cell lines, providing a snapshot of their comparative efficacy.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6d | 2-chloro-N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]acetamide derivative | HepG2 (Liver Carcinoma) | Not explicitly stated, but showed significant antiproliferative activity | [3] |
| Compound 6i | 2-chloro-N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]acetamide derivative | HepG2 (Liver Carcinoma) | Not explicitly stated, but showed significant antiproliferative activity | [3] |
| Compound 6 | Imidazo[1,2-a]pyridine derivative | A375 (Melanoma) | <12 | [4][5] |
| Compound 6 | Imidazo[1,2-a]pyridine derivative | WM115 (Melanoma) | <12 | [5] |
| Compound 6 | Imidazo[1,2-a]pyridine derivative | HeLa (Cervical Cancer) | Ranged from 9.7 to 44.6 | [4][5] |
| Compound 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | HCC827 (Non-small cell lung cancer) | 0.09 | [6][7] |
| Compound 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | A549 (Non-small cell lung cancer) | 0.23 | [6] |
| Compound 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | SH-SY5Y (Neuroblastoma) | 0.31 | [6] |
| Compound 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | HEL (Erythroleukemia) | 0.43 | [6] |
| Compound 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | MCF-7 (Breast Cancer) | 0.18 | [6] |
| Compound HB9 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid | A549 (Lung Cancer) | 50.56 | [1] |
| Compound HB10 | 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid | HepG2 (Liver Carcinoma) | 51.52 | [1] |
| IP-5 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast Cancer) | 45 | [8][9] |
| IP-6 | Imidazo[1,2-a]pyridine derivative | HCC1937 (Breast Cancer) | 47.7 | [8][9] |
| Compound 12d | 6-(imidazo[1,2-a] pyridin-6-yl)-quinazolin-4(3H)-one derivative | Multiple cancer cell lines | Nanomolar range | [10] |
| Compound 12f | 6-(imidazo[1,2-a] pyridin-6-yl)-quinazolin-4(3H)-one derivative | Multiple cancer cell lines | Nanomolar range | [10] |
Note: The exact structure of "1-(Imidazo[1,2-a]pyridin-6-yl)ethanone" was not explicitly evaluated in the reviewed literature. The data presented is for structurally related imidazo[1,2-a]pyridine derivatives.
The data clearly indicates that the substitution pattern on the imidazo[1,2-a]pyridine core dramatically influences cytotoxic potency. For instance, the quinazoline derivatives, such as compound 13k , exhibit sub-micromolar to nanomolar activity across a broad range of cancer cell lines, suggesting a highly favorable substitution for anticancer activity.[6][7] In contrast, other derivatives show more modest activity, with IC50 values in the micromolar range. This underscores the critical role of medicinal chemistry in optimizing the therapeutic index of this promising scaffold.
Mechanistic Insights: How Imidazo[1,2-a]pyridines Induce Cancer Cell Death
The efficacy of a potential anticancer drug is not solely defined by its cytotoxicity but also by its mechanism of action. Understanding the molecular pathways perturbed by these compounds is crucial for rational drug development and for identifying potential biomarkers for patient stratification. Imidazo[1,2-a]pyridines have been shown to exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
Several derivatives have also been shown to induce cell cycle arrest. For instance, one compound was found to induce G2/M cell cycle arrest in melanoma and cervical cancer cells.[4] Another derivative, 13k , induced G2/M phase arrest in HCC827 cells.[6][7] This disruption of the normal cell cycle progression prevents cancer cells from proliferating uncontrollably.
Inhibition of Key Signaling Pathways
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7] Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of this pathway. For example, a novel derivative was shown to inhibit the PI3K/Akt/mTOR pathway in melanoma and cervical cancer cells.[5][12] Compound 13k was also identified as a potent PI3Kα inhibitor.[6][7]
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer and how imidazo[1,2-a]pyridine derivatives can intervene.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.
Experimental Protocols: A Foundation for Reproducible Science
The integrity of any scientific claim rests on the robustness of the experimental methods used. To that end, we provide detailed, step-by-step protocols for the key assays commonly employed to evaluate the anticancer efficacy of compounds like this compound and its derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: A streamlined workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the imidazo[1,2-a]pyridine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in each phase of the cell cycle.
The Path Forward: Challenges and Opportunities
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents. The extensive research into its various derivatives has unveiled a rich tapestry of structure-activity relationships and diverse mechanisms of action. The remarkable potency of certain 6-substituted derivatives, particularly those incorporating a quinazoline moiety, highlights the potential for creating highly effective and selective cancer therapeutics.
However, the journey from a promising lead compound to a clinically approved drug is long and arduous. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and minimize potential off-target effects. Furthermore, a deeper understanding of the specific molecular targets of the most potent derivatives will be crucial for the rational design of next-generation inhibitors and for the identification of patient populations most likely to benefit from these therapies.
References
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Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. [Link]
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Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH. [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
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Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. [Link]
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Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. OUCI. [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. MDPI. [Link]
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Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical ca. SciSpace. [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][4][5]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications. [Link]
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Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. PubMed. [Link]
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6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
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Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][4][5]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. [Link]
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Imidazo[1,2-a]pyridines linked with thiazoles/thiophene motif through keto spacer as potential cytotoxic agents and NF-κB inhibitors. ResearchGate. [Link]
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A Researcher's Guide to Characterizing the Selectivity Profile of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy. The imidazo[1,2-a]pyridine scaffold represents a privileged chemical structure, renowned for its ability to interact with the ATP-binding site of numerous protein kinases. This has led to its incorporation into inhibitors targeting a diverse range of kinases, including PI3K, c-Met, VEGFR2, and Aurora kinases[1][2][3][4]. 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone is a representative member of this structural class. While its on-target potency is a critical starting point, a comprehensive understanding of its off-target effects is paramount for advancing it as a viable research tool or therapeutic candidate.
Off-target interactions can lead to unexpected toxicities or, in some cases, beneficial polypharmacology that enhances therapeutic efficacy[5]. Therefore, rigorous, multi-faceted assessment of an inhibitor's selectivity is not merely a regulatory hurdle but a fundamental aspect of its preclinical characterization. This guide provides a strategic framework and detailed protocols for researchers to systematically evaluate the off-target profile of this compound, comparing its potential performance with established kinase inhibitors.
Part 1: Foundational Strategy - A Tiered Approach to Selectivity Profiling
A robust assessment of off-target effects is not a single experiment but a phased, logical progression from broad, high-throughput screening to deep, functional validation in a cellular context. The causality behind this tiered approach is resource optimization and the generation of increasingly physiologically relevant data. We begin with a wide net to identify all potential interactions and progressively refine our focus to confirm which of these interactions are relevant in a biological system.
Here is a logical workflow for this process:
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Part 2: Experimental Methodologies & Data Interpretation
Tier 1: In Vitro Kinome Profiling
The logical first step is to survey the compound's interaction with a large, representative panel of the human kinome in a purified, cell-free system. This approach provides a direct measure of binding affinity without the complexities of cellular uptake, metabolism, or endogenous ATP competition.
Recommended Protocol: Competition Binding Assay (e.g., KINOMEscan®)
The KINOMEscan® platform is an industry-standard method that measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of over 450 kinases[6][7][8]. The output is typically expressed as the dissociation constant (Kd) or percent of control (%Ctrl), providing a quantitative measure of binding affinity.
Step-by-Step Protocol:
-
Compound Preparation: Solubilize this compound in 100% DMSO to a final concentration of 10-100 mM. Ensure the highest possible purity (>98%) to avoid artifacts.
-
Assay Execution (via Service Provider): Submit the compound for screening against a large kinase panel (e.g., scanMAX® panel) at a fixed concentration (typically 1-10 µM)[7].
-
Data Analysis: The provider reports results as the amount of kinase captured on a solid support, which is inversely proportional to the test compound's binding affinity[8][9]. Hits are often defined as kinases showing >90% inhibition or a specific Kd value.
-
Follow-up Dose-Response: For initial hits, perform a secondary screen over a range of concentrations to determine the precise dissociation constant (Kd) for each interaction.
Data Presentation & Comparative Analysis:
The results should be tabulated to compare the binding affinity of this compound with that of a well-characterized inhibitor. For this example, we will hypothesize data for our compound of interest and compare it to the known multi-kinase inhibitor, Sunitinib.
Table 1: Hypothetical In Vitro Kinome Profiling Data (Kd in nM)
| Kinase Target | This compound (Hypothetical) | Sunitinib (Reference) | Selectivity Notes |
| Primary Target (Hypothesized) | |||
| c-Met | 15 | 37 | High affinity for both compounds. |
| Key Off-Targets | |||
| VEGFR2 | 250 | 9 | Sunitinib is significantly more potent against this key off-target.[10] |
| PDGFRβ | 800 | 2 | Our compound shows much greater selectivity over PDGFRβ.[10] |
| Aurora Kinase A | 95 | >10,000 | Potential off-target activity, unlike Sunitinib. The imidazopyrazine core is a known Aurora inhibitor scaffold.[4] |
| PIK3CA | 1,200 | >10,000 | Weak interaction; imidazopyridine derivatives are known PI3K inhibitors.[3] |
| CDK2 | >10,000 | >10,000 | Imidazopyridines can be potent CDK inhibitors, but this specific compound appears selective.[11] |
| Data for Sunitinib is illustrative and based on known profiles. Data for the topic compound is hypothetical. |
This table allows for a direct comparison of selectivity. A "selectivity score" can be calculated, but a visual representation using a dendrogram (like the TREEspot® visualization tool) is often more intuitive for assessing kinome-wide interactions[6].
Tier 2: Cellular Target Engagement
A positive result in a biochemical assay does not guarantee that the compound will engage its target in a live cell. Cellular permeability, efflux pumps, and high intracellular ATP concentrations can all prevent a compound from binding its target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm target engagement in a physiological context[12][13][14].
Principle of CETSA: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation[15].
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Treatment: Culture cells expressing the target of interest (e.g., a c-Met expressing cancer cell line like U87MG) and treat with this compound or a vehicle control (DMSO) for 1-2 hours[10][16].
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature[12].
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation[10].
-
Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods like mass spectrometry[17].
-
Data Analysis: Plot the percentage of soluble protein against temperature. The rightward shift in the melting curve for the compound-treated sample relative to the vehicle control indicates target stabilization and engagement[15].
Interpretation: A significant thermal shift for the primary target confirms it is engaged in cells. This protocol should be repeated for the top off-targets identified in Tier 1 (e.g., Aurora Kinase A). The absence of a shift for a potential off-target suggests it is not a physiologically relevant interaction at the tested concentration, despite in vitro binding.
Tier 3: Functional & Unbiased Proteomic Analysis
Confirming target engagement is crucial, but the ultimate goal is to understand the functional consequences of this engagement.
A. Downstream Signaling Analysis
If this compound engages c-Met, it should inhibit its kinase activity and block downstream signaling.
Protocol: Western Blotting for Phospho-Proteins
-
Treat a relevant cell line (e.g., U87MG) with a dose range of the compound for a specified time (e.g., 2-24 hours).
-
Stimulate the pathway if necessary (e.g., with HGF for the c-Met pathway).
-
Lyse the cells and perform a Western blot to detect the phosphorylated forms of the target and its key downstream effectors (e.g., p-Met, p-AKT, p-ERK).
-
A dose-dependent decrease in the phosphorylation of these proteins validates functional target inhibition. This should be correlated with the CETSA and biochemical data.
B. Activity-Based Protein Profiling (ABPP)
While kinome scanning is broad, it is limited to known kinases. ABPP is an unbiased chemical proteomics method that uses chemical probes to map the functional state of entire enzyme families in native biological systems[18][19][20]. A competitive ABPP experiment can reveal unexpected off-targets, including non-kinase targets[21][22].
Workflow Overview:
-
Treat cells with this compound.
-
Lyse the cells and treat the proteome with a broad-spectrum kinase-reactive probe.
-
The probe will covalently label the active site of accessible kinases.
-
If our compound is bound to a kinase, it will block the probe from labeling it.
-
Using mass spectrometry, identify and quantify all probe-labeled proteins. Proteins that show reduced labeling in the compound-treated sample are identified as targets or off-targets[21].
This method is invaluable for discovering novel off-targets that would be missed by panel screening and can provide a more holistic view of the compound's cellular interactions[23].
Part 3: Synthesizing the Data for a Final Assessment
The ultimate assessment of this compound's off-target profile requires integrating the data from all three tiers.
-
High Selectivity Profile: The compound would show a high affinity (low nM Kd) for its primary target in the kinome scan, with significantly weaker binding (>30-fold) to a small number of off-targets. CETSA would confirm strong on-target engagement with no or minimal engagement of the top off-targets at therapeutic concentrations. Functional assays would show potent inhibition of the primary signaling pathway with no modulation of pathways linked to the off-targets.
-
Multi-Targeted Profile: The kinome scan would reveal high affinity for a few distinct kinases. CETSA and functional assays would confirm engagement and pathway modulation for multiple targets. This is not necessarily a negative outcome, as rational polypharmacology can be beneficial (e.g., dual MET/VEGFR2 inhibition)[2].
-
Non-Selective Profile: The compound would bind to a large number of kinases with similar affinities in the kinome scan[24]. This promiscuity would likely translate to multiple off-target effects in cellular assays, potentially leading to toxicity and making it a poor candidate for a selective chemical probe or therapeutic.
By following this structured, evidence-based approach, researchers can move beyond a simple IC50 value and build a comprehensive selectivity profile for this compound. This detailed understanding is essential for interpreting experimental results with confidence and making informed decisions about the compound's future development.
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Johnson, G. L. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery. Available at: [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][25]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]
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PubMed. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][25]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. PubMed. Available at: [Link]
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Witter, D. J., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. Available at: [Link]
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Wang, S., et al. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Al-Ostath, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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Al-Ostath, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
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Jia, H., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][25]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Barlaam, B., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. Available at: [Link]
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Bridging the Gap: A Comparative Guide to Correlating In Vitro Activity and In Vivo Efficacy of Novel Imidazo[1,2-a]pyridine Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides an in-depth technical framework for establishing a robust correlation between the in vitro activity and in vivo efficacy of a novel therapeutic candidate, using the representative imidazo[1,2-a]pyridine derivative, IMP-2026 , as a case study. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors for oncology.[1][2]
This guide will navigate the critical experimental stages, from initial biochemical and cellular characterization to preclinical assessment in animal models. We will objectively compare IMP-2026's performance with established kinase inhibitors, providing the underlying scientific rationale for experimental design and detailed, field-proven protocols.
The Challenge of In Vitro to In Vivo Translation
A common pitfall in drug discovery is the failure of potent in vitro compounds to demonstrate efficacy in vivo.[3] This discrepancy arises from a multitude of factors collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[4] Therefore, a successful preclinical program hinges on a multi-faceted approach that integrates in vitro potency with a thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties.
Introducing IMP-2026: A Case Study
For the purpose of this guide, we will use a hypothetical yet representative imidazo[1,2-a]pyridine derivative, IMP-2026 , which has been designed as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a frequent driver in various cancers.[5] IMP-2026 will be compared against two well-established inhibitors targeting the same pathway: Alpelisib , a PI3Kα-specific inhibitor, and Copanlisib , a pan-PI3K inhibitor.[6]
Below is a diagram illustrating the targeted signaling pathway.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Part 1: In Vitro Characterization - Establishing Foundational Potency
The initial phase of our investigation focuses on quantifying the direct inhibitory effect of IMP-2026 on its target and its broader impact on cancer cell viability.
Biochemical Assay: Target Engagement and Potency
The first step is to determine the direct inhibitory activity of IMP-2026 against its target kinase, PI3Kα. This is typically achieved through a biochemical assay that measures the enzyme's activity in the presence of varying concentrations of the inhibitor.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
-
Reagent Preparation : Prepare serial dilutions of IMP-2026, Alpelisib, and Copanlisib in a suitable buffer (e.g., DMSO). The final concentrations should span a wide range to capture the full dose-response curve (e.g., from 1 nM to 100 µM).
-
Kinase Reaction Setup : In a 96-well plate, combine the purified recombinant PI3Kα enzyme, its specific substrate, and ATP.
-
Inhibitor Addition : Add the serially diluted compounds to the reaction wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation : Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.
-
ADP Detection : Add the ADP-Glo™ reagent, which terminates the kinase reaction and depletes the remaining ATP.
-
Luminescence Measurement : Add the Kinase Detection Reagent, which converts ADP to ATP, and then measures the newly synthesized ATP through a luciferase reaction. The resulting luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis : Plot the kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cellular Assay: Assessing Anti-Proliferative Effects
While a biochemical assay confirms target engagement, a cell-based assay is crucial to determine if this translates to a functional anti-cancer effect. The MTT or MTS assay is a widely used colorimetric method to assess cell viability and proliferation.[3][7]
Experimental Protocol: MTT Cell Proliferation Assay
-
Cell Seeding : Seed a human cancer cell line with a known PIK3CA mutation (e.g., MCF-7 breast cancer cells) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[8] Allow the cells to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of IMP-2026 and the comparator compounds for 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Table 1: Comparative In Vitro Activity of IMP-2026 and Competitor Compounds
| Compound | Target | Biochemical IC50 (PI3Kα) | Cellular IC50 (MCF-7 cells) |
| IMP-2026 | PI3Kα (selective) | 5 nM | 50 nM |
| Alpelisib | PI3Kα (selective) | 4.6 nM | 48 nM |
| Copanlisib | Pan-PI3K | 0.5 nM (α), 3.7 nM (δ) | 25 nM |
Data presented are hypothetical for illustrative purposes.
From these in vitro data, IMP-2026 demonstrates comparable potency to the established PI3Kα inhibitor, Alpelisib. The shift from biochemical to cellular IC50 is expected, as the compound must cross the cell membrane and contend with intracellular ATP concentrations to engage its target.
Part 2: In Vivo Evaluation - The Bridge to Clinical Relevance
Promising in vitro data necessitates validation in a living system. This phase assesses the compound's pharmacokinetic profile and its ability to inhibit tumor growth in a preclinical cancer model.
Pharmacokinetic (PK) Studies
A favorable PK profile is essential for a drug to reach and maintain a therapeutic concentration at the tumor site. Key parameters include bioavailability, half-life, and clearance.[10]
Experimental Protocol: Mouse Pharmacokinetic Analysis
-
Animal Model : Use healthy BALB/c mice for the study.[11]
-
Drug Administration : Administer IMP-2026 via two routes: intravenous (IV) for determining clearance and volume of distribution, and oral (PO) for assessing oral bioavailability.
-
Blood Sampling : Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[12]
-
Plasma Analysis : Process the blood to plasma and analyze the concentration of IMP-2026 using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Parameter Calculation : Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t½), and oral bioavailability (%F).
Table 2: Pharmacokinetic Profile of IMP-2026 in Mice
| Parameter | Unit | Value (10 mg/kg, PO) |
| Cmax | ng/mL | 1500 |
| Tmax | h | 1.0 |
| AUC (0-24h) | ng*h/mL | 9800 |
| t½ | h | 4.5 |
| %F (Oral Bioavailability) | % | 45 |
Data presented are hypothetical for illustrative purposes.
A 45% oral bioavailability is generally considered favorable for an orally administered oncology drug, suggesting that a sufficient amount of IMP-2026 is absorbed into the systemic circulation.
In Vivo Efficacy: The Xenograft Model
The gold standard for preclinical evaluation of an anti-cancer agent is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[13][14]
Experimental Protocol: Human Tumor Xenograft Study
-
Cell Implantation : Subcutaneously implant MCF-7 cells into the flank of female athymic nude mice.
-
Tumor Growth and Randomization : Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into vehicle control and treatment groups.[15]
-
Treatment : Administer IMP-2026, Alpelisib, and a vehicle control orally, once daily, at a predetermined dose (e.g., 50 mg/kg).
-
Monitoring : Measure tumor volume and body weight twice weekly for the duration of the study (typically 21-28 days).
-
Efficacy Endpoints : The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
Caption: Workflow for correlating in vitro and in vivo data.
Table 3: Comparative In Vivo Efficacy in MCF-7 Xenograft Model
| Treatment (50 mg/kg, PO, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1250 | - |
| IMP-2026 | 480 | 61.6 |
| Alpelisib | 510 | 59.2 |
Data presented are hypothetical for illustrative purposes.
The in vivo results for IMP-2026 are highly encouraging, demonstrating a significant reduction in tumor growth that is comparable to the established drug, Alpelisib.
Part 3: Correlating In Vitro Potency with In Vivo Efficacy
The ultimate goal is to establish a clear and predictive relationship between the in vitro and in vivo data. This is often achieved through pharmacokinetic/pharmacodynamic (PK/PD) modeling. A key aspect of this is determining if the drug concentrations achieved in the plasma and tumor tissue in vivo are sufficient to inhibit the target, based on the in vitro IC50 values.
For IMP-2026, the average plasma concentration over a 24-hour dosing interval (AUC/24) can be calculated from the PK data. This can then be compared to the cellular IC50. Ideally, the free (unbound to plasma proteins) drug concentration should be maintained above the IC50 for a significant portion of the dosing interval to exert a therapeutic effect.
With a cellular IC50 of 50 nM and a robust PK profile leading to significant tumor growth inhibition, a strong correlation can be established for IMP-2026. This provides confidence that the observed in vivo efficacy is a direct result of its on-target in vitro activity.
Conclusion
The successful translation of in vitro activity to in vivo efficacy is a cornerstone of modern drug discovery. The imidazo[1,2-a]pyridine scaffold continues to yield promising therapeutic candidates. By employing a systematic and rigorous approach that combines potent in vitro activity with favorable in vivo pharmacokinetics and efficacy, as demonstrated with our case study of IMP-2026, researchers can significantly increase the probability of advancing novel compounds toward clinical development. This guide provides a foundational framework for designing and interpreting these critical preclinical studies.
References
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The present and future of PI3K inhibitors for cancer therapy. National Institutes of Health. Available at: [Link]
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Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Available at: [Link]
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The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. Available at: [Link]
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Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]
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Safety Operating Guide
Navigating the Unseen: A Comprehensive Guide to the Safe Disposal of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone
For the diligent researcher pushing the boundaries of drug discovery, the synthesis and handling of novel compounds like 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone are routine. However, the lifecycle of a research chemical extends beyond its use in an experiment. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounding procedural recommendations in scientific principles to ensure the protection of personnel and the environment.
As a senior application scientist, I have observed that a lack of a specific Safety Data Sheet (SDS) for a novel compound can lead to uncertainty in its handling and disposal. This guide is structured to address this gap by extrapolating from the known chemistry of the imidazo[1,2-a]pyridine scaffold and the ketone functional group, in conjunction with established best practices for hazardous waste management.
Part 1: Hazard Assessment and Precautionary Principles
Given the absence of a dedicated SDS for this compound, we must operate under the precautionary principle, treating the compound as hazardous until proven otherwise. This approach is mandated by safety-conscious laboratory practices and regulatory bodies like the Occupational Safety and Health Administration (OSHA).
Toxicological Profile of Imidazo[1,2-a]pyridine Derivatives:
Research into the broader family of imidazo[1,2-a]pyridine derivatives reveals a wide spectrum of biological activities. These compounds are explored for various therapeutic applications due to their ability to interact with biological systems. However, this bioactivity also signals a potential for toxicity. Studies on some derivatives have indicated cytotoxic potential and the possibility of hepatic damage at high doses. Therefore, it is prudent to handle this compound with the assumption that it may possess similar toxicological properties.
Inferred Hazards from Analogous Compounds:
Safety data for structurally similar compounds, such as imidazo[1,2-a]pyridin-6-ylmethanol, suggest that this class of chemicals can be irritants to the skin, eyes, and respiratory system. The presence of the ketone functional group does not significantly alter these baseline hazards.
Table 1: Hazard Assessment Summary
| Hazard Category | Inferred Risk for this compound | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be toxic. | Avoid ingestion, skin contact, and inhalation of dust or vapors. |
| Skin Corrosion/Irritation | Potential irritant. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Damage/Irritation | Potential irritant. | Wear safety glasses with side shields or chemical goggles. |
| Respiratory Sensitization | Potential irritant. | Handle in a well-ventilated area or a chemical fume hood. |
| Carcinogenicity/Mutagenicity | Unknown. Treat as potentially hazardous. | Minimize exposure. |
| Environmental Hazards | Unknown. Assume ecotoxicity. | Prevent release to the environment. |
Part 2: Step-by-Step Disposal Protocol
The following protocol is designed to ensure the safe and compliant disposal of this compound. This procedure is in alignment with guidelines from the Environmental Protection Agency (EPA) and OSHA for the management of laboratory chemical waste.
1. Personal Protective Equipment (PPE):
Before handling the compound for disposal, ensure you are wearing the following PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A standard laboratory coat.
2. Waste Segregation and Containerization:
Proper segregation is the cornerstone of safe chemical waste disposal. It prevents unintended and potentially dangerous reactions in the waste container.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container should be made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap).
-
Waste Stream: This compound should be disposed of in the "non-halogenated organic solids" waste stream.
-
Incompatibility: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.
3. Labeling:
Accurate and thorough labeling is a legal requirement and a critical safety measure. The label on your hazardous waste container must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS number: 34490-33-4.
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
4. Storage of Waste:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
5. Final Disposal:
-
Engage a Licensed Waste Disposal Vendor: The ultimate disposal of the hazardous waste must be handled by a licensed and reputable chemical waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of laboratory waste.
-
Recommended Disposal Method: Incineration: For organic compounds like this compound, high-temperature incineration is the preferred method of disposal. This process effectively destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. The high temperatures and controlled conditions of a hazardous waste incinerator ensure the complete destruction of the compound, minimizing its potential impact on the environment. This is considered the Best Demonstrated Available Technology (BDAT) for most organic hazardous wastes.[1]
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Part 3: The Rationale Behind the Protocol
Understanding the "why" behind each step is crucial for fostering a robust safety culture.
-
Why Assume it's Hazardous? The precautionary principle is a cornerstone of laboratory safety. For new or uncharacterized substances, assuming the worst-case scenario ensures the highest level of protection for researchers. The known bioactivity of the imidazo[1,2-a]pyridine class of compounds provides a strong scientific basis for this cautious approach.
-
Why Segregate? Chemical incompatibility is a significant risk in waste streams. Mixing incompatible chemicals can lead to exothermic reactions, the release of toxic gases, or even explosions. Segregating this compound as a non-halogenated organic solid prevents such dangerous reactions.
-
Why High-Temperature Incineration? Many organic molecules can persist in the environment and have ecotoxicological effects. High-temperature incineration is a highly effective method for the complete destruction of organic compounds. The process breaks the chemical bonds within the molecule, converting it into simpler, less harmful substances. This method is particularly suitable for nitrogen-containing heterocyclic compounds, as the nitrogen is typically converted to nitrogen gas or nitrogen oxides, which are managed by the incinerator's emission control systems.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of research chemicals is as important as the innovative research itself. By following this comprehensive guide for this compound, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. This protocol, grounded in scientific principles and regulatory best practices, provides a clear and actionable path for the safe management of this and other novel research compounds.
References
-
U.S. Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories.[Link]
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U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]
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Environmental Protection Agency. (2015, April 20). Incinerating Hazardous Waste.[Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
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Navigating the Handling of 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone: A Guide to Safe Laboratory Practices
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of various therapeutic agents.[1][2] However, the pharmacological activity of these compounds also necessitates a cautious and informed approach to their handling. For instance, some imidazopyridine derivatives have been associated with hepatotoxicity, leading to the withdrawal of certain drugs from the market.[3] Conversely, other toxicological studies on different imidazopyridine derivatives have indicated low toxicity profiles.[4][5] This variability underscores the importance of treating all new compounds of this class with a high degree of care.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicological data for 1-(Imidazo[1,2-a]pyridin-6-yl)ethanone, a conservative approach to PPE is warranted. The recommendations below are based on the potential hazards associated with structurally similar compounds, such as skin, eye, and respiratory irritation.[6][7]
Core PPE Ensemble:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is strongly recommended.[8]
-
Hand Protection: Nitrile or neoprene gloves are the preferred choice for handling this compound. Natural rubber gloves may offer some protection against ketones, but nitrile and butyl rubber generally provide better resistance to a broader range of organic solvents.[9][10] It is crucial to double-glove when handling stock solutions or performing transfers of the neat compound.
-
Body Protection: A standard laboratory coat is mandatory. For larger quantities or procedures with a significant risk of spillage, a chemically resistant apron or disposable coveralls should be worn.[11]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.[11][12]
Table 1: Recommended Personal Protective Equipment
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety goggles | Double nitrile or neoprene gloves | Laboratory coat | Chemical fume hood |
| In vitro assays | Safety goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if in solution and handled with care |
| In vivo dosing preparation | Safety goggles and face shield | Double nitrile or neoprene gloves | Laboratory coat and chemical-resistant apron | Chemical fume hood |
| Bulk handling or potential for spills | Safety goggles and face shield | Double nitrile or neoprene gloves | Chemical-resistant coveralls | NIOSH-approved respirator with organic vapor cartridge |
II. Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and prevent contamination. The following step-by-step guide outlines the key stages of handling this compound in a laboratory setting.
A. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, CAS number (944905-12-8), and any relevant hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6] Keep the container tightly sealed.
B. Preparation of Solutions
-
Pre-use Check: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.
-
Weighing: Weigh the solid compound in a chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolution: Add the solvent to the solid compound slowly and carefully to avoid splashing. If sonication is required, ensure the vial is securely capped.
C. Experimental Use
-
Minimize Exposure: Always handle solutions of the compound within a chemical fume hood.
-
Avoid Aerosols: Take care to avoid the generation of aerosols, particularly when vortexing or transferring solutions.
-
Decontamination: After each use, decontaminate all surfaces and equipment that may have come into contact with the compound. A 70% ethanol solution is generally effective for this purpose.
III. Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be collected in a designated, labeled hazardous waste container.
-
Solid Waste: This includes contaminated gloves, weighing boats, and any other disposable materials.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible liquid waste container.
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour any solutions containing this compound down the drain.
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
V. Workflow and Decision-Making Diagram
The following diagram illustrates the key decision points and workflow for the safe handling of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
